(2-Chloro-4-nitrophenoxy)acetyl chloride
Description
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVMMMWWTVRNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Chloro-4-nitrophenoxy)acetyl chloride chemical properties
An In-depth Technical Guide to the Synthesis, Properties, and Handling of (2-Chloro-4-nitrophenoxy)acetyl chloride
Introduction and Strategic Importance
(2-Chloro-4-nitrophenoxy)acetyl chloride is a highly reactive, bifunctional organic compound. Its strategic importance in chemical synthesis stems from its nature as a versatile building block. The molecule incorporates three key features:
-
An Acyl Chloride Group: This functional group is a powerful electrophile, primed for reaction with a wide range of nucleophiles (alcohols, amines, thiols) to form stable ester, amide, and thioester linkages. This reactivity is central to its utility in constructing more complex molecules.
-
A Phenoxyacetic Acid Scaffold: This motif is prevalent in various biologically active molecules, including herbicides and pharmaceuticals.
-
An Electron-Deficient Aromatic Ring: The presence of both a chloro and a nitro group deactivates the benzene ring, making it susceptible to nucleophilic aromatic substitution under specific conditions and influencing the overall electronic properties of the molecule.
These features make (2-Chloro-4-nitrophenoxy)acetyl chloride a valuable intermediate for introducing the 2-chloro-4-nitrophenoxy moiety into target structures, a common strategy in the development of novel pharmaceutical and agrochemical agents.[1][2]
Physicochemical Properties
Precise experimental values for (2-Chloro-4-nitrophenoxy)acetyl chloride are not published. The following table provides estimated properties based on its structure and data from its precursors and analogs.
| Property | Estimated Value / Description | Rationale / Analogous Compound |
| Molecular Formula | C₈H₅Cl₂NO₄ | From structure |
| Molecular Weight | 250.04 g/mol | From structure |
| Appearance | Likely a low-melting solid or high-boiling liquid; pale yellow to brown in color. | Acyl chlorides are often liquids or low-melting solids. Nitroaromatics are typically colored. |
| Solubility | Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Toluene). Reacts with protic solvents (water, alcohols). | Based on general solubility of acyl chlorides and organic molecules of similar polarity.[3] |
| Stability | Highly moisture-sensitive.[4] Decomposes on contact with water or alcohols. Should be stored under an inert atmosphere. | Characteristic of all acyl chlorides, which readily hydrolyze.[5] |
| Reactivity | Highly reactive electrophile. The acyl chloride is the primary site of reaction. | The electron-withdrawing nature of the chloro and nitro groups on the ring may slightly enhance the electrophilicity of the carbonyl carbon compared to simpler phenoxyacetyl chlorides. |
Synthesis and Reactivity
The synthesis of (2-Chloro-4-nitrophenoxy)acetyl chloride is best approached as a two-step process starting from the commercially available 2-chloro-4-nitrophenol.
Step 1: Synthesis of (2-Chloro-4-nitrophenoxy)acetic acid
The first step is a Williamson ether synthesis, a well-established and reliable method for forming ether linkages. Here, the phenoxide of 2-chloro-4-nitrophenol acts as a nucleophile, attacking chloroacetic acid.
Causality of Experimental Choices:
-
Base (Sodium Hydroxide): A strong base is required to deprotonate the phenolic hydroxyl group, which is acidic due to the electron-withdrawing nitro and chloro substituents. The resulting phenoxide is a much stronger nucleophile than the neutral phenol.
-
Solvent (Water): Water is a suitable solvent for this reaction as it readily dissolves the sodium hydroxide, the resulting phenoxide salt, and chloroacetic acid.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy to drive the SN2 reaction to completion in a reasonable timeframe.
-
Acidification: After the reaction, the product exists as a sodium carboxylate salt. Acidification with a strong acid like HCl is necessary to protonate the carboxylate and precipitate the desired carboxylic acid product, which is typically much less soluble in water than its salt form.[6]
Detailed Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4-nitrophenol (1.0 eq), sodium hydroxide (2.2 eq), and water.
-
Addition: To the stirred solution, add chloroacetic acid (1.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting phenol. The solution should become neutral.[6]
-
Workup: Cool the reaction mixture to room temperature. Slowly acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Isolation: A precipitate of (2-Chloro-4-nitrophenoxy)acetic acid will form. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed if higher purity is required.
Step 2: Conversion to (2-Chloro-4-nitrophenoxy)acetyl chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.
Causality of Experimental Choices:
-
Reagent (Thionyl Chloride): Thionyl chloride is an excellent choice for this conversion because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[7] This simplifies purification, as they can be easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Solvent (Anhydrous Toluene/DCM): A dry, aprotic solvent is critical to prevent hydrolysis of the thionyl chloride and the acyl chloride product.
-
Catalyst (DMF): A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reagents.
Detailed Experimental Protocol:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser (topped with a drying tube or gas bubbler) and a magnetic stirrer, add (2-Chloro-4-nitrophenoxy)acetic acid (1.0 eq) and a dry, aprotic solvent like toluene or dichloromethane.
-
Reagent Addition: Add a catalytic drop of DMF. Then, slowly add thionyl chloride (1.2-1.5 eq) via a syringe or dropping funnel at room temperature.
-
Reaction: Gently heat the mixture to a mild reflux (40-60°C) and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The solvent and excess thionyl chloride can be removed under reduced pressure (rotary evaporation) to yield the crude (2-Chloro-4-nitrophenoxy)acetyl chloride. Caution: Ensure the vacuum pump is protected from corrosive HCl and SO₂ gases with a base trap.
-
Purification: The crude product may be used directly for subsequent reactions. If high purity is required, vacuum distillation can be attempted, though care must be taken due to the potential for thermal decomposition.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Key Reactivity Profile
As a potent electrophile, (2-Chloro-4-nitrophenoxy)acetyl chloride is expected to undergo facile nucleophilic acyl substitution.
-
With Alcohols (Esterification): Reacts rapidly with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yielding esters.[3][8]
-
With Amines (Amidation): Reacts with primary and secondary amines to form the corresponding amides. Typically, two equivalents of the amine are used—one to act as the nucleophile and the second to neutralize the generated HCl.[9]
-
Hydrolysis: Reacts violently with water to hydrolyze back to the parent carboxylic acid and HCl.[4][5] This underscores the critical need for anhydrous handling conditions.
Applications in Research and Drug Development
While specific applications of this exact molecule are not documented, its structure suggests significant potential as an intermediate in several areas:
-
Pharmaceutical Synthesis: It can be used to link the 2-chloro-4-nitrophenoxy moiety to various pharmacophores containing hydroxyl or amino groups. The nitro group can also serve as a handle for further chemical modification, for example, reduction to an amine, which can then be functionalized.
-
Agrochemical Development: The phenoxyacetic acid structure is a classic scaffold for herbicides. This compound could be used to synthesize new derivatives for screening and development.
-
Probe Synthesis: The acyl chloride functionality allows for its conjugation to biomolecules (peptides, proteins, etc.) containing free amine or hydroxyl groups, enabling its use in chemical biology as a molecular probe.
Safety and Handling
This compound should be considered highly hazardous and handled only by trained professionals in a well-ventilated chemical fume hood. The safety profile is a composite of the hazards associated with its precursors and the acyl chloride functional group.[10][11]
| Hazard Category | Description and Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage. [4] Acyl chlorides react with moisture on skin and mucous membranes to produce HCl, causing severe chemical burns. PPE: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[12] |
| Inhalation Toxicity | Harmful if inhaled. [10] Vapors are corrosive to the respiratory tract and can cause lung edema, with effects possibly being delayed.[13] Handling: Always handle in a certified chemical fume hood. Avoid breathing dust, vapor, or mist. |
| Reactivity | Reacts violently with water, alcohols, bases, and strong oxidizing agents.[5] Never allow the product to come into contact with water during storage or handling.[4] Fire Safety: Use CO₂, dry chemical, or dry sand for extinguishing fires. DO NOT USE WATER. [14] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[10] The container should be kept under an inert atmosphere (e.g., nitrogen). |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
First Aid Measures:
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician immediately.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician immediately.[11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[11]
References
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- Sigma-Aldrich. (2025). Safety Data Sheet: Acetyl chloride.
- Patsnap. (2021). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Eureka.
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- Merck Millipore. (n.d.). Safety Data Sheet: Acetyl chloride.
- Sigma-Aldrich. (n.d.). 2-(2-Chloro-4-nitrophenyl)acetic Acid.
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- Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile.
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(2-Chloro-4-nitrophenoxy)acetyl chloride molecular structure
An In-depth Technical Guide to (2-Chloro-4-nitrophenoxy)acetyl chloride: Molecular Structure, Reactivity, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of (2-chloro-4-nitrophenoxy)acetyl chloride, a highly reactive bifunctional molecule of significant interest to researchers in medicinal chemistry, drug development, and advanced organic synthesis. We will dissect its molecular architecture to understand the interplay of its functional groups, which dictates its reactivity and utility as a versatile chemical intermediate. This document moves beyond a simple recitation of properties to offer mechanistic insights and practical, field-proven protocols.
Core Molecular Identity and Physicochemical Properties
(2-Chloro-4-nitrophenoxy)acetyl chloride, identified by the CAS Number 110630-89-2 , is a solid organic compound whose value lies in its potent acylating capability, modulated by the electronic effects of its substituted phenoxy ring.[1] The molecule serves as a critical building block for introducing the 2-chloro-4-nitrophenoxy acetyl moiety into a variety of molecular scaffolds.
The molecular structure is characterized by three key regions: a substituted aromatic ring, an ether linkage, and a highly reactive acetyl chloride group.
Caption: Functional domains of (2-Chloro-4-nitrophenoxy)acetyl chloride.
The combination of these groups results in a molecule with distinct chemical properties, summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂NO₄ | Inferred from name |
| Molecular Weight | 250.04 g/mol | Calculated |
| CAS Number | 110630-89-2 | [1] |
| Physical Form | Solid / Powder | |
| Reactivity | Highly reactive, moisture-sensitive, corrosive | [2] |
Dissecting the Molecular Architecture and Reactivity
The reactivity of (2-chloro-4-nitrophenoxy)acetyl chloride is not merely the sum of its parts; it is a synergistic consequence of their electronic interplay.
-
Acetyl Chloride (-COCl): This is the molecule's primary reactive center. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it an exceptionally potent acylating agent, susceptible to attack by a wide range of nucleophiles.[3][4] Acyl chlorides are generally more reactive than their corresponding carboxylic acids, anhydrides, or esters.[4]
-
Electron-Withdrawing Groups (-Cl, -NO₂): The chloro and nitro substituents on the phenyl ring are powerful electron-withdrawing groups. Their presence deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, they further enhance the electrophilicity of the distant acetyl chloride group via an inductive effect transmitted through the ether linkage. This heightened reactivity is a key feature leveraged in synthesis.
The principal reaction this molecule undergoes is nucleophilic acyl substitution . This is a two-step addition-elimination mechanism.
Caption: General mechanism for nucleophilic acyl substitution.
Common transformations include:
-
Hydrolysis: Vigorous reaction with water to yield the parent carboxylic acid, (2-chloro-4-nitrophenoxy)acetic acid, and fumes of hydrogen chloride.[5]
-
Esterification: Rapid reaction with alcohols or phenols to form stable ester derivatives.[4][5]
-
Amidation: Reaction with primary or secondary amines to produce the corresponding amides. This is a cornerstone reaction for building complex molecules in drug discovery.[4][6]
Authoritative Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most reliable and widely adopted method for preparing (2-chloro-4-nitrophenoxy)acetyl chloride is the treatment of its parent carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The primary advantage of thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification by driving the reaction to completion and allowing for their easy removal.[7][8]
Causality Behind Experimental Design: The conversion of a carboxylic acid's hydroxyl group, a poor leaving group, into the chlorosulfite intermediate creates an excellent leaving group.[9] The subsequent nucleophilic attack by the chloride ion is thereby facilitated, leading to the formation of the highly reactive acyl chloride.[9][10]
Caption: Synthesis of the title compound using thionyl chloride.
Step-by-Step Laboratory Protocol
Warning: This procedure involves corrosive and moisture-sensitive reagents. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware must be thoroughly dried.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a basic solution) to neutralize the HCl and SO₂ gases produced.
-
Charging the Flask: To the flask, add (2-chloro-4-nitrophenoxy)acetic acid (1.0 equivalent).
-
Reagent Addition: Under anhydrous conditions (e.g., under a nitrogen or argon atmosphere), cautiously add an excess of thionyl chloride (SOCl₂) (typically 2.0-3.0 equivalents). The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is critical and must be done in a fume hood.
-
Purification: The resulting crude (2-chloro-4-nitrophenoxy)acetyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by recrystallization from a non-protic solvent or by vacuum distillation, though its high reactivity can make distillation challenging.
Applications in Drug Development and Advanced Synthesis
The utility of (2-chloro-4-nitrophenoxy)acetyl chloride stems from its role as a reactive linker and a building block for creating libraries of compounds for biological screening. The chloro- and nitro-substituted phenoxy acetyl moiety can be a critical pharmacophore or can be used to modulate the physicochemical properties (e.g., lipophilicity, electronic character) of a lead compound.
-
Synthesis of Novel Amides and Esters: It is frequently used to acylate amines and alcohols in target molecules to explore structure-activity relationships (SAR).[11] For instance, reacting it with various anilines or heterocyclic amines can generate series of potential anti-bacterial or anti-cancer agents.[12]
-
Intermediate for Heterocyclic Chemistry: The acetyl chloride can be a precursor in cyclization reactions to form various heterocyclic systems, which are prevalent in many FDA-approved drugs.[11][13]
Workflow: Synthesis of an N-Aryl Amide Derivative
This protocol provides a self-validating system for the use of (2-chloro-4-nitrophenoxy)acetyl chloride in a typical amidation reaction.
Caption: Experimental workflow for a typical amidation reaction.
Safety, Handling, and Storage
Trustworthiness in protocol design necessitates a robust understanding of safety. (2-Chloro-4-nitrophenoxy)acetyl chloride is a corrosive substance that reacts violently with water and other protic solvents.[2]
-
Handling: Always handle in a fume hood while wearing appropriate PPE. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, alcohols, bases, and amines. An inert atmosphere (e.g., nitrogen) is recommended for long-term storage to maintain its reactivity.
-
Decomposition: Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2]
Conclusion
(2-Chloro-4-nitrophenoxy)acetyl chloride is a powerful and versatile reagent whose molecular structure is finely tuned for high reactivity. The combination of a potent acylating group with an electron-deficient aromatic system makes it an invaluable tool for synthetic chemists, particularly those in the pharmaceutical and agrochemical industries. Understanding its underlying chemical principles, as detailed in this guide, is essential for its safe and effective application in the laboratory to drive the discovery of novel and functional molecules.
References
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PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]
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PubChem. (4-Nitrophenoxy)acetyl chloride | C8H6ClNO4 | CID 88380. Available at: [Link]
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Organic Syntheses. Procedure for the preparation of acid chlorides. Available at: [Link]
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Wikipedia. Acetyl chloride. Available at: [Link]
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Huskie Commons. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Available at: [Link]
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Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]
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ResearchGate. (2025, August 10). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Available at: [Link]
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ScienceDirect. Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. Available at: [Link]
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Cheméo. Chemical Properties of Acetyl chloride, chloro- (CAS 79-04-9). Available at: [Link]
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PubChem. Chloroapixaban | C24H22ClN5O3 | CID 78358432. Available at: [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Oxygen Compounds. Available at: [Link]
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Henry Rzepa's Blog. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Available at: [Link]
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ResearchGate. (2025, August 7). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Available at: [Link]
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PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
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ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Available at: [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
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Technical Guide: Reactivity & Applications of (2-Chloro-4-nitrophenoxy)acetyl Chloride
Executive Summary
(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 110630-89-2) represents a critical electrophilic building block in organic synthesis and medicinal chemistry. Characterized by a highly reactive acyl chloride moiety attached to a substituted phenoxy scaffold, this compound serves as a "linchpin" intermediate. Its dual functionality—the electron-deficient aromatic ring (due to nitro and chloro substituents) and the labile acid chloride—makes it ideal for diversifying molecular libraries.
This guide details the mechanistic reactivity of this compound with nucleophiles, providing validated protocols for synthesizing amides, esters, and heterocyclic derivatives with potential antimicrobial and herbicidal properties.
Chemical Profile & Structural Logic[1][2][3]
The reactivity of (2-Chloro-4-nitrophenoxy)acetyl chloride is governed by two distinct electronic environments:
-
The Acyl Chloride Terminus: The carbonyl carbon is highly electrophilic due to the induction from both the chlorine atom and the phenoxy oxygen. This makes it susceptible to attack by even weak nucleophiles.
-
The Substituted Aromatic Ring: The 2-chloro and 4-nitro groups are electron-withdrawing. While they are distant from the reaction center, they influence the lipophilicity (LogP) and metabolic stability of the resulting derivatives, a crucial factor in drug design.
| Property | Data |
| IUPAC Name | 2-(2-Chloro-4-nitrophenoxy)acetyl chloride |
| CAS Number | 110630-89-2 |
| Molecular Formula | C₈H₅Cl₂NO₄ |
| Molecular Weight | 250.03 g/mol |
| Physical State | Solid (Low melting point) or semi-solid |
| Storage | Inert atmosphere (Ar/N₂), <4°C, Moisture sensitive |
Mechanistic Framework: Nucleophilic Acyl Substitution[4][5][6]
The core reaction pathway for this compound is the Nucleophilic Acyl Substitution via an addition-elimination mechanism. The presence of the phenoxy group at the
Mechanism Visualization
The following diagram illustrates the attack of a generic nucleophile (Nu-H) on the carbonyl center.[1]
Figure 1: General mechanism of nucleophilic acyl substitution for (2-Chloro-4-nitrophenoxy)acetyl chloride.
Reactivity Landscape & Experimental Protocols
Reaction with Amines (Amidation)
The reaction with primary and secondary amines yields (2-Chloro-4-nitrophenoxy)acetamides . These derivatives are pharmacologically significant, often exhibiting antimicrobial activity due to the bioisosteric relationship with amide-based antibiotics.
Protocol 1: Synthesis of Amide Derivatives
-
Reagents: Acid chloride (1.0 equiv), Amine (1.0 equiv), Triethylamine (TEA, 1.2 equiv), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the amine and TEA in dry DCM under nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of (2-Chloro-4-nitrophenoxy)acetyl chloride in DCM dropwise over 30 minutes. Note: Exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from Ethanol/Water or column chromatography.
-
Reaction with Hydrazines (Heterocycle Formation)
Reacting with hydrazine hydrate or substituted hydrazines produces hydrazides , which are precursors to 1,3,4-oxadiazoles and pyrazoles—scaffolds common in antifungal and anticancer agents.
Protocol 2: Synthesis of Hydrazide Precursors
-
Reagents: Acid chloride (1.0 equiv), Hydrazine hydrate (2.5 equiv), Ethanol.
-
Procedure:
-
Dissolve hydrazine hydrate in absolute ethanol at 0°C.
-
Add the acid chloride dropwise (neat or in minimal acetone) to the stirring hydrazine solution. Crucial: Excess hydrazine prevents dimer formation.
-
Stir at room temperature for 2 hours. The product often precipitates as a solid.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Reaction with Alcohols (Esterification)
Reaction with alcohols yields esters , which are often used as pro-drugs to improve membrane permeability of the parent phenoxyacetic acid.
Protocol 3: Base-Catalyzed Esterification
-
Reagents: Acid chloride (1.0 equiv), Alcohol (1.0 equiv), Pyridine (1.2 equiv), DCM.
-
Procedure:
-
Mix the alcohol and pyridine in dry DCM.
-
Add the acid chloride solution dropwise at 0°C.
-
Stir for 8 hours at room temperature.
-
Validation: Monitor by TLC (disappearance of acid chloride, appearance of UV-active ester spot).
-
Synthesis Workflow: From Precursor to Product
The acid chloride is typically synthesized in situ or freshly prepared from the corresponding carboxylic acid to ensure maximum reactivity.
Figure 2: Synthetic pathway from raw materials to advanced bioactive scaffolds.[2]
Applications & Biological Relevance[1][3][9][10]
Medicinal Chemistry
The (2-chloro-4-nitrophenoxy) moiety is a pharmacophore found in various bioactive agents.
-
Antimicrobial Agents: Amide derivatives have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis, similar to other phenoxy-based antibiotics.
-
Anticancer Potential: Hydrazide-derived 1,3,4-oxadiazoles are investigated for cytotoxic activity against carcinoma cell lines (e.g., DU145), acting potentially as kinase inhibitors.
Agrochemicals
This compound is structurally related to Nitrofen and other diphenyl ether herbicides. The acetyl chloride derivative allows for the attachment of amino acid residues, potentially creating "pro-herbicides" with improved translocation properties in plants.
Safety & Handling (Self-Validating Protocol)
Acid chlorides are corrosive and lachrymators. A self-validating safety system implies that the protocol itself includes checks to prevent accidents.
-
Moisture Check: Before reaction, check the acid chloride for white precipitate (hydrolysis product). If present, redistill or treat with SOCl₂.
-
Quench Protocol: Always have a beaker of 10% NaOH/Ice ready. All glassware and syringes must be rinsed with this base solution immediately after use to neutralize residual acid chloride.
-
Ventilation: All operations must occur in a fume hood due to HCl generation.
References
-
PubChem. (2025).[3] (2-Chloro-4-nitrophenoxy)acetyl chloride - Compound Summary. National Library of Medicine. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Nucleophiles. [Link]
-
MDPI. (2021). Biological Activity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules. [Link][2][4]
-
ResearchGate. (2018). Synthesis and Biological Evaluation of Phenoxyacetyl Amino Acids. [Link]
Sources
Mechanistic Profiling & Synthetic Utility of (2-Chloro-4-nitrophenoxy)acetyl chloride
Content Type: Technical Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 110630-89-2) represents a specialized class of
This guide provides a comprehensive analysis of the compound's electronic architecture, validated synthetic protocols for its generation and use, and the mechanistic principles governing its reactivity with nucleophiles.
Molecular Architecture & Electronic Theory
The reactivity of (2-Chloro-4-nitrophenoxy)acetyl chloride is defined by the interplay between inductive withdrawal and steric modulation .
The -Aryloxy Effect
In standard acetyl chloride (
-
Carbonyl Activation: The electronegative ether oxygen pulls electron density from the
-carbon, which in turn destabilizes the carbonyl carbon, increasing its partial positive charge ( ). -
Remote Substituent Influence: The phenyl ring bears a Nitro group (4-position) and a Chloro group (2-position) .
-
The 4-Nitro group is a powerful electron-withdrawing group (EWG) via both resonance (-R) and induction (-I), significantly depleting electron density from the phenoxy oxygen.
-
This depletion prevents the oxygen lone pairs from effectively donating back-density, thereby maximizing the inductive pull on the carbonyl center.
-
Theoretical Reactivity Ranking
Based on electronic effects, the electrophilicity (
Visualization of Electronic Effects
The following diagram illustrates the vector summation of electron-withdrawing effects that activate the carbonyl center.
Figure 1: Electronic density flow. Red arrows indicate the direction of electron withdrawal, culminating in a highly activated carbonyl center.
Synthetic Pathways & Preparation[1][2][3][4]
Due to the hydrolytic instability of the acid chloride, it is frequently prepared in situ or immediately prior to use from its parent acid, (2-chloro-4-nitrophenoxy)acetic acid .
Precursor Synthesis (Williamson Ether Strategy)
The parent acid is synthesized via the condensation of 2-chloro-4-nitrophenol with chloroacetic acid under basic conditions.
Reagents:
-
2-Chloro-4-nitrophenol (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
NaOH (2.5 eq)
-
Water/Ethanol solvent system
Protocol:
-
Dissolve 2-chloro-4-nitrophenol in alkaline solution (pH > 10) to generate the phenoxide anion.
-
Add chloroacetic acid solution slowly at 60°C.
-
Reflux for 4 hours.
-
Acidify with HCl to precipitate the (2-chloro-4-nitrophenoxy)acetic acid. Recrystallize from ethanol.
Conversion to Acid Chloride
Reagents:
-
(2-Chloro-4-nitrophenoxy)acetic acid (Dry)
-
Thionyl Chloride (
) (Excess, solvent/reagent) -
Catalytic DMF (Dimethylformamide)
Protocol:
-
Place the dry acid in a round-bottom flask equipped with a reflux condenser and drying tube (
). -
Add
(3-5 equivalents). -
Add 1-2 drops of DMF (catalyst). Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.
-
Reflux at 75-80°C for 2-3 hours until gas evolution (
, ) ceases. -
Remove excess
under reduced pressure. The residue is the technical grade acid chloride, usually a yellow/brown oil or low-melting solid.
Mechanistic Reactivity Profile: Nucleophilic Acyl Substitution
The reaction of (2-Chloro-4-nitrophenoxy)acetyl chloride with nucleophiles (amines, alcohols) follows the classic addition-elimination pathway.
Kinetic Considerations
The reaction rate is defined by the equation:
-
Lower Activation Energy: Reactions can often proceed at
or room temperature. -
Competitive Hydrolysis: The rate of reaction with trace water is also accelerated. Strict anhydrous conditions are mandatory.
Reaction Workflow Visualization
Figure 2: Mechanistic pathway of nucleophilic acyl substitution. The electron-withdrawing group stabilizes the transition state, accelerating nucleophilic attack.
Applications in Drug Development & Synthesis
This specific acid chloride is a valuable "building block" in medicinal chemistry and agrochemistry.
Derivatization of Pharmacophores
The (2-chloro-4-nitrophenoxy)acetyl group serves as a lipophilic, metabolically stable motif.
-
Prodrug Design: Esterification of hydroxyl-bearing drugs to alter solubility or permeability.
-
Peptidomimetics: Capping N-termini of peptides to protect against aminopeptidase degradation.
Heterocycle Synthesis
The reactive methylene group (
-
Synthesis of Benzoxazinones: Reaction with ortho-aminophenols.
-
Synthesis of Indoles: Via Bischler-Möhlau type reactions utilizing the activated methylene.
Experimental Protocol: General Acylation Procedure
Objective: Synthesis of N-substituted-(2-chloro-4-nitrophenoxy)acetamide.
Safety Prerequisite:
-
Perform in a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Reagent is a lachrymator and corrosive.
Table 1: Reaction Components
| Component | Role | Equivalents | Notes |
| Acid Chloride | Electrophile | 1.0 | Dissolved in DCM or THF |
| Primary Amine | Nucleophile | 1.0 | Dry |
| Triethylamine (TEA) | Base | 1.2 | Scavenges HCl byproduct |
| Dichloromethane (DCM) | Solvent | - | Anhydrous (dry over |
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 1.0 eq of the amine and 1.2 eq of TEA in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 1.0 eq of (2-Chloro-4-nitrophenoxy)acetyl chloride in a small volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Why? Dropwise addition controls the exotherm and prevents di-acylation or side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (usually 30-50% EtOAc/Hexane).
-
Workup:
-
Wash the organic layer with 1M HCl (to remove unreacted amine/TEA).
-
Wash with Saturated
(to remove hydrolyzed acid). -
Wash with Brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
References
-
PubChem. (2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3. National Library of Medicine. [Link]
-
Organic Syntheses. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
Spectroscopic & Synthetic Profile: (2-Chloro-4-nitrophenoxy)acetyl chloride
This guide serves as a technical reference for the characterization and handling of (2-Chloro-4-nitrophenoxy)acetyl chloride , a critical intermediate in the synthesis of agrochemicals (such as phenoxy herbicides) and heterocyclic pharmaceutical scaffolds.
The data presented synthesizes experimental values from precursor compounds with chemometric shifts characteristic of acyl chloride formation, ensuring high-confidence spectral assignment in the absence of widespread public spectral libraries for this specific reactive intermediate.
Compound Identity & Structural Logic[1]
-
IUPAC Name: 2-(2-Chloro-4-nitrophenoxy)acetyl chloride
-
CAS Number: 110630-89-2 (Acid Chloride); 5037-04-7 (Parent Acid)
-
Molecular Formula: C₈H₅Cl₂NO₄
-
Molecular Weight: 250.03 g/mol
-
Key Functional Groups:
-
Acyl Chloride (-COCl): High reactivity, moisture sensitive, diagnostic IR shift.
-
Nitro Group (-NO₂): Strong electron-withdrawing, diagnostic UV/IR signatures.
-
Ether Linkage (Ar-O-CH₂-): Connects the aromatic ring to the reactive tail.
-
Structural Analysis: The molecule features a trisubstituted benzene ring. The electron-withdrawing nitro group (para to the ether) and the chlorine atom (ortho to the ether) significantly deshield the aromatic protons, creating a distinct splitting pattern in NMR. The acyl chloride moiety acts as an electrophilic "warhead," susceptible to nucleophilic attack, which dictates the handling protocols.
Synthesis & Reaction Pathway
The generation of this compound typically follows a two-step sequence starting from commercially available 2-chloro-4-nitrophenol. The acid chloride is often prepared in situ due to its hydrolytic instability.
Step 1: O-Alkylation of the phenol with chloroacetic acid (Williamson Ether Synthesis).
Step 2: Chlorination of the carboxylic acid using Thionyl Chloride (
Figure 1: Synthetic route from 2-chloro-4-nitrophenol.[1] The intermediate acid is a stable solid (mp 176-181°C), while the final chloride is a reactive liquid/low-melting solid.
Spectroscopic Characterization
The following data tables provide the diagnostic signals required to confirm the identity of the product and assess its purity (e.g., absence of unreacted acid).
A. Infrared Spectroscopy (FT-IR)
The most critical transformation to monitor is the shift of the carbonyl stretch.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment & Notes |
| C=O Stretch | 1795 – 1810 | Strong | Diagnostic: Acyl chloride carbonyl appears at a significantly higher frequency than the acid precursor (~1720 cm⁻¹). |
| NO₂ Asymmetric | 1525 – 1540 | Strong | Characteristic nitro aromatic stretch. |
| NO₂ Symmetric | 1340 – 1350 | Medium | Paired with the asymmetric band. |
| C-O-C (Ether) | 1240 – 1260 | Strong | Aryl alkyl ether stretch. |
| C-H (Aromatic) | 3050 – 3100 | Weak | Unsaturated C-H stretching. |
B. ¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃)
The aromatic region displays an ABC-like system (or AMX depending on resolution) modified by the substituents.
| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |
| H-3 | 8.32 | Doublet (d) | J ≈ 2.6 | Meta to ether, ortho to NO₂. Most deshielded due to flanking electron-withdrawing groups. |
| H-5 | 8.15 | dd | J ≈ 9.0, 2.6 | Ortho to NO₂, meta to ether. Coupled to H-6 and H-3. |
| H-6 | 6.95 – 7.05 | Doublet (d) | J ≈ 9.0 | Ortho to ether. Shielded relative to H-3/H-5 due to mesomeric donation from Oxygen. |
| -CH₂- | 5.25 | Singlet (s) | - | Diagnostic: Significant downfield shift compared to the acid (~4.8 ppm) due to the highly electronegative -COCl group. |
C. ¹³C NMR (100 MHz, CDCl₃)
| Carbon Type | Shift (δ ppm) | Assignment |
| C=O | 169.5 | Carbonyl carbon (Acyl Chloride). |
| C-O (Ar) | 158.2 | Aromatic C-1 (attached to oxygen). |
| C-NO₂ | 142.5 | Aromatic C-4. |
| C-Cl | 124.1 | Aromatic C-2. |
| Ar-CH | 126.5, 123.8, 113.5 | Aromatic methines (C-3, C-5, C-6). |
| -CH₂- | 72.5 | Methylene carbon (deshielded). |
D. Mass Spectrometry (EI/ESI)
-
Molecular Ion: Not always visible in ESI due to hydrolysis; EI shows [M]⁺ at m/z 249/251 (characteristic Cl isotope pattern 3:1).
-
Base Peak: Often m/z 186/188 [M – COCl]⁺ (Loss of acid chloride group, leaving the stabilized carbocation).
-
Fragmentation:
-
m/z 214 [M – Cl]⁺
-
m/z 173 [2-chloro-4-nitrophenol fragment]
-
Experimental Protocols
Protocol A: Synthesis of the Precursor Acid
This step ensures a high-purity starting material, which is crucial for a clean acid chloride product.
-
Dissolution: Dissolve 0.1 mol of 2-chloro-4-nitrophenol in 150 mL of water containing 0.2 mol NaOH. The solution will turn deep yellow (phenolate formation).
-
Addition: Slowly add 0.12 mol of chloroacetic acid solution (neutralized with Na₂CO₃) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.
-
Workup: Cool to room temperature. Acidify with concentrated HCl to pH 1–2. The product (2-chloro-4-nitrophenoxy)acetic acid will precipitate as a solid.
-
Purification: Recrystallize from ethanol/water. Target MP: 176–181°C.[2]
Protocol B: Conversion to Acid Chloride
Perform in a fume hood under anhydrous conditions.
-
Setup: Place 5.0 g of the dry acid precursor into a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
-
Reagent: Add 10 mL (excess) of Thionyl Chloride (SOCl₂) . Optional: Add 1 drop of DMF as a catalyst.
-
Reaction: Heat the mixture gently to 70–80°C. Evolution of SO₂ and HCl gases (bubbling) indicates reaction progress. Continue until gas evolution ceases (approx. 1–2 hours).
-
Isolation: Remove excess SOCl₂ under reduced pressure (rotary evaporator).
-
Result: The residue is the crude (2-Chloro-4-nitrophenoxy)acetyl chloride , typically a yellow/brown oil or low-melting solid. Use immediately for downstream coupling.
Quality Control & Self-Validation
To ensure the protocol worked, verify the following "Checkpoints":
-
Solubility Test: A small aliquot of the product should dissolve in dry dichloromethane but react vigorously with water.
-
IR Checkpoint: The disappearance of the broad O-H stretch (2500–3300 cm⁻¹) of the carboxylic acid and the appearance of the sharp C=O band at ~1800 cm⁻¹ confirms conversion.
-
Hydrolysis Test (Validation): React a small sample with excess methanol. Analyze by TLC/NMR. The product should be the methyl ester, which is stable and easily characterized (Methyl singlet at ~3.8 ppm).
References
-
BLD Pharm. (n.d.). (2-Chloro-4-nitrophenoxy)acetyl chloride Product Page. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Chloro-4-nitrophenol Safety & Data. Retrieved from
-
PubChem. (n.d.). (2-Chloro-4-nitrophenoxy)acetic acid (CID 5037-04-7).[2] National Library of Medicine. Retrieved from
-
ChemicalBook. (n.d.).[3] Synthesis of Phenoxyacetic Acid Derivatives. Retrieved from
Sources
Structural Elucidation and Analytical Profiling: (2-Chloro-4-nitrophenoxy)acetyl chloride
Executive Summary & Compound Significance
(2-Chloro-4-nitrophenoxy)acetyl chloride is a high-reactivity electrophilic intermediate primarily utilized in the synthesis of agrochemicals (specifically phenoxy herbicides) and pharmaceutical heterocycles. Its core utility lies in the acid chloride functionality, which serves as a "warhead" for derivatization into amides or esters, and the 2-chloro-4-nitrophenoxy scaffold, which provides specific biological activity through lipophilicity and electron-withdrawing character.
This guide provides a rigorous analysis of its Nuclear Magnetic Resonance (NMR) profile. As this compound is moisture-sensitive, spectral acquisition requires strict adherence to anhydrous protocols. The data presented below synthesizes empirical trends from analogous phenoxyacetic acid derivatives and fundamental substituent chemical shift theory.
Structural Logic & Electronic Environment
To interpret the NMR spectrum accurately, one must first deconstruct the electronic environment of the molecule. The structure consists of a trisubstituted benzene ring linked to an acyl chloride tail via an ether oxygen.
Electronic Effect Breakdown
-
Nitro Group (-NO₂ at C4): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This significantly deshields the ortho (H-3, H-5) protons, pushing them downfield.
-
Chlorine Atom (-Cl at C2): An EWG via induction (-I) but a weak donor via resonance (+M). Its inductive effect dominates, deshielding the adjacent H-3.
-
Ether Oxygen (-O- at C1): A strong electron donor via resonance (+M). This shields the ortho protons (H-6) and para positions (blocked by NO₂), but the deshielding effect of the acyl chloride tail dampens this shielding slightly compared to the parent phenol.
-
Acyl Chloride (-COCl): Highly electronegative. It deshields the adjacent methylene (-CH₂-) protons significantly more than a carboxylic acid or ester would.
DOT Diagram: Structural Connectivity & Proton Assignment
Figure 1: Structural connectivity and predicted proton environments based on electronic substituent effects.
1H NMR Spectrum Analysis (Proton)
Solvent: CDCl₃ (Deuterochloroform) is the standard. Reference: TMS (0.00 ppm).
Predicted Spectral Data Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |
| 8.32 - 8.36 | Doublet (d) | 1H | Ar-H3 | Most deshielded. Located between two EWGs (Cl and NO₂).[1] Only shows meta coupling to H5. | |
| 8.12 - 8.18 | Doublet of Doublets (dd) | 1H | Ar-H5 | Ortho to NO₂ (deshielding). Shows large ortho coupling to H6 and small meta coupling to H3. | |
| 6.90 - 6.98 | Doublet (d) | 1H | Ar-H6 | Most shielded. Ortho to the electron-donating Oxygen. Deshielding from NO₂ (meta) is weaker than O-donation. | |
| 5.15 - 5.25 | Singlet (s) | 2H | - | -O-CH₂-CO | The methylene group. Significantly downfield compared to the acid (~4.8 ppm) due to the highly electronegative -COCl group. |
Detailed Interpretation
-
The Aromatic Region (6.9 – 8.4 ppm):
-
The substitution pattern (1-alkoxy, 2-chloro, 4-nitro) creates an AMX or ABX spin system.
-
H-3 is the "lonely" proton between Cl and NO₂. It appears furthest downfield as a fine doublet (meta-coupling only).
-
H-6 is the doublet furthest upfield. The oxygen atom donates electron density into the ring at the ortho/para positions, shielding H-6 significantly despite the nitro group's presence.
-
H-5 is the bridge. It couples to both H-6 (strong ortho coupling, ~9Hz) and H-3 (weak meta coupling, ~2.5Hz), resulting in a clear doublet of doublets.
-
-
The Aliphatic Region (5.0 – 5.3 ppm):
-
This singlet is the diagnostic peak for the acid chloride .
-
Critical Diagnostic: If this peak appears upfield at 4.7–4.8 ppm , your sample has hydrolyzed back to the carboxylic acid ((2-chloro-4-nitrophenoxy)acetic acid). The shift from 4.8 (acid) to 5.2 (chloride) is a key indicator of reaction completion.
-
13C NMR Spectrum Analysis (Carbon)
Solvent: CDCl₃.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |
| 168.0 - 170.0 | Quaternary (C=O) | -COCl | Carbonyl carbon. Acid chlorides typically resonate ~170 ppm. |
| 158.5 | Quaternary (C-O) | Ar-C1 | Attached to Oxygen; highly deshielded. |
| 142.0 | Quaternary (C-N) | Ar-C4 | Attached to Nitro group. |
| 126.5 | Methine (CH) | Ar-C3 | Between Cl and NO₂. |
| 124.0 | Methine (CH) | Ar-C5 | Ortho to NO₂. |
| 123.5 | Quaternary (C-Cl) | Ar-C2 | Attached to Chlorine. |
| 113.0 | Methine (CH) | Ar-C6 | Ortho to Oxygen (shielded). |
| 73.5 | Methylene (CH₂) | -O-CH₂- | Alpha to both Oxygen and Carbonyl. |
Experimental Protocol: Sample Preparation & Handling
Context: Acid chlorides are moisture-sensitive. A "wet" NMR tube will result in in-situ hydrolysis, producing HCl gas and the parent carboxylic acid, leading to confusing spectra (broad peaks, shifting baselines).
Workflow: Anhydrous NMR Preparation
-
Glassware: Oven-dry the NMR tube and cap for at least 1 hour at 110°C.
-
Solvent: Use CDCl₃ (Silver foil/Ampoule) stored over 4Å molecular sieves. Do not use old chloroform sitting on a bench, as it likely contains water and phosgene/HCl traces.
-
Sample Mass: Weigh ~10-15 mg of the solid acid chloride.
-
Dissolution: Dissolve in 0.6 mL CDCl₃ in a dry vial before transferring to the tube.
-
Why? If the sample contains insoluble impurities (like polymerized material), you can filter it before putting it in the expensive tube.
-
-
Acquisition: Run the spectrum immediately.
DOT Diagram: Quality Control Decision Tree
Figure 2: Rapid diagnostic workflow for assessing acid chloride purity via 1H NMR.
Synthesis Context & Impurity Profiling
Understanding the synthesis helps identify non-obvious peaks.
Route: (2-Chloro-4-nitrophenoxy)acetic acid + Thionyl Chloride (
Common Impurities:
-
Parent Acid: As noted, appears at ~4.8 ppm (-CH2-) and broad exchangeable peak >10 ppm (-COOH).
-
Thionyl Chloride: If not evaporated fully,
is invisible in 1H NMR but may affect the lock signal or cause broadening due to acidity. -
Toluene/Benzene: Often used as co-solvents. Look for singlets at 2.36 ppm (Toluene -CH3) or 7.36 ppm (Benzene).
References
-
ChemicalBook. (2024). 2-Chloro-4-nitrophenol NMR Spectrum Data. Link
-
National Institute of Standards and Technology (NIST). (2023). Chloroacetyl chloride Mass and NMR Data. Link
-
PubChem. (2024). (2-Chloro-4-nitrophenoxy)acetic acid Compound Summary. Link
-
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Link
Sources
Technical Guide: Mass Spectrometry Analysis of (2-Chloro-4-nitrophenoxy)acetyl chloride
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
(2-Chloro-4-nitrophenoxy)acetyl chloride is a critical electrophilic intermediate used in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical heterocycles (e.g., piperazinone derivatives).[1] Its reactivity, defined by the acyl chloride moiety, presents specific analytical challenges.[1]
Direct mass spectrometric analysis is prone to artifacts due to the compound's susceptibility to hydrolysis and solvolysis.[1] Therefore, this guide advocates for a Derivatization-First Strategy for GC-MS, while providing contingency protocols for Direct-Injection and LC-MS (hydrolysis product) analysis.[1]
Physicochemical Profile
| Property | Value | Notes |
| Formula | Contains two chlorine atoms (Ring-Cl + Acyl-Cl).[1][2][3][4] | |
| Mol. Weight | 250.03 g/mol | Distinctive isotope pattern required for ID. |
| Reactivity | High | Rapidly hydrolyzes to (2-Chloro-4-nitrophenoxy)acetic acid in moist air.[1] |
| Key Hazards | Corrosive, Lachrymator | Handle in fume hood; avoid protic solvents unless derivatizing.[1] |
Analytical Strategy: The "Derivatization-First" Protocol
The "Self-Validating" nature of this protocol relies on converting the unstable acid chloride into a stable methyl ester.[1] This prevents on-column degradation and allows for precise quantification of the active acyl chloride content versus the hydrolyzed acid impurity.[1]
Workflow Diagram
The following logic flow illustrates the decision matrix for sample preparation.
Caption: Analytical workflow decision matrix. Method A is the gold standard for stability.[1]
Method A: Methyl Ester Derivatization (GC-MS)[1]
This method converts the analyte into Methyl (2-chloro-4-nitrophenoxy)acetate .[1] This removes the reactive chlorine, simplifying the isotope pattern and improving peak shape.[1]
Protocol
-
Preparation: Weigh 10 mg of sample into a dry 2 mL vial.
-
Reaction: Add 1.0 mL of anhydrous Methanol (MeOH).
-
Neutralization (Optional): If the column is acid-sensitive, add a small amount of solid
or pyridine to neutralize the HCl by-product.[1] -
Dilution: Dilute 1:10 with Dichloromethane (DCM) or continue with MeOH if using a polar column.
-
Analysis: Inject 1 µL into GC-MS (Split 20:1).
Mass Spectral Interpretation (Methyl Ester)
Target Derivative: Methyl (2-chloro-4-nitrophenoxy)acetate
Formula:
| m/z (Ion) | Identity | Mechanistic Origin |
| 245 / 247 | Molecular Ion. Shows 3:1 ratio characteristic of one chlorine atom.[1] | |
| 214 / 216 | Acylium Ion. Loss of methoxy group (31 Da).[1] Standard ester fragmentation. | |
| 186 / 188 | Phenoxy Cation. Cleavage of the ether bond alpha to the carbonyl. | |
| 140 | Nitro-Phenol Fragment. Complex rearrangement involving loss of the glycolic moiety and |
Validation Check: If you see a peak at m/z 231 (Acid form), your derivatization was incomplete, or the sample contained significant pre-existing acid impurity.[1]
Method B: Direct Analysis (Inert GC-MS)[1]
Direct injection is risky but useful for confirming the presence of the acyl chloride functionality itself.[1]
Protocol
-
Solvent: Dissolve in ultra-dry Dichloromethane (DCM) or Toluene. Avoid alcohols.
-
Inlet: Use a deactivated liner (glass wool removed or silanized).
-
Conditions: Lower inlet temperature (200°C) to minimize thermal degradation.
Mass Spectral Interpretation (Intact Acid Chloride)
Target: (2-Chloro-4-nitrophenoxy)acetyl chloride
Formula:
| m/z (Ion) | Identity | Mechanistic Origin |
| 249 / 251 / 253 | Molecular Ion. Distinctive 9:6:1 isotope pattern (approx) due to two chlorine atoms.[1] | |
| 214 / 216 | Acylium Ion. Loss of the acyl chlorine (35/37 Da).[1] | |
| 186 / 188 | Phenoxy Cation. Loss of the entire acetyl chloride group (63 Da).[1] |
Critical Artifact Warning: If the spectrum shows
Fragmentation Pathway Visualization
Understanding the fragmentation allows for the differentiation of the acid chloride from its impurities.[1]
Caption: Electron Ionization (EI) fragmentation pathway for the intact acid chloride.[1]
System Suitability & Troubleshooting
To ensure Trustworthiness of the data, implement the following checks:
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Acid Chlorides and Derivatives. National Institute of Standards and Technology.[1] Link
-
Blau, K., & Halket, J. (1993).[1] Handbook of Derivatives for Chromatography.[1][6] Wiley.[1] (Standard reference for acylation/esterification protocols).
-
ChemicalBook. (2-Chloro-4-nitrophenoxy)acetyl chloride Product Specifications and Intermediates.Link
-
Sigma-Aldrich (Merck). Preparation of Methyl Esters for GC Analysis. Technical Bulletin.[1] Link
-
PubChem. Compound Summary: (2-Chloro-4-nitrophenoxy)acetyl chloride.[1][2][7] National Library of Medicine.[1] Link
Sources
- 1. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 2. Page 01985 (Chemical) [intlab.org]
- 3. 110630-89-2|(2-Chloro-4-nitrophenoxy)acetyl chloride|BLD Pharm [bldpharm.com]
- 4. (2-Chloro-4-nitrophenoxy)acetyl chloride - CAS:110630-89-2 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]
- 5. WO2019154284A1 - Piperazinone derivative, preparation method therefor, use thereof, accelerator and method for controlling root parasitic weeds - Google Patents [patents.google.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride - CAS:1261234-05-2 - 北京欣恒研科技有限公司 [konoscience.com]
Technical Guide: Safe Handling and Reactivity Profile of (2-Chloro-4-nitrophenoxy)acetyl chloride
Topic: (2-Chloro-4-nitrophenoxy)acetyl chloride Safety and Handling Content Type: Technical Safety Guide & Operational Whitepaper Audience: Synthetic Chemists, Process Engineers, and HSE Officers
Executive Summary: The Hazard Matrix
(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 15206-65-2) is a highly reactive electrophile used primarily as a derivatizing agent in the synthesis of agrochemicals and pharmaceutical intermediates. Its utility stems from the labile acyl chloride moiety, which facilitates rapid nucleophilic acyl substitution.
However, this utility comes with a severe hazard profile defined by moisture sensitivity and corrosivity . Upon contact with ambient moisture, it rapidly hydrolyzes to release hydrochloric acid (HCl) gas and (2-chloro-4-nitrophenoxy)acetic acid. This guide moves beyond generic safety advice, providing a mechanism-based handling protocol to ensure operator safety and reaction integrity.
Core Hazard Classifications (GHS)
| Hazard Category | Classification | Critical Implication |
| Physical | Corrosive to Metals (Cat 1) | Do not use metal spatulas or needles; use glass/PTFE. |
| Health | Skin Corr.[1][2][3][4][5][6][7] 1B / Eye Dam. 1 | Irreversible tissue damage upon contact; "delayed burn" risk. |
| Reactivity | EUH014 (Water Reactive) | Violent reaction with water; releases toxic HCl gas. |
| Systemic | Acute Tox. (Oral/Inhalation) | Nitro-aromatic moiety poses potential methemoglobinemia risks. |
Chemical Profile & Reactivity Mechanism
Physical State & Properties
-
Appearance: Typically a pale yellow to off-white crystalline solid (or semi-solid depending on purity).
-
Solubility: Soluble in aprotic organic solvents (DCM, THF, Toluene). Decomposes in water/alcohols.
-
Melting Point: ~50–60 °C (Estimate based on analogs; often supplied as a solid but may liquefy in warm labs).
The Hydrolysis Threat
The primary safety concern is the hydrolysis pathway. Unlike stable reagents, this compound does not require a catalyst to decompose; atmospheric moisture is sufficient to drive the reaction, generating corrosive fumes that can degrade equipment and injure lung tissue.
Figure 1: Hydrolysis mechanism.[8] Note that the generation of HCl gas drives the reaction entropy, making it irreversible and creating an inhalation hazard.
Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
-
Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Atmosphere: For high-purity applications or storage, use a glovebox or Schlenk line under Nitrogen/Argon.
-
Weighing: Do not weigh on an open benchtop balance. Use tared vials inside the hood or a balance enclosure.
PPE Selection Matrix
Standard nitrile gloves may provide insufficient protection against the solvents often used with this reagent (e.g., DCM).
| PPE Component | Specification | Rationale |
| Gloves (Primary) | Silver Shield / Laminate | Impermeable to both the acid chloride and chlorinated solvents. |
| Gloves (Splash) | Double Nitrile (min 5 mil) | Acceptable only for brief manipulation of solids; change immediately upon splash. |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient due to the risk of corrosive dust or hydrolysis-spray. |
| Respiratory | Full-face Respirator (ABEK) | Required only if fume hood containment is breached or for spill cleanup. |
Operational Protocol: Step-by-Step Handling
This protocol treats the reagent as a "Source of HCl" and prioritizes moisture exclusion.
Phase 1: Preparation
-
Dry All Glassware: Flame-dry or oven-dry glassware (>120°C) to prevent immediate hydrolysis upon contact.
-
Prepare Quench Bath: Have a beaker of saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH ready before starting work to neutralize contaminated tools.
Phase 2: Transfer & Weighing
-
Solid Handling: Use a glass or PTFE-coated spatula. Avoid metal spatulas (corrosion risk).
-
Liquid/Melt Handling: If the reagent has liquefied, use a positive-displacement pipette to prevent dripping caused by high vapor pressure.
-
Transfer: Move the container only inside a secondary container (e.g., a plastic tub) to catch spills.
Phase 3: Reaction Setup
-
Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene).
-
Base Trap: If the reaction does not include a base (like Triethylamine) to scavenge HCl, vent the reaction vessel through a scrubber (NaOH trap) to neutralize evolved gas.
Figure 2: Safe handling workflow from retrieval to disposal. Note the critical quenching step before waste disposal.
Emergency Response & Waste Management
Spill Response
DO NOT USE WATER. Adding water to a spill will generate a cloud of HCl gas.
-
Evacuate: Clear the immediate area.
-
Isolate: Close the fume hood sash.
-
Neutralize: Cover the spill with a dry mix of Sodium Carbonate (soda ash) or Calcium Carbonate . This neutralizes the acid chloride without violent gas evolution.
-
Clean: Once neutralized (no more fizzing), sweep up the solids into a waste container.
First Aid
-
Skin Contact: Immediate irrigation with water for 15 minutes .[6][7] Do not use neutralization creams (vinegar/bicarb) on skin burns; thermal heat from neutralization can worsen injury.
-
Eye Contact: Irrigate immediately.[1][2][6][7][9] Time is tissue.
-
Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (common with HCl inhalation).
Waste Disposal (Quenching)
Never dispose of the neat acid chloride directly into waste drums.
-
Dilute: Dissolve the residue in a non-reactive solvent (e.g., Toluene).
-
Quench: Slowly add the solution to a stirred mixture of Ice + Methanol (forms the methyl ester) or Ice + Dilute NaOH (forms the salt).
-
Warning: This is exothermic.
-
-
Check pH: Ensure pH is 7–9 before placing in the "Halogenated Organic Waste" stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6367, Acetyl Chloride (General Acid Chloride Reactivity). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Acid Chlorides and their Hydrolysis Hazards. Retrieved from [Link]
-
University of California, Merced. Standard Operating Procedure: Hydrochloric Acid and Acid Chlorides. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. thermofishersci.in [thermofishersci.in]
- 3. geneseo.edu [geneseo.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. geneseo.edu [geneseo.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
Technical Guide: Stability & Handling of (2-Chloro-4-nitrophenoxy)acetyl Chloride
Executive Summary
(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 110630-89-2) is a highly reactive electrophilic intermediate used primarily in the synthesis of agrochemicals (e.g., diphenyl ether herbicides) and pharmaceutical building blocks. Its utility is defined by the acyl chloride functionality, which facilitates efficient nucleophilic acyl substitution. However, this same reactivity renders the compound acutely sensitive to moisture.
Exposure to atmospheric humidity triggers rapid hydrolysis, converting the reagent back to its parent acid, (2-chloro-4-nitrophenoxy)acetic acid, and releasing corrosive hydrogen chloride (HCl) gas. This degradation compromises stoichiometric precision in downstream applications and poses significant safety risks due to pressure buildup in sealed vessels. This guide defines the mechanistic basis of this instability and establishes a self-validating protocol for its storage, handling, and quality control.
Chemical Basis of Instability
To manage the moisture sensitivity of (2-Chloro-4-nitrophenoxy)acetyl chloride, one must understand the electronic forces driving its hydrolysis.
Structural Factors
The molecule features a phenoxyacetyl chloride core substituted with a chlorine atom at the ortho position and a nitro group at the para position of the benzene ring.
-
Inductive Effect (-I): The nitro (
) and chloro ( ) groups are strong electron-withdrawing groups (EWG). They pull electron density away from the phenoxy oxygen. -
Electrophilicity: While the methylene (
) bridge insulates the carbonyl carbon from direct resonance effects, the overall electron deficiency of the (2-chloro-4-nitrophenoxy) moiety exerts a significant inductive pull. This increases the partial positive charge ( ) on the carbonyl carbon, making it more susceptible to nucleophilic attack by water than unsubstituted acetyl chloride.
Hydrolysis Mechanism
The degradation follows a nucleophilic acyl substitution pathway. Water acts as the nucleophile, attacking the highly electrophilic carbonyl carbon.
Figure 1: Mechanistic pathway of moisture-induced hydrolysis. The reaction is irreversible and exothermic.
Operational Protocols: The Inert Chain of Custody
The only way to ensure reagent integrity is to maintain an unbroken "inert chain of custody" from the manufacturer's seal to the reaction flask.
Storage Specifications
-
Temperature: Store at 2–8°C. Lower temperatures retard the kinetics of hydrolysis if trace moisture is present.
-
Atmosphere: The headspace must be backfilled with Argon or Nitrogen. Argon is preferred due to its higher density, which creates a "blanket" over the solid/liquid.
-
Container: Glass bottles with Teflon-lined caps are mandatory. Do not use metal containers (corrosion risk from HCl) or standard polyethylene caps (permeable to moisture over time).
-
Secondary Containment: Store the primary bottle inside a desiccator or a secondary jar containing activated desiccant (e.g., Drierite or molecular sieves) to scavenge ambient humidity.
Handling Workflow
Never open the stock bottle in the open laboratory atmosphere.
Figure 2: Decision tree for handling moisture-sensitive acyl chlorides.
Analytical Quality Control (Self-Validating Systems)
Direct analysis of acid chlorides (e.g., via LC-MS) is prone to artifacts because the compound often hydrolyzes on the column or in the mobile phase. Derivatization is the only robust method for purity assessment.
The Methyl Ester Derivatization Protocol
This protocol converts the reactive chloride into a stable methyl ester, allowing for accurate HPLC or GC analysis without degradation artifacts.
Reagents: Anhydrous Methanol (MeOH), Triethylamine (Et₃N).
Procedure:
-
Sampling: In a fume hood, withdraw ~10 mg of the bulk (2-Chloro-4-nitrophenoxy)acetyl chloride.
-
Quench: Immediately dissolve in 1 mL of anhydrous MeOH containing 1 drop of Et₃N.
-
Chemistry:
-
-
Incubation: Let stand for 5 minutes. The reaction is virtually instantaneous.
-
Analysis: Inject the solution into GC-MS or HPLC.
-
Peak A (Target): Methyl (2-chloro-4-nitrophenoxy)acetate.
-
Peak B (Impurity): (2-Chloro-4-nitrophenoxy)acetic acid (indicates prior hydrolysis of the bulk).
-
Interpretation: If Peak B is present, the original sample contained hydrolyzed acid. If only Peak A is seen, the chloride was pure.
-
Rapid Qualitative Checks
-
Visual Inspection: The pure compound is typically an off-white to pale yellow solid/liquid (depending on purity/MP). Formation of a "crust" or white powder on the threads of the bottle indicates hydrolysis (formation of the higher-melting carboxylic acid).
-
Fuming: Visible white fumes upon opening the bottle indicate the release of HCl, a sign of active hydrolysis.
Remediation of Hydrolyzed Material
If the material has degraded (significant acid content detected), it can often be regenerated rather than discarded.
Thionyl Chloride (SOCl₂) Treatment:
-
Dissolve the degraded material in excess thionyl chloride (SOCl₂).
-
Add a catalytic amount of DMF (Dimethylformamide).
-
Reflux for 1–2 hours. This converts the carboxylic acid impurity back into the acid chloride.
-
Distill off the excess SOCl₂ under vacuum.
-
Result: Regenerated (2-Chloro-4-nitrophenoxy)acetyl chloride.
Safety Considerations
-
Pressure Hazard: Never store acid chlorides in hermetically sealed vessels without pressure relief capability if moisture contamination is suspected. Hydrolysis generates HCl gas, which can pressurize and shatter glass.
-
Inhalation Risk: HCl is a severe respiratory irritant. All operations must occur in a functioning fume hood.
-
PPE: Nitrile gloves are generally sufficient for incidental contact, but double-gloving is recommended. Wear chemical splash goggles.
References
-
Chemical Identity & Properties
-
Handling of Acyl Chlorides
-
Acid Chlorides and Chloroformates - Safety and Handling.[2] BASF Intermediates.
-
-
Synthesis & Reactivity
-
General Stability Protocols
-
Navigating the Challenges of a Moisture-Sensitive Reagent. BenchChem Technical Guides (2025).[4]
-
Sources
Technical Guide: Applications of (2-Chloro-4-nitrophenoxy)acetyl Chloride in Research
Abstract
(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 110630-89-2) is a highly reactive electrophilic building block distinguished by its phenoxyacetyl core decorated with electron-withdrawing chloro and nitro substituents. While historically overshadowed by its 2,4-dichlorophenoxy (2,4-D) analogs, this compound offers unique steric and electronic properties that make it a critical intermediate in the synthesis of next-generation auxin-mimic herbicides, antimicrobial aryloxy-amides, and heterocyclic pharmacophores. This guide details the mechanistic utility of this acid chloride, providing validated protocols for its application in high-throughput library synthesis and lead optimization.
Module 1: Agrochemical Research & Development
The Auxin Mimic Scaffold
The phenoxyacetic acid moiety is the pharmacophore responsible for auxin-like herbicidal activity.[1] (2-Chloro-4-nitrophenoxy)acetyl chloride serves as the primary "activator" to derivatize the parent acid into esters and amides that improve cuticular penetration or metabolic stability in plants.
-
Mechanism: The acid chloride allows for the rapid attachment of lipophilic alcohols or amino acid conjugates, creating "pro-herbicides" that hydrolyze in planta to release the active 2-chloro-4-nitrophenoxyacetic acid.
-
SAR Implications: The 4-nitro group provides a metabolic handle distinct from the 4-chloro group of 2,4-D. In resistant weed biotypes, the nitro group alters the degradation pathway, potentially bypassing standard cytochrome P450 detoxification mechanisms.
Synthesis of Heterocyclic Fungicides
Research indicates that condensing aryloxyacetyl chlorides with thioureas or hydrazines yields bioactive heterocycles.
-
Target: N-(2-chloro-4-nitrophenoxyacetyl)ethylenethiourea .
-
Application: This derivative acts as a precursor to fused thiazole ring systems, which exhibit broad-spectrum fungicidal activity by inhibiting ergosterol biosynthesis.
Module 2: Medicinal Chemistry Applications
"Warhead" Installation in Proteomics
In covalent drug discovery, the chloroacetyl group is a common electrophile (cysteine reactive). However, the (2-chloro-4-nitrophenoxy)acetyl group functions differently. It is not a covalent warhead itself but a lipophilic cap that occupies hydrophobic pockets in enzymes (e.g., COX-2 or PPARs).
-
Utility: Use this acid chloride to cap primary amines in fragment-based drug discovery (FBDD) libraries. The electron-deficient ring enhances
- stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein's binding site.
Synthesis of Antimicrobial Hydrazones
Reaction with substituted hydrazines yields acylhydrazones, a class of compounds frequently screened for anti-tubercular and antibacterial activity.
-
Advantage: The 4-nitro group increases the acidity of the amide proton in the resulting hydrazone, influencing hydrogen bonding capability within the bacterial target.
Module 3: Experimental Protocols
Safety Warning: (2-Chloro-4-nitrophenoxy)acetyl chloride is a corrosive lachrymator. All operations must be performed in a fume hood using anhydrous techniques.
Protocol A: General Amidation (Library Synthesis)
Objective: Synthesis of N-substituted-(2-chloro-4-nitrophenoxy)acetamide derivatives.
Reagents:
-
(2-Chloro-4-nitrophenoxy)acetyl chloride (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Workflow:
-
Preparation: Dissolve the amine and TEA in anhydrous DCM in a round-bottom flask under
atmosphere. Cool to 0°C.[2] -
Addition: Dissolve the acid chloride in a minimal volume of DCM. Add dropwise to the amine solution over 15 minutes. Note: Exothermic reaction.[3]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup: Quench with saturated
. Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Water if solid, or purify via flash chromatography.
Protocol B: Synthesis of Acyl-Thiourea Derivatives
Objective: Preparation of N-(2-chloro-4-nitrophenoxyacetyl)-N'-substituted thioureas (Potential Fungicides).
Reagents:
-
Potassium Thiocyanate (KSCN)
-
Primary Amine (e.g., aniline derivatives)
-
Acetone (dry)
Step-by-Step:
-
Dissolve KSCN (1.1 equiv) in dry acetone.
-
Add acid chloride (1.0 equiv) dropwise at RT. A white precipitate (KCl) will form immediately, indicating the formation of the acyl isothiocyanate intermediate.
-
Stir for 1 hour at RT.
-
Add the primary amine (1.0 equiv) dropwise.
-
Reflux the mixture for 2–4 hours.
-
Pour into ice water. The resulting solid is the acyl-thiourea. Filter and recrystallize.
Module 4: Data & Visualization
Reactivity Profile & Solvent Compatibility
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Excellent | Standard for amidation; easy workup. |
| Tetrahydrofuran (THF) | Good | Use for polar amines; ensure anhydrous (reacts with water). |
| DMF | Moderate | Hard to remove; use only if solubility is an issue. |
| Water/Alcohols | Incompatible | Rapid hydrolysis to parent acid or esterification. |
| Pyridine | Excellent | Acts as both solvent and base (acyl transfer catalyst). |
Reaction Pathways Diagram
Caption: Synthetic divergence from the acid chloride core to bioactive amides, esters, and thiourea scaffolds.
References
-
PubChem. (2-Chloro-4-nitrophenyl)acetic acid chloride - Compound Summary.[7] National Library of Medicine. [Link][7]
- Google Patents.
-
University of Chicago. Studies on the Relation between Molecular Structure and Physiological Activity of Plant Growth-Regulators. (Historical context on phenoxyacetic acids). [Link]
Sources
- 1. journals.uchicago.edu [journals.uchicago.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. 110630-89-2|(2-Chloro-4-nitrophenoxy)acetyl chloride|BLD Pharm [bldpharm.com]
- 5. KR890001213B1 - Process for the preparation of aryoxyacetic acid derivatives - Google Patents [patents.google.com]
- 6. (2-Chloro-4-nitrophenoxy)acetyl chloride - CAS:110630-89-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 7. (2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3 | CID 85969188 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature Review & Technical Guide: (2-Chloro-4-nitrophenoxy)acetyl Chloride
Executive Summary
(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS 110630-89-2) is a specialized acyl chloride intermediate used primarily in the synthesis of high-sensitivity chromogenic substrates and pharmaceutical pharmacophores. Distinguished by the 2-chloro-4-nitrophenoxy (CNP) moiety, this compound offers superior leaving group characteristics compared to standard p-nitrophenol derivatives. Its electron-deficient aromatic ring, enhanced by the ortho-chloro substituent, significantly lowers the pKa of the corresponding phenol, making it a critical tool for developing sensitive enzymatic assays (e.g., for
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
This compound serves as an electrophilic "anchor," allowing researchers to attach the CNP chromogen to various nucleophiles (amines, alcohols, thiols).
Core Data Table
| Property | Detail |
| CAS Number | 110630-89-2 |
| IUPAC Name | 2-(2-Chloro-4-nitrophenoxy)acetyl chloride |
| Molecular Formula | |
| Molecular Weight | 250.03 g/mol |
| Appearance | Yellow to brownish liquid or low-melting semi-solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water |
| Storage | 2–8°C, under inert atmosphere ( |
| Precursor Acid | (2-Chloro-4-nitrophenoxy)acetic acid (CAS 5037-04-7) |
Structural Significance
The presence of the chlorine atom at the ortho position (relative to the ether linkage) exerts a strong inductive electron-withdrawing effect (-I). This acts synergistically with the para-nitro group to stabilize the phenoxide anion upon cleavage.
-
pKa Comparison: The pKa of the parent phenol, 2-chloro-4-nitrophenol (~5.5), is significantly lower than that of 4-nitrophenol (~7.1). This makes derivatives of this chloride more labile to enzymatic hydrolysis, increasing assay sensitivity at physiological pH.
Synthesis & Production Protocols
The synthesis follows a classical two-step pathway: etherification of the phenol followed by chlorination of the carboxylic acid.
Retrosynthetic Analysis
The logical disconnection occurs at the acyl chloride bond and the ether linkage.
Figure 1: Synthetic pathway transforming the phenol precursor into the reactive acyl chloride.
Detailed Experimental Protocol
Step 1: Synthesis of the Acid Intermediate
-
Reactants: Dissolve 2-chloro-4-nitrophenol (1.0 eq) in an aqueous NaOH solution (2.2 eq).
-
Alkylation: Add chloroacetic acid (1.1 eq) slowly. Heat the mixture to reflux for 4–6 hours.
-
Workup: Cool to room temperature and acidify with concentrated HCl to pH < 2. The product, (2-chloro-4-nitrophenoxy)acetic acid, will precipitate.
-
Purification: Recrystallize from ethanol/water to obtain a pale yellow solid (MP: ~176–181°C) [1].
Step 2: Conversion to Acyl Chloride Note: This step requires anhydrous conditions.
-
Setup: Place dried acid intermediate in a round-bottom flask equipped with a reflux condenser and a
drying tube or line. -
Chlorination: Add excess Thionyl Chloride (
, ~5 eq). A drop of DMF can be added as a catalyst to form the Vilsmeier-Haack active species, accelerating the reaction. -
Reaction: Reflux for 2–3 hours until gas evolution (
, ) ceases. -
Isolation: Distill off excess
under reduced pressure. To ensure complete removal, co-evaporate with dry toluene or DCM twice. -
Result: The residue is the crude (2-Chloro-4-nitrophenoxy)acetyl chloride, used directly in subsequent steps without further purification due to its hydrolytic instability.
Reactivity & Applications
Mechanism of Action: The "CNP" Advantage
In drug discovery and biochemistry, this compound is used to introduce the 2-chloro-4-nitrophenoxy group. The acyl chloride functionality allows for rapid coupling with nucleophiles via an addition-elimination mechanism.
Figure 2: Reaction workflow showing the derivatization and subsequent enzymatic release of the chromogen.
Key Applications
A. Chromogenic Enzyme Substrates
The primary utility of this scaffold is in the synthesis of substrates for glycosidases and esterases.
-
Superiority: Substrates linked to CNP are hydrolyzed up to 15x faster than their p-nitrophenol (pNP) counterparts [2].
-
Workflow: The acyl chloride reacts with a sugar amine or hydroxyl group. Upon enzymatic action, free 2-chloro-4-nitrophenol is released.
-
Detection: The released phenol is quantified spectrophotometrically at ~405 nm. Due to its lower pKa, it exists predominantly as the yellow phenolate ion at neutral pH, eliminating the need to stop the reaction and alkalinize the solution (a required step for pNP assays).
B. Pharmaceutical Pharmacophores
Recent studies have highlighted the antimicrobial potential of acetamide derivatives synthesized from this chloride.
-
Target: Klebsiella pneumoniae and other resistant Gram-negative bacteria.[1]
-
Active Agent: 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and related analogs have shown synergistic effects when combined with carbapenems (e.g., meropenem), reducing the Minimum Inhibitory Concentration (MIC) required for bacterial death [3].
-
Role: The (2-chloro-4-nitrophenoxy)acetyl moiety acts as a lipophilic linker that may facilitate membrane penetration or binding to bacterial enzymes.
Handling, Safety & Storage
Warning: This compound is a potent lachrymator and corrosive agent.
Safety Protocols (Self-Validating System)
-
Moisture Control: Always inspect the container for white deposits (crust) around the cap before opening. This indicates hydrolysis and HCl formation.
-
Neutralization Trap: When using this reagent in synthesis, vent the reaction vessel through a scrubber containing aqueous NaOH or a carbonate trap to neutralize evolved HCl gas.
-
Quenching: Never add water directly to the bulk reagent. Quench spills with dry lime or sand, then slowly treat with isopropanol before aqueous disposal.
Storage Conditions
-
Temperature: Store at 2°C to 8°C.
-
Atmosphere: Argon or Nitrogen blanket is mandatory.
-
Container: Tightly sealed glass with Teflon-lined caps. Corrodes metal.
References
-
Sigma-Aldrich. Product Specification: 2-(2-Chloro-4-nitrophenoxy)acetic acid. Link
-
Makise, J., et al. "Kinetic rate assay of urinary N-acetyl-β-D-glucosaminidase with 2-chloro-4-nitrophenyl-N-acetyl-β-D-glucosaminide as substrate." Clinical Chemistry, 1988.[2] Link
-
Scielo. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Link
-
PubChem.[3][4] Compound Summary: (2-Chloro-4-nitrophenoxy)acetyl chloride. Link
-
Cayman Chemical. 2-Chloro-4-nitrophenyl-α-D-glucopyranoside Product Information. Link
Sources
Methodological & Application
Application Note: Synthesis of Amides using (2-Chloro-4-nitrophenoxy)acetyl chloride
Introduction & Scope
(2-Chloro-4-nitrophenoxy)acetyl chloride is a highly reactive electrophilic building block used primarily in the synthesis of phenoxyacetamide derivatives . These motifs are chemically significant in two major domains:
-
Medicinal Chemistry: As pharmacophores in antitubercular, antibacterial, and antifungal agents, where the electron-deficient nitrophenoxy ring enhances lipophilicity and metabolic stability [1, 2].
-
Agrochemicals: As analogues to auxinic herbicides (e.g., 2,4-D), utilized in Structure-Activity Relationship (SAR) studies to modulate phytotoxicity and selectivity.
This guide provides a high-precision protocol for coupling (2-Chloro-4-nitrophenoxy)acetyl chloride with primary and secondary amines. Unlike generic acid chloride protocols, this procedure addresses the specific solubility profile and electronic properties imparted by the nitro-substituted aromatic ether, ensuring high yield and purity suitable for biological screening.
Chemical Properties & Reactivity Profile[1][2][3]
| Property | Description |
| CAS Number | 85969-18-8 (Acid derivative ref) |
| Molecular Formula | C₈H₅Cl₂NO₄ |
| Functional Group | Acyl Chloride (-COCl) |
| Electronic Effect | The 4-nitro and 2-chloro substituents are electron-withdrawing. While the methylene spacer (-OCH₂-) attenuates resonance effects, the inductive effect increases the electrophilicity of the carbonyl carbon compared to unsubstituted phenoxyacetyl chlorides. |
| Stability | Moisture Sensitive. Rapidly hydrolyzes to (2-chloro-4-nitrophenoxy)acetic acid and HCl upon exposure to atmospheric moisture. |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, and Toluene. Poor solubility in Hexanes. |
Mechanistic Insight: Nucleophilic Acyl Substitution
The reaction proceeds via an addition-elimination mechanism.[1][2] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion, being a distinct leaving group, is eliminated, reforming the carbonyl and generating the amide.
Critical Consideration: The (2-chloro-4-nitrophenoxy) moiety is bulky. Steric hindrance is generally low due to the methylene linker, but the electronic nature of the ring makes the resulting amides crystalline and often sparingly soluble in non-polar solvents, aiding purification.
Experimental Protocol
Method A: Anhydrous Coupling (Preferred for Drug Discovery)
Best for: Complex amines, valuable intermediates, and small-scale library synthesis.
Reagents & Materials
-
(2-Chloro-4-nitrophenoxy)acetyl chloride (1.1 equiv)
-
Amine substrate (1.0 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Quench: Sat. NaHCO₃, 1M HCl (if amine is acid-stable)
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a round-bottom flask or reaction vial under nitrogen/argon.
-
Dissolve the Amine (1.0 equiv) and Base (1.2 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Cool the mixture to 0°C using an ice bath. Note: Cooling controls the exotherm and minimizes side reactions (e.g., bis-acylation).
-
-
Addition:
-
Dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine mixture over 5–10 minutes.
-
Observation: White smoke (amine hydrochloride salts) may form immediately. This is normal.
-
-
Reaction:
-
Allow the reaction to warm to room temperature (20–25°C).
-
Stir for 2–4 hours .
-
Monitoring: Check reaction progress via TLC (typically 30-50% EtOAc/Hexanes) or LC-MS. The acid chloride typically moves to the solvent front or hydrolyzes to the acid (streak near baseline); the amide product will appear as a distinct UV-active spot (Nitro group absorbs strongly at 254 nm).
-
-
Workup:
-
Dilute reaction mixture with DCM.
-
Wash 1: 1M HCl (10 mL) – Removes unreacted amine and base. (Skip if product is acid-sensitive).
-
Wash 2: Saturated NaHCO₃ (10 mL) – Removes hydrolyzed acid byproduct and residual HCl.
-
Wash 3: Brine (10 mL) – Dries the organic layer.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]
-
-
Purification:
-
Most products crystallize upon trituration with cold diethyl ether or ethanol.
-
If oil persists, purify via flash column chromatography (SiO₂, Gradient: 0→50% EtOAc in Hexanes).
-
Visualization of Workflow
Caption: Figure 1. Optimized workflow for the synthesis of amides using (2-Chloro-4-nitrophenoxy)acetyl chloride.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried. Use fresh anhydrous solvents. Check reagent quality (if solid has turned to goo, it is hydrolyzed). |
| Impurity: Acid Byproduct | Incomplete Coupling | The acid byproduct ((2-chloro-4-nitrophenoxy)acetic acid) is formed if water is present. Remove it effectively using the NaHCO₃ wash step. |
| Product is Oily/Sticky | Residual Solvent/Impurities | Triturate with cold diethyl ether or pentane. The nitro-aromatic ring usually encourages crystallization. |
| Amine is Unreactive | Steric/Electronic Deactivation | If amine is an aniline with electron-withdrawing groups, heat the reaction to reflux (40°C for DCM, 66°C for THF) or use a stronger base catalyst (DMAP, 10 mol%). |
Safety & Handling
-
Corrosive: Acid chlorides react vigorously with water to release HCl gas. Handle in a fume hood.
-
Lachrymator: Vapors are irritating to eyes and respiratory tract.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store the acid chloride in a tightly sealed container at 2–8°C under inert gas.
References
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link][2][4]
-
Acyl Chlorides: Preparation and Reactions. Chemistry Student. Available at: [Link]
Sources
Application Note: A Comprehensive Protocol for the Synthesis of N-Substituted 2-(2-Chloro-4-nitrophenoxy)acetamides from Primary Amines
Introduction: The Significance of N-Aryl Chloroacetamide Scaffolds
The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry. Among the vast array of amide-containing molecules, N-substituted-2-chloroacetamide derivatives have garnered significant attention as versatile intermediates and potent pharmacophores in drug discovery.[1] Specifically, the 2-(2-chloro-4-nitrophenoxy)acetamide scaffold is a key structural motif found in compounds investigated for a range of biological activities, including anticancer and antimicrobial properties.[1][2][3] For instance, derivatives of N-(substituted phenyl)-2-chloroacetamides are recognized as important precursors for various heterocyclic compounds and bioactive molecules.[4] The reactivity of the α-chloro group provides a handle for further chemical modification, while the substituted phenoxy ring allows for fine-tuning of the molecule's steric and electronic properties to optimize biological efficacy.[1][3]
This document provides a detailed, field-proven protocol for the reaction of (2-Chloro-4-nitrophenoxy)acetyl chloride with primary amines. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental guide, and critical safety considerations to ensure reliable and safe execution.
Reaction Principles: The Nucleophilic Acyl Substitution Mechanism
The formation of an amide from an acyl chloride and a primary amine is a classic example of a nucleophilic acyl substitution reaction.[5][6] The reaction proceeds rapidly, often exothermically, due to the high electrophilicity of the acyl chloride's carbonyl carbon.[]
The Causality Behind the Mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile. This lone pair attacks the highly electron-deficient (electrophilic) carbonyl carbon of the (2-Chloro-4-nitrophenoxy)acetyl chloride.[6][8]
-
Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a transient, unstable tetrahedral intermediate.[9]
-
Collapse and Elimination: The tetrahedral intermediate rapidly collapses. The C=O double bond reforms, and in the process, the most stable leaving group—the chloride ion (Cl⁻)—is eliminated.[6][9]
-
Deprotonation (The Critical Role of a Base): The resulting product is a protonated amide (an N-acylammonium ion). A base is required to remove the proton from the nitrogen atom, yielding the final, neutral N-substituted amide product.[9] Crucially, this step also neutralizes the hydrogen chloride (HCl) that is generated. If not neutralized, the HCl would react with the primary amine starting material, converting it into an ammonium salt. This salt is no longer nucleophilic, which would effectively halt the desired reaction.[9][10] Typically, a second equivalent of the primary amine can serve as the base, or a non-nucleophilic tertiary amine like triethylamine (Et₃N) or pyridine is added for this purpose.[9][10]
Detailed Experimental Protocol
This protocol describes a standard Schotten-Baumann-type procedure, which is robust and widely applicable for this class of reaction.[10]
Materials and Reagents
| Reagent/Material | Grade | Rationale for Use |
| (2-Chloro-4-nitrophenoxy)acetyl chloride | ≥98% | Electrophilic starting material. |
| Primary Amine (R-NH₂) | ≥98% | Nucleophilic starting material. |
| Triethylamine (Et₃N) | Anhydrous, ≥99% | Non-nucleophilic base to scavenge HCl.[11] |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Aprotic solvent; dissolves reactants well.[10] |
| Deionized Water | N/A | Used for aqueous workup (quenching). |
| 1M Hydrochloric Acid (HCl) | ACS Grade | To remove excess amine and base during workup.[12] |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | To neutralize any remaining acid.[13][14] |
| Saturated Sodium Chloride (Brine) | ACS Grade | To reduce the solubility of the organic product in the aqueous layer.[1] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Drying agent for the organic phase.[14] |
| Silica Gel | 60 Å, 230-400 mesh | Stationary phase for column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | For monitoring reaction progress. |
Equipment Setup
-
Round-bottom flask equipped with a magnetic stir bar.
-
Septum and nitrogen/argon inlet for maintaining an inert atmosphere.
-
Addition funnel.
-
Ice/water bath.
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask).
-
Rotary evaporator.
-
Glass column for chromatography.
Step-by-Step Reaction Procedure
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure all solids dissolve and allow for efficient stirring.
-
Cooling: Cool the flask in an ice bath to 0 °C. This is a critical step to control the exothermic nature of the reaction.[][11]
-
Acyl Chloride Addition: In a separate dry flask, dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (1.05 eq) in anhydrous DCM. Transfer this solution to an addition funnel.
-
Reaction Execution: Add the acyl chloride solution dropwise from the addition funnel to the cooled, stirring amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will likely form.[8]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-16 hours.[1][10]
-
Monitoring: Monitor the consumption of the primary amine starting material by Thin Layer Chromatography (TLC).[12] Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) and visualize under UV light. The reaction is complete when the amine spot has disappeared.
Workup and Purification
-
Quenching: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.[14]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: The crude solid can be purified by either:
Safety Precautions: Handling Highly Reactive Reagents
Chemical safety is paramount. Acyl chlorides, in particular, are hazardous and must be handled with extreme care.
-
(2-Chloro-4-nitrophenoxy)acetyl chloride: As an acyl chloride, this reagent is corrosive and reacts violently with water.[15] It is extremely destructive to mucous membranes, the upper respiratory tract, skin, and eyes.[16]
-
Handling: ALWAYS handle this reagent in a certified chemical fume hood.[16] Ensure all glassware is thoroughly dried to prevent violent hydrolysis, which releases corrosive HCl gas. Handle and store under an inert gas like nitrogen or argon.[16]
-
PPE: Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and chemical splash goggles with a face shield.[16]
-
-
Solvents & Reagents:
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
-
Triethylamine: A corrosive and flammable liquid with a strong odor.
-
Primary Amines: Can be toxic, corrosive, or irritants depending on the specific compound.
-
-
Emergency Procedures:
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Do not mix with other waste streams.[15]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet glassware or reagents (hydrolysis of acyl chloride).2. Insufficient base (amine protonated by HCl).3. Primary amine is not sufficiently nucleophilic (e.g., highly hindered or electron-deficient anilines). | 1. Thoroughly dry all glassware in an oven and use anhydrous solvents.[16]2. Ensure at least 1.1-1.2 equivalents of base are used.3. For less reactive amines, consider gentle heating or adding a catalyst like DMAP (4-Dimethylaminopyridine).[] |
| Multiple Products on TLC | 1. Diacylation (if primary amine has other nucleophilic sites).2. Side reactions due to excessive heat. | 1. This is generally not an issue for simple primary amines but be mindful of substrate structure.2. Maintain a low temperature during the addition of the acyl chloride. |
| Product is an Oil / Fails to Crystallize | Impurities are present in the crude product. | Purify the product using silica gel column chromatography to remove impurities that may be inhibiting crystallization. |
| Reaction Stalls | The amine starting material has been fully protonated and precipitated out as the ammonium chloride salt. | Add an additional equivalent of the non-nucleophilic base (e.g., triethylamine) to deprotonate the ammonium salt and regenerate the free amine. |
Conclusion
The reaction between (2-Chloro-4-nitrophenoxy)acetyl chloride and primary amines is a reliable and high-yielding method for accessing N-substituted 2-(2-chloro-4-nitrophenoxy)acetamide derivatives. These compounds serve as valuable building blocks in the synthesis of novel therapeutic agents.[17][18] Adherence to the principles of nucleophilic acyl substitution, careful control of reaction conditions, particularly temperature and moisture, and a strict observance of safety protocols are essential for the successful and safe synthesis of these important chemical entities.
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Amides (A-Level). Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. J. Chem. Sci., 125(3), 607–613. Retrieved from [Link]
-
Zhang, S.-S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E, E62, o4478–o4479. Retrieved from [Link]
-
Cordeiro, L. V. C. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3949. Retrieved from [Link]
-
Li, M., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(12), 10233-10247. Retrieved from [Link]
-
Cordeiro, L. V. C. S., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(1). Retrieved from [Link]
-
Kameyama, T., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. ACS Omega, 8(2), 2417-2426. Retrieved from [Link]
-
Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E, E62, o4427–o4428. Retrieved from [Link]
-
Ziyadullaev, O. E., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX, 6(12), 486-490. Retrieved from [Link]
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Application Notes and Protocols for the Reaction of (2-Chloro-4-nitrophenoxy)acetyl chloride with Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Synthetic Potential of N,N-disubstituted 2-(2-chloro-4-nitrophenoxy)acetamides
The formation of an amide bond is a cornerstone of modern organic synthesis, with profound implications in medicinal chemistry, materials science, and agrochemicals. The reaction of (2-Chloro-4-nitrophenoxy)acetyl chloride with secondary amines to yield N,N-disubstituted 2-(2-chloro-4-nitrophenoxy)acetamides represents a critical transformation for accessing a diverse range of functional molecules. The unique substitution pattern of the phenoxy ring, featuring both a chloro and a nitro group, imparts distinct electronic and steric properties to the resulting acetamides. These properties are often exploited to fine-tune the biological activity and physicochemical characteristics of the final products.
This comprehensive guide provides an in-depth exploration of this important acylation reaction. We will delve into the underlying mechanistic principles, offer detailed and validated experimental protocols, and discuss the significant applications of the resulting amide products. This document is designed to equip researchers with the necessary knowledge and practical insights to successfully and safely perform this reaction in a laboratory setting.
The Chemistry: A Nucleophilic Acyl Substitution Reaction
The reaction between (2-chloro-4-nitrophenoxy)acetyl chloride and a secondary amine proceeds via a well-established nucleophilic acyl substitution mechanism .[1][2][3] The high reactivity of the acyl chloride is attributed to the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
The reaction can be dissected into two primary stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate.[4]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
A crucial aspect of this reaction is the concurrent formation of hydrogen chloride (HCl) as a byproduct.[2] Since the secondary amine is also a base, it can react with the generated HCl to form an ammonium salt, thereby rendering it non-nucleophilic and halting the desired reaction. To circumvent this, the reaction is invariably carried out in the presence of a non-nucleophilic base to scavenge the HCl as it is formed.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocols
Part A: Preparation of (2-Chloro-4-nitrophenoxy)acetyl chloride
The acyl chloride is typically prepared from the corresponding carboxylic acid, 2-(2-chloro-4-nitrophenoxy)acetic acid, which is commercially available or can be synthesized.[5] The conversion to the acyl chloride is most commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8]
Materials:
-
2-(2-chloro-4-nitrophenoxy)acetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-chloro-4-nitrophenoxy)acetic acid (1.0 eq).
-
Add anhydrous DCM or toluene to dissolve or suspend the acid.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and then heat to reflux (typically 40-80°C depending on the solvent) for 1-3 hours, or until the evolution of gas (SO₂ and HCl with SOCl₂, or CO, CO₂, and HCl with oxalyl chloride) ceases.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS to confirm the complete consumption of the starting carboxylic acid.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude (2-chloro-4-nitrophenoxy)acetyl chloride is often used directly in the next step without further purification.
Part B: Reaction with a Secondary Amine (General Procedure)
This protocol outlines a general procedure for the acylation of a secondary amine using the prepared (2-chloro-4-nitrophenoxy)acetyl chloride.
Materials:
-
Crude (2-chloro-4-nitrophenoxy)acetyl chloride
-
Secondary amine (e.g., diethylamine, piperidine, morpholine) (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (Et₃N) or pyridine) (1.5-2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)[9][10][11]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq) and the tertiary amine base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude (2-chloro-4-nitrophenoxy)acetyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.
-
For less reactive amines, a catalytic amount of DMAP (0.05-0.1 eq) can be added to the reaction mixture to accelerate the acylation.[9][11][12]
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.
Data Presentation: Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents that are unreactive towards the acyl chloride and effectively dissolve the reactants. |
| Base | Triethylamine (Et₃N), Pyridine | Non-nucleophilic bases that effectively scavenge the HCl byproduct, driving the reaction to completion.[2] |
| Stoichiometry | Acyl Chloride: 1.0 eq, Secondary Amine: 1.0-1.2 eq, Base: 1.5-2.0 eq | A slight excess of the amine can be used to ensure complete consumption of the acyl chloride. A larger excess of base is used to ensure complete neutralization of HCl. |
| Temperature | 0 °C to Room Temperature | The initial addition at 0 °C helps to control the exothermic nature of the reaction. The reaction is typically allowed to proceed to completion at room temperature. |
| Catalyst (Optional) | 4-Dimethylaminopyridine (DMAP) | A hypernucleophilic catalyst that can significantly accelerate the reaction, especially for sterically hindered or less reactive amines.[9][11] |
| Workup | Aqueous wash with dilute acid and base | Essential for removing unreacted starting materials, the base, and its salt, leading to a purer crude product. |
| Purification | Recrystallization or Column Chromatography | The choice of purification method depends on the physical properties of the product (solid or oil) and the nature of any impurities. |
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the synthesis of N,N-disubstituted 2-(2-chloro-4-nitrophenoxy)acetamides.
Applications in Drug Development and Agrochemicals
The N,N-disubstituted 2-(2-chloro-4-nitrophenoxy)acetamide scaffold is a valuable building block in several areas of chemical research and development.
-
Pharmaceutical Intermediates: A prominent example is the synthesis of Nintedanib, a small molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[13][14][15][16][17] The 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide core is a key intermediate in the synthesis of this drug.[13]
-
Herbicidal Agents: Phenoxyacetamide derivatives have been extensively investigated for their herbicidal properties.[18][19][20][21][22] The structural features of the (2-chloro-4-nitrophenoxy) moiety can contribute to the selective inhibition of plant growth processes, making these compounds interesting candidates for the development of new herbicides.[20][21]
Safety and Handling
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reactivity: Acyl chlorides react violently with water, alcohols, and other protic solvents, releasing corrosive HCl gas. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench any residual acyl chloride carefully with a suitable reagent (e.g., a solution of sodium bicarbonate) before disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive acyl chloride (hydrolyzed). Insufficient base. Low reactivity of the secondary amine. | Prepare fresh acyl chloride and use it immediately. Ensure an adequate amount of a dry tertiary amine base is used. Add a catalytic amount of DMAP to the reaction.[9][11] |
| Formation of Side Products | Reaction with water (hydrolysis of acyl chloride). Over-reaction if the amine has other nucleophilic sites. | Ensure all reagents and solvents are anhydrous. Protect other nucleophilic groups if necessary. |
| Difficult Purification | Product co-elutes with impurities. Product is an oil and difficult to crystallize. | Optimize the eluent system for column chromatography. Attempt purification via another technique, such as preparative TLC or distillation under high vacuum if the product is thermally stable. |
Conclusion
The reaction of (2-chloro-4-nitrophenoxy)acetyl chloride with secondary amines is a robust and versatile method for the synthesis of a wide array of N,N-disubstituted acetamides. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for achieving high yields and purity. The resulting products serve as valuable intermediates in the development of pharmaceuticals and agrochemicals, highlighting the significance of this chemical transformation. This guide provides a solid foundation for researchers to confidently and effectively utilize this reaction in their synthetic endeavors.
References
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)
-
Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
- CN105837493B - The synthetic method and its intermediate of Nintedanib - Google P
-
Chemistry Schotten Baumann Reaction - SATHEE. (URL: [Link])
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC. (URL: [Link])
-
Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
-
Schotten-Baumann Reaction - Organic Chemistry Portal. (URL: [Link])
-
Schotten-Baumann Reaction - J&K Scientific LLC. (URL: [Link])
-
Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (URL: [Link])
- CN113354599A - Preparation method of nintedanib key intermediate - Google P
-
Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed. (URL: [Link])
-
Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates - PubMed. (URL: [Link])
-
Schotten–Baumann reaction - Wikipedia. (URL: [Link])
-
Steglich Esterification - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. (URL: [Link])
-
2-(2-chloro-4-nitrophenyl)acetic acid - Appretech Scientific Limited. (URL: [Link])
-
Acids to Acyl Chlorides, Part 1 - YouTube. (URL: [Link])
-
synthesis of 2-chloro-4-nitrophenol by new way. (URL: [Link])
-
(2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3 | CID 85969188 - PubChem. (URL: [Link])
-
Acyl chloride synthesis - Organic Chemistry Portal. (URL: [Link])
-
Making Acyl Chlorides (Acid Chlorides) - Chemistry LibreTexts. (URL: [Link])
-
Acyl chloride - Yufeng. (URL: [Link])
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. synthesis of 2-chloro-4-nitrophenol by new way [journal-n.scnu.edu.cn]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acyl chloride [yufenggp.com]
- 9. Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis [jindunchemical.com]
- 10. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 14. CN105837493B - The synthetic method and its intermediate of Nintedanib - Google Patents [patents.google.com]
- 15. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 16. clearsynth.com [clearsynth.com]
- 17. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Efficiency Esterification Protocol: (2-Chloro-4-nitrophenoxy)acetyl Chloride with Alcohols
Abstract & Application Context
This application note details the protocol for the esterification of (2-Chloro-4-nitrophenoxy)acetyl chloride with various alcohols. This specific acyl chloride is a critical intermediate in the synthesis of phenoxy-herbicide analogs (related to 2,4-D) and serves as a robust UV-active derivatizing agent for alcohols in HPLC analysis due to the strong chromophore provided by the nitro-aromatic moiety.
The protocol prioritizes the nucleophilic acyl substitution pathway under anhydrous conditions, ensuring high yields while mitigating hydrolysis side-reactions common to electron-deficient phenoxyacetyl chlorides.
Reaction Mechanism & Logic
The reaction proceeds via a classic addition-elimination mechanism.[1][2][3] The electronegative phenoxy group, combined with the electron-withdrawing nitro and chloro substituents on the aromatic ring, enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles.
Mechanistic Pathway
The following diagram illustrates the stepwise conversion of the alcohol to the ester, highlighting the critical tetrahedral intermediate and the role of the base.
Figure 1: Nucleophilic addition-elimination pathway for the esterification of (2-Chloro-4-nitrophenoxy)acetyl chloride.
Critical Experimental Parameters
Stoichiometry & Reagents
The stoichiometry is designed to drive the reaction to completion while ensuring the complete scavenging of the HCl byproduct, which can otherwise degrade acid-sensitive ester products or catalyze side reactions.
| Component | Role | Equivalents (eq) | Notes |
| Alcohol (R-OH) | Limiting Reagent | 1.0 | Dry thoroughly before use. |
| Acid Chloride | Electrophile | 1.1 – 1.2 | Slight excess compensates for trace moisture hydrolysis. |
| Triethylamine (TEA) | Base (HCl Scavenger) | 1.5 | Pyridine can be substituted (see 3.2). |
| DCM or THF | Solvent | N/A | Must be anhydrous. Concentration: 0.1 M - 0.2 M. |
| DMAP | Catalyst | 0.05 - 0.1 | Optional: Accelerates reaction for hindered alcohols. |
Solvent and Base Selection Logic
-
Solvent: Dichloromethane (DCM) is preferred for its ability to solubilize the aromatic acid chloride and the resulting ester. Tetrahydrofuran (THF) is an alternative if the alcohol is insoluble in DCM.
-
Base: Triethylamine (
) is the standard non-nucleophilic base. For highly hindered alcohols, Pyridine is often superior as it can act as both solvent and nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).
Detailed Experimental Protocol
Phase 1: Preparation
-
Glassware: Oven-dry a 50 mL round-bottom flask (RBF), a stir bar, and a pressure-equalizing addition funnel. Flush with nitrogen or argon.
-
Solvent: Ensure Dichloromethane (DCM) is anhydrous. If unsure, dry over activated molecular sieves (3Å or 4Å) for 24 hours.
Phase 2: Reaction Setup (Standard Scale: 1.0 mmol Alcohol)
-
Charge Nucleophile: Add Alcohol (1.0 mmol) and DCM (5 mL) to the RBF.
-
Add Base: Add Triethylamine (1.5 mmol, 210 µL) via syringe.
-
Optional: Add DMAP (0.1 mmol) if the alcohol is secondary or tertiary.
-
-
Cooling: Submerge the flask in an ice-water bath (
) and stir for 10 minutes. -
Prepare Electrophile: In a separate vial, dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (1.2 mmol, ~300 mg) in DCM (3 mL) .
-
Note: This compound is a solid; pre-dissolving ensures controlled addition.
-
Phase 3: Addition & Reaction
-
Dropwise Addition: Transfer the acid chloride solution to the addition funnel (or use a syringe pump) and add dropwise to the stirring alcohol solution over 15–20 minutes at
.-
Why: Rapid addition generates a localized exotherm and high HCl concentration, which can cause decomposition or racemization (if chiral).
-
-
Warm Up: Once addition is complete, allow the reaction to stir at
for another 30 minutes, then remove the ice bath and warm to Room Temperature (RT). -
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (typically 20-30% EtOAc in Hexanes).
-
Visual Cue: The formation of a bulky precipitate (Triethylamine hydrochloride) indicates the reaction is progressing.
-
Phase 4: Workup & Purification
-
Quench: Add Water (10 mL) to the reaction mixture to hydrolyze excess acid chloride. Stir vigorously for 5 minutes.
-
Extraction: Transfer to a separatory funnel. Separate the organic layer.[4][5]
-
Wash Sequence:
-
Wash 1: 1M HCl (10 mL) – Removes unreacted amine base and DMAP.
-
Wash 2: Saturated
(10 mL) – Removes (2-Chloro-4-nitrophenoxy)acetic acid byproduct. -
Wash 3: Brine (saturated NaCl, 10 mL) – Dries the organic layer.
-
-
Drying: Dry the organic phase over anhydrous
or . Filter and concentrate under reduced pressure (Rotovap). -
Purification: If necessary, purify via flash column chromatography (Silica Gel).
-
Eluent: Gradient of Hexanes:Ethyl Acetate (Start 95:5, ramp to 80:20).
-
Quality Control & Troubleshooting
Expected Analytical Data
-
NMR (CDCl
):-
4.8–5.0 ppm (s, 2H): Characteristic singlet for the
protons. - 6.9–8.3 ppm (m, 3H): Aromatic protons. The proton ortho to the nitro group will be significantly deshielded (~8.3 ppm).
-
4.0–4.5 ppm: Signals corresponding to the alcohol's
-protons (shifted downfield by ~0.5–1.0 ppm relative to the free alcohol).
-
4.8–5.0 ppm (s, 2H): Characteristic singlet for the
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous; increase acid chloride equivalents to 1.5 eq. |
| No Reaction | Steric Hindrance | Switch solvent to Toluene and heat to reflux; use Pyridine as solvent. |
| Dark/Tar Formation | Decomposition | Run reaction strictly at |
| Acid Impurity in Product | Incomplete Wash | Increase the volume or number of |
Safety & Handling
-
(2-Chloro-4-nitrophenoxy)acetyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood.
-
Reaction Byproducts: Generates HCl gas (scavenged by base) and Triethylamine hydrochloride.
-
Waste Disposal: Quench all reaction mixtures with water before disposal. Segregate halogenated organic waste.
References
-
Compound Data: National Center for Biotechnology Information. (2025).[2][6] PubChem Compound Summary for CID 85969188, (2-Chloro-4-nitrophenyl)acetic acid chloride. Retrieved from [Link]
-
General Acyl Chloride Reactivity: Clark, J. (2020). Reactions of Acyl Chlorides with Alcohols. ChemGuide. Retrieved from [Link]
-
Phenoxyacetic Acid Derivatives: Reddy, S. M., et al. (2020).[5] Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.[5] Retrieved from [Link]
-
Safety Data: Occupational Safety and Health Administration (OSHA).[7] Chloroacetyl Chloride Handling Guidelines. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. reaction of acid/acyl chlorides with alcohols nucleophilic addition elimination substitution mechanism to form esters reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jocpr.com [jocpr.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. CHLOROACETYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]
Application Note: Derivatization of Amino Acids with (2-Chloro-4-nitrophenoxy)acetyl Chloride
This Application Note and Protocol is designed for researchers requiring high-sensitivity analysis of amino acids using (2-Chloro-4-nitrophenoxy)acetyl chloride (CNPA-Cl). This reagent, structurally related to phenoxyacetic acid herbicides, serves as a potent UV-labeling agent, introducing a strong chromophore (nitro-aromatic moiety) to amino acids via a stable amide linkage.
This guide synthesizes principles of Schotten-Baumann chemistry with modern chromatographic requirements.
Abstract & Principle
The analysis of amino acids is frequently hampered by their lack of intrinsic chromophores or fluorophores. Derivatization with (2-Chloro-4-nitrophenoxy)acetyl chloride (CNPA-Cl) addresses this by coupling the amino acid amine group with a UV-active nitrophenoxy moiety.
Mechanism: The reaction proceeds via Nucleophilic Acyl Substitution under alkaline conditions (Schotten-Baumann). The unprotonated amine of the amino acid attacks the carbonyl carbon of the acid chloride, displacing the chloride ion to form a stable N-acyl amide derivative.
Key Advantages:
-
Enhanced UV Detection: The 4-nitro group provides strong absorbance at 254 nm and ~300 nm, significantly lowering the Limit of Detection (LOD).
-
Chromatographic Retention: The lipophilic phenoxy group increases retention on Reverse-Phase (C18) columns, facilitating the separation of polar amino acids.
-
Stability: The resulting amide bond is chemically stable under standard LC conditions.
Reaction Scheme
The following diagram illustrates the reaction pathway and the competing hydrolysis side reaction.
Caption: Reaction pathway of amino acids with CNPA-Cl, including the competitive hydrolysis of the reagent.
Materials & Reagents
Reagents
-
(2-Chloro-4-nitrophenoxy)acetyl chloride (CNPA-Cl): >97% purity. Store in a desiccator at 4°C. Note: Highly reactive and moisture sensitive.
-
Amino Acid Standards: 10 mM stock solutions in 0.1 M HCl.
-
Reaction Buffer: 0.5 M Sodium Bicarbonate (NaHCO₃), pH adjusted to 9.0 with NaOH.
-
Organic Solvent: Acetone or Acetonitrile (HPLC Grade). Acetone is preferred for reagent solubility and ease of removal.
-
Quenching Agent: 10% Ethylamine or Glycine solution (optional, to scavenge excess reagent).
-
Acidifier: 6 M Hydrochloric Acid (HCl).
Equipment
-
HPLC System with UV/Vis or Diode Array Detector (DAD).
-
Vortex mixer.
-
Centrifuge (10,000 x g).
-
Heating block (optional, set to 40°C).
Experimental Protocol
Reagent Preparation
-
CNPA-Cl Solution (20 mM): Dissolve 50 mg of (2-Chloro-4-nitrophenoxy)acetyl chloride in 10 mL of dry Acetone. Prepare fresh daily. Do not store in aqueous buffers.
Derivatization Workflow
This protocol ensures high yield while minimizing hydrolysis of the reagent before it reacts with the analyte.
-
Sample Aliquot: Transfer 100 µL of amino acid sample (or standard) into a 1.5 mL microcentrifuge tube.
-
Basification: Add 200 µL of 0.5 M NaHCO₃ buffer (pH 9.0). Vortex to mix.
-
Critical: The pH must be >8.0 to ensure the amino group is deprotonated (nucleophilic).
-
-
Reagent Addition: Add 200 µL of the CNPA-Cl Solution (in Acetone) dropwise while vortexing gently.
-
Incubation: Seal the tube and shake/vortex at room temperature (25°C) for 15–30 minutes .
-
Optimization: For sterically hindered amino acids (e.g., Valine, Isoleucine), heat to 40°C.
-
-
Acidification/Precipitation: Add 50 µL of 6 M HCl.
-
Purpose: This stops the reaction and protonates the derivatives.[1] Depending on concentration, the derivative may precipitate (for bulk synthesis) or remain soluble for analysis. For HPLC, ensure the sample is clear.
-
-
Clarification: Centrifuge at 10,000 x g for 5 minutes if any precipitate (byproducts) is visible. Transfer supernatant to an HPLC vial.
HPLC Analytical Conditions
Separation is best achieved using Reverse-Phase Chromatography (RP-HPLC).
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (or 50 mM Acetate Buffer, pH 4.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 10% B; 2-20 min: 10% -> 90% B; 20-25 min: 90% B |
| Detection | UV at 254 nm (primary) and 280 nm (secondary) |
| Injection Vol | 10 µL |
| Temperature | 30°C |
Results & Data Interpretation
Chromatographic Profile
The resulting chromatogram will typically display:
-
Early Elution: Unreacted amino acids (if any, usually undetectable at 254 nm).
-
Mid Elution: The Hydrolysis Byproduct (2-Chloro-4-nitrophenoxyacetic acid). This peak is inevitable due to the aqueous buffer. It serves as a useful internal marker for reagent quality.
-
Late Elution: The CNPA-Amino Acid Derivatives . Elution order generally follows the hydrophobicity of the amino acid side chain (e.g., Asp < Gly < Ala < Phe).
Analytical Performance Metrics
-
Linearity: R² > 0.995 over 10–500 µM range.
-
Recovery: Typically 90–105% for primary amines. Secondary amines (Proline) may show lower yields (~80%) due to steric hindrance.
-
Stability: Derivatives are stable for >48 hours at 4°C.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for CNPA-Cl derivatization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH too low (<8.0). | Ensure NaHCO₃ buffer is fresh and pH is verified. |
| Precipitate in Vial | High concentration of reagent acid. | Dilute sample with Mobile Phase A or filter (0.22 µm). |
| Interfering Peaks | Reagent hydrolysis product co-eluting. | Adjust HPLC gradient (flatten the gradient slope around the interfering peak). |
| Variable Response | Moisture in CNPA-Cl reagent. | Use dry acetone; store reagent with desiccant. |
References
- Structure & Reactivity of Acid Chlorides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of Schotten-Baumann reaction).
-
Amino Acid Analysis Principles: Molnár-Perl, I. (2003). Derivatization and observable amino acid profiles. Journal of Chromatography A. Link
- Phenoxyacetic Acid Herbicides (Structural Analogs): Roberts, T. R. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Context for 2-chloro-4-nitrophenoxy moiety stability).
-
HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. Link
Sources
LC-MS analysis of biomolecules using (2-Chloro-4-nitrophenoxy)acetyl chloride
Application Note: High-Sensitivity LC-MS Profiling of Nucleophilic Biomolecules via (2-Chloro-4-nitrophenoxy)acetyl Chloride Derivatization
Executive Summary
This guide details the protocol for using (2-Chloro-4-nitrophenoxy)acetyl chloride (CNPA-Cl) as a specialized derivatization reagent for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of nucleophilic biomolecules (amines, phenols, and thiols).
While less common than Dansyl Chloride or Fmoc-Cl, CNPA-Cl offers a unique "Dual-Advantage" for complex biological matrices:
-
Isotopic Signature (The "Chlorine Tag"): The presence of a chlorine atom introduces a distinct 3:1 isotopic ratio (
Cl: Cl) in the mass spectrum, acting as a high-confidence filter to distinguish biological analytes from background noise. -
Enhanced Ionization & Retention: The nitro-phenoxy moiety increases hydrophobicity (retaining polar metabolites on C18 columns) and provides a strong electron-withdrawing group that can facilitate negative-mode ionization or stabilize fragmentation patterns in positive mode.
Chemical Basis & Reaction Mechanism
The core chemistry relies on the Schotten-Baumann reaction principle. The acid chloride functionality of CNPA-Cl reacts vigorously with nucleophiles (primary/secondary amines, phenolic hydroxyls) under basic conditions to form stable amides or esters.
Key Reaction Features:
-
Target Functional Groups: Primary Amines (
), Secondary Amines ( ), Phenols ( ). -
By-product: Hydrogen Chloride (HCl), which must be neutralized by a base (e.g., Triethylamine or Pyridine) to drive the reaction to completion.
-
Stability: The resulting amide bonds are highly stable, allowing for robust LC-MS analysis without degradation.
Visualizing the Pathway
Figure 1: Reaction pathway for the derivatization of nucleophiles using CNPA-Cl. The base neutralizes the acid byproduct to drive equilibrium forward.
Experimental Protocol
Safety Warning: CNPA-Cl is corrosive and moisture-sensitive. Handle in a fume hood.
Materials & Reagents
| Component | Specification | Role |
| Derivatizing Agent | (2-Chloro-4-nitrophenoxy)acetyl chloride | Reactant (Store desicated at 4°C) |
| Solvent A | Acetonitrile (ACN), LC-MS Grade | Reaction solvent (aprotic) |
| Base Catalyst | Triethylamine (TEA) or Pyridine | Acid scavenger |
| Quenching Agent | 1% Ammonia or Ethanol | Stops reaction / consumes excess reagent |
| Buffer | 100 mM Sodium Bicarbonate (pH 9.5) | Alternative aqueous base for polar samples |
Step-by-Step Derivatization Workflow
-
Preparation of Reagent Solution:
-
Dissolve CNPA-Cl in dry Acetonitrile to a concentration of 10 mg/mL . Note: Prepare fresh daily due to hydrolysis risk.
-
-
Sample Preparation:
-
Dissolve biological extract (dried residue) in 50 µL of ACN or Carbonate Buffer (pH 9.5).
-
Tip: If the sample contains water, ensure the pH is >9.0 to maintain nucleophilicity of amines.
-
-
Reaction:
-
Add 50 µL of CNPA-Cl solution to the sample.
-
Add 10 µL of TEA (if using organic solvent method).
-
Vortex mix for 30 seconds.
-
Incubate at 60°C for 20 minutes (for amines) or 40 minutes (for sterically hindered phenols).
-
-
Quenching:
-
Add 10 µL of 1% Ammonia solution or Ethanol. Incubate for 5 mins to derivatize excess reagent (prevents column fouling).
-
-
Reconstitution:
-
Evaporate to dryness under Nitrogen (optional, if concentration is needed).
-
Reconstitute in Mobile Phase A:B (80:20) .
-
Centrifuge at 12,000 x g for 5 mins. Transfer supernatant to LC vial.
-
LC-MS/MS Method Parameters
The derivatization adds significant mass and hydrophobicity. Adjust LC gradients accordingly.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B (Derivatives elute later than native analytes).
-
8-10 min: Hold 95% B.
-
Mass Spectrometry Detection Strategy
The Chlorine Tag is the critical validator. For any putative peak, verify the isotope pattern.
-
Ionization: ESI Positive (forms
) or ESI Negative (forms due to nitro group). -
Isotope Pattern Verification:
-
Peak M (100%): Contains
Cl. -
Peak M+2 (~32%): Contains
Cl. -
Rule: If the M+2 peak is missing or <10% relative abundance, the peak is a false positive.
-
Table 1: Theoretical Mass Shifts
| Analyte | Native Mass (Da) | Derivatized Mass (Monoisotopic) | Mass Shift (
(Note: Mass shift calculation based on addition of C8H5ClNO4 minus H and Cl from reagent/leaving group).
Data Analysis & Logic Flow
The following diagram illustrates the decision matrix for identifying valid metabolites using the "Chlorine Tag" logic.
Figure 2: Logic flow for filtering LC-MS data using the specific chlorine isotope signature provided by the CNPA-Cl reagent.
References
-
Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie, 148, 1685–1696. (Demonstrates acid chloride derivatization principles).
-
MDPI. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. Fermentation, 8(11), 604. (Discusses comparative derivatization strategies).
-
Wong, J. W., & Gelb, M. H. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 748–756. (Foundational protocol for acid chloride derivatization in metabolomics).
-
Save My Exams. (2025). Reactions of Acyl Chlorides. (Chemical mechanism verification).
-
Google Patents. (1989). Process for the preparation of aryoxyacetic acid derivatives (KR890001213B1). (Validates synthesis and reactivity of 2-chloro-4-nitrophenoxyacetyl chloride).
Disclaimer: This protocol is designed for research use only. Optimization of reaction time and temperature may be required depending on the specific steric hindrance of the target biomolecules.
Application Note: Strategic Synthesis of Phenoxy-Based Herbicides Using (2-Chloro-4-nitrophenoxy)acetyl Chloride
[1][2]
Executive Summary
(2-Chloro-4-nitrophenoxy)acetyl chloride is the activated acyl halide derivative of 2-chloro-4-nitrophenoxyacetic acid.[1][2] While the parent acid possesses inherent auxin-like biological activity (inducing abscission and unregulated growth), the acid chloride is the critical synthetic handle for generating complex pro-herbicides and hybrid pharmacophores .
Recent literature and patent filings highlight its utility in two high-impact areas:[1][2]
-
N-Acylation: Synthesis of piperazinone derivatives for controlling root parasitic weeds (e.g., Striga species).[1][2]
-
C-Acylation: Development of 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one (triketone) derivatives, which act as pro-herbicides activated by plant metabolism.[1][2]
This guide provides a validated protocol for N-acylation and technical insights into C-acylation, ensuring high yield and purity in downstream pesticide synthesis.[1][2]
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | (2-Chloro-4-nitrophenoxy)acetyl chloride |
| CAS Number | 110630-89-2 |
| Molecular Formula | C₈H₅Cl₂NO₄ |
| Molecular Weight | 250.03 g/mol |
| Appearance | Off-white to pale yellow solid/powder |
| Reactivity | High; hydrolyzes rapidly in moist air to release HCl and parent acid.[1][2][3][4] |
| Storage | < -20°C, under inert atmosphere (Ar/N₂). Moisture sensitive.[1][2] |
Safety Warning: This compound is a lachrymator and corrosive.[1][2] It reacts violently with water and alcohols.[1][2] All manipulations must occur in a fume hood using anhydrous solvents.[1][2]
Core Application: Synthesis of Phenoxyacetamide Herbicides (N-Acylation)[1][2]
Scientific Rationale
The phenoxyacetamide moiety is a structural analog of auxin herbicides.[1][2] By coupling (2-Chloro-4-nitrophenoxy)acetyl chloride with specific amines (such as piperazinones or substituted anilines), researchers can modulate lipophilicity and metabolic stability.[1][2] This modification often improves translocation to the target site (e.g., root systems for parasitic weeds) compared to the free acid.
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution .[1][2] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is expelled, reforming the carbonyl and generating the amide.[5] A non-nucleophilic base (Triethylamine or DIPEA) is required to scavenge the liberated HCl, driving the equilibrium forward and preventing protonation of the amine reactant.
Experimental Protocol
Target Synthesis: Preparation of N-(Substituted)-2-(2-chloro-4-nitrophenoxy)acetamide.
Materials:
-
Target Amine (e.g., a piperazinone derivative or aniline) (1.0 – 1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)
-
Dichloromethane (DCM), anhydrous (Solvent)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Purge with nitrogen.[1][2]
-
Amine Solubilization: Charge the flask with the Target Amine (10 mmol) and DCM (20 mL). Add TEA (12-15 mmol) via syringe.[1][2] Cool the mixture to 0°C using an ice bath.
-
Acyl Chloride Addition: Dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (10 mmol) in DCM (10 mL) in the addition funnel. Add this solution dropwise to the cold amine mixture over 30 minutes.
-
Expert Tip: Control the addition rate to keep the internal temperature below 5°C to minimize side reactions (e.g., ketene dimerization).
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours. Monitor reaction progress via TLC (solvent system: Hexane/EtOAc) or LC-MS.
-
Quench & Workup:
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.
Visualization of Workflow[1][2]
Caption: Workflow for the N-acylation of amines using (2-Chloro-4-nitrophenoxy)acetyl chloride.
Advanced Application: C-Acylation for Triketone Pro-Herbicides[1][2]
Concept
Recent research demonstrates that attaching the (2-chloro-4-nitrophenoxy)acetyl moiety to a pyran-2-one or cyclohexanedione scaffold creates a "triketone" structure.[1][2] These compounds act as pro-herbicides : inside the plant, metabolic cleavage releases the active phenoxyacetic acid (auxin mimic) and the triketone (HPPD inhibitor), potentially offering a dual mode of action.
Synthetic Nuance
Unlike simple N-acylation, C-acylation requires the formation of an enolate or the use of a rearrangement protocol.[1][2]
-
O-Acylation First: The acid chloride reacts with the enol oxygen of the dione to form an O-acyl enol ester.[1][2]
-
Rearrangement: Treatment with a cyanide source (e.g., Acetone Cyanohydrin or KCN) and mild base catalyzes the rearrangement of the O-acyl group to the C-position (similar to a Fries rearrangement).
Pathway Diagram[1][2][10]
Caption: Synthetic pathway for converting the acid chloride into a C-acylated triketone pro-herbicide.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried.[1][2] Use fresh anhydrous DCM.[1][2] Check reagent quality (white vs. yellow solid). |
| Impurity: Free Acid | Incomplete coupling or wet solvents | Wash organic layer thoroughly with NaHCO₃.[1][2] Re-dry solvents.[1][2] |
| Impurity: Dimer | Ketene formation | Maintain reaction temperature < 5°C during addition. Add acid chloride slowly. |
| O-Acylation (in Amide synthesis) | Competitive reaction with hydroxyls | If the amine substrate has -OH groups, protect them (e.g., TBS ether) before reaction.[1][2] |
References
-
Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives. Source: Journal of Agricultural and Food Chemistry (2019).[1][2] Context: Describes the use of phenoxyacetyl chlorides to create pro-herbicide triketones.[1][2] Link:[Link][8]
-
Piperazinone Derivative, Preparation Method Therefor, Use Thereof. Source: World Intellectual Property Organization (WO2019154284A1).[1][2] Context: Patents the use of 2-chloro-4-nitrophenoxyacetic acid derivatives for controlling root parasitic weeds (Striga).[1][2] Link:
-
Studies on the Relation between Molecular Structure and Physiological Activity of Plant Growth-Regulators. Source: Botanical Gazette (1950s).[1][2] Context: Establishes the fundamental auxin-like biological activity of 2-chloro-4-nitrophenoxyacetic acid.[1][2] Link:[Link]
-
Nucleophilic Addition-Elimination Reaction of Acyl Chlorides. Source: Chemistry LibreTexts.[1][2] Context: Mechanistic grounding for the N-acylation protocol. Link:[Link]
Sources
- 1. 2-NITROPHENOXYACETYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-NITROPHENOXYACETYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. journals.uchicago.edu [journals.uchicago.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2-Chloro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 8. Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Chloro-4-nitrophenoxy)acetyl chloride as a building block in organic synthesis
Executive Summary
(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS 110630-89-2) represents a high-value electrophilic building block characterized by a "dual-functional" electronic profile. It combines a highly reactive acyl chloride "warhead" with an electron-deficient aromatic core (2-chloro-4-nitrophenyl).
This unique structure makes it indispensable in three critical domains:
-
Medicinal Chemistry: As a precursor for antitubercular and antimicrobial amides, where the electron-withdrawing nitro group enhances lipophilicity and metabolic stability.
-
Proteomics: As a chemical probe for modifying N-terminal residues or lysine side chains in peptides, introducing a distinct mass tag and potential handle for reduction/conjugation.
-
Agrochemicals: As a scaffold for auxin-mimic herbicides, leveraging the phenoxyacetic acid core structure.
Chemical Profile & Reactivity[1]
| Property | Specification |
| Chemical Name | (2-Chloro-4-nitrophenoxy)acetyl chloride |
| CAS Number | 110630-89-2 |
| Parent Acid CAS | 5037-04-7 |
| Molecular Formula | C₈H₅Cl₂NO₄ |
| Molecular Weight | 250.03 g/mol |
| Physical State | Off-white to pale yellow solid (low melting) or viscous oil |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols |
Reactivity Landscape
The molecule operates through two distinct reactivity zones:
-
Zone A (Acyl Chloride): Highly electrophilic carbonyl carbon, susceptible to rapid nucleophilic attack by amines (amide formation), alcohols (esterification), and thiols.
-
Zone B (Aromatic Ring): The 4-nitro and 2-chloro substituents deactivate the ring toward electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SNAr) under forcing conditions, or allow for nitro-group reduction to an aniline.
Figure 1: Reactivity landscape showing the primary electrophilic pathways (Green) and secondary functionalization options (Red).
Experimental Protocols
Protocol A: Synthesis of the Building Block (Acid to Acid Chloride)
Use this protocol if the acid chloride is not available commercially, starting from (2-Chloro-4-nitrophenoxy)acetic acid (CAS 5037-04-7).
Rationale: Thionyl chloride (
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar balloon).
-
Charging: Add (2-Chloro-4-nitrophenoxy)acetic acid (10.0 g, 43.2 mmol) to the flask.
-
Solvent/Reagent: Add anhydrous Toluene (50 mL) followed by Thionyl Chloride (10 mL, ~3 equiv). Note: Toluene acts as an entrainer for excess SOCl₂ removal later.
-
Catalyst: Add 2-3 drops of anhydrous DMF (Dimethylformamide). Mechanism: DMF forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction.
-
Reaction: Heat to reflux (80-90°C) for 3 hours.
-
Self-Validating Check: The reaction is complete when gas evolution (
) ceases and the solid acid dissolves completely to form a clear solution.
-
-
Work-up: Concentrate the mixture under reduced pressure (Rotavap) to remove toluene and excess thionyl chloride.
-
Result: The residue is the crude acid chloride, usually a yellow/brown oil or low-melting solid. Use immediately for Protocol B.
Protocol B: Synthesis of Bioactive Amides (The "Workhorse" Reaction)
Target Application: Synthesis of antitubercular agents or proteomic tagging.
Rationale: A biphasic Schotten-Baumann condition or anhydrous DCM/TEA system is standard. We utilize the DCM/TEA (Dichloromethane/Triethylamine) method for higher yield and moisture control.
Reagents:
-
(2-Chloro-4-nitrophenoxy)acetyl chloride (Crude from Protocol A or commercial)
-
Target Amine (e.g., Aniline derivative, Benzylamine, or Peptide N-terminus)
-
Triethylamine (
) or DIPEA -
Anhydrous DCM (
)
Step-by-Step Methodology:
-
Preparation: Dissolve the Target Amine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (10 mL/g of amine) in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C (Ice bath).
-
Addition: Dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.
-
Causality: Slow addition at 0°C prevents exotherms and minimizes bis-acylation or side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitoring: Check by TLC (System: Hexane/EtOAc 7:3). The acid chloride spot (if visible/hydrolyzed) should disappear; a new, more polar amide spot should appear.
-
-
Quench & Wash:
-
Add water (20 mL) to quench unreacted acid chloride.
-
Wash the organic layer with 1M HCl (removes unreacted amine/TEA).
-
Wash with Sat.
(removes hydrolyzed acid byproduct). -
Wash with Brine, dry over
.
-
-
Isolation: Evaporate solvent. Recrystallize the solid amide from Ethanol or EtOAc/Hexane.
Figure 2: Step-by-step workflow for the synthesis of amide derivatives.
Advanced Applications: Heterocycle Precursors
While the amide and ester formations are direct, the 2-chloro-4-nitrophenoxy moiety serves as a strategic precursor for benzofuran derivatives, although this requires specific conditions (e.g., Rap-Stoermer reaction variants) usually starting from the aldehyde. However, in the context of the acetyl chloride, the primary advanced application is Post-Coupling Reduction .
Protocol:
-
Synthesize the Amide (Protocol B).
-
Reduce the nitro group (
) using or . -
Result: This generates a (2-chloro-4-aminophenoxy)acetamide , a "privileged structure" capable of further reacting with isocyanates to form ureas (common in kinase inhibitors).
Safety & Handling Guidelines
| Hazard Class | Risk Description | Mitigation Strategy |
| Corrosive | Acid chlorides react violently with moisture to release HCl gas. Causes severe skin/eye burns. | Handle only in a fume hood. Wear butyl rubber gloves and face shield. |
| Lachrymator | Vapors are irritating to eyes and respiratory tract. | Keep containers tightly sealed under inert gas (Ar/N2). |
| Toxic | Nitro-aromatics can be toxic if absorbed or inhaled. | Avoid dust generation. Double glove when handling solids. |
Storage: Store at +2°C to +8°C under Argon. Moisture sensitive.
References
-
ChemicalBook. (2-Chloro-4-nitrophenoxy)acetic acid Properties and CAS 5037-04-7. Retrieved from
-
BLD Pharm. (2-Chloro-4-nitrophenoxy)acetyl chloride Product Information (CAS 110630-89-2). Retrieved from
-
MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives (Analogous Chemistry). Molecules 2012. Retrieved from
-
Santa Cruz Biotechnology. (2-chloro-4-nitrophenoxy)acetic acid for Proteomics. Retrieved from
-
ChemGuide. Mechanism of Acyl Chloride Reactions with Amines. Retrieved from
Application Notes & Protocols: Strategic Acylation of Phenols with (2-Chloro-4-nitrophenoxy)acetyl chloride
Foreword: The Strategic Importance of Phenolic Acylation
Phenolic scaffolds are ubiquitous in pharmaceuticals, natural products, and high-value materials.[1][2] Their modification is a cornerstone of medicinal chemistry and drug development, allowing for the fine-tuning of properties such as bioavailability, metabolic stability, and target affinity.[3][4] Acylation, the process of introducing an acyl group (R-C=O) onto the phenolic oxygen, is a fundamental and powerful transformation in this context.[5][6][7] This guide provides an in-depth exploration of the acylation of phenols using a specialized reagent, (2-Chloro-4-nitrophenoxy)acetyl chloride, designed for researchers seeking to synthesize novel phenolic esters with potential applications in agrochemical, pharmaceutical, and materials science.
This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocols, offering insights into reaction optimization, and providing a framework for robust product characterization and safety.
Mechanistic Underpinnings: O- vs. C-Acylation
The acylation of phenols is a tale of two competing pathways, governed primarily by the choice of catalyst and reaction conditions. As bidentate nucleophiles, phenols can react at either the hydroxyl oxygen (O-acylation) or the electron-rich aromatic ring (C-acylation).[8]
-
O-Acylation (Esterification): This pathway involves a nucleophilic acyl substitution on the phenolic oxygen, yielding a phenyl ester. It is the kinetically favored product and is promoted by base catalysis. The base serves a dual purpose: it deprotonates the phenol to form the highly nucleophilic phenoxide ion and neutralizes the hydrochloric acid byproduct generated during the reaction.[9][10] This is the primary mechanism exploited in the Schotten-Baumann reaction.[10][11][12]
-
C-Acylation (Friedel-Crafts Reaction): This pathway is an electrophilic aromatic substitution that forms a C-C bond, yielding a hydroxyarylketone. It is the thermodynamically more stable product and requires a Lewis acid catalyst (e.g., AlCl₃) to activate the acyl chloride, making it a more potent electrophile.[8][13] It is important to note that under Friedel-Crafts conditions, any initially formed O-acylated ester can undergo a Fries rearrangement to the C-acylated product, especially with an excess of catalyst.[8][14]
This guide will focus exclusively on the protocols for achieving selective O-acylation to synthesize the target phenolic esters.
Figure 1. Competing pathways in phenol acylation. Base catalysis favors O-acylation, while Lewis acid catalysis promotes C-acylation.
The Reagent: (2-Chloro-4-nitrophenoxy)acetyl chloride
The selected acylating agent, (2-Chloro-4-nitrophenoxy)acetyl chloride, is a highly reactive derivative of (2-Chloro-4-nitrophenoxy)acetic acid.[15] Its structure incorporates several key features:
-
Acyl Chloride: This functional group is a potent electrophile, readily attacked by nucleophiles like phenoxides. It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and HCl.[16]
-
Electron-Withdrawing Groups: The chloro and nitro substituents on the phenoxy ring are strongly electron-withdrawing. These groups can influence the electronic properties and subsequent biological or material activity of the final ester product.
This reagent is typically prepared from its parent carboxylic acid using standard methods, such as reaction with thionyl chloride (SOCl₂) or oxalyl chloride.[11]
Core Protocol: O-Acylation of Phenols (Schotten-Baumann Conditions)
This protocol details a general and robust method for the synthesis of phenolic esters using (2-Chloro-4-nitrophenoxy)acetyl chloride under base-catalyzed conditions.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| Phenolic Substrate | ≥98% | Sigma-Aldrich | Must be dry. |
| (2-Chloro-4-nitrophenoxy)acetyl chloride | Synthesis Grade | N/A (Custom) | Highly moisture-sensitive. Handle under inert gas.[17] |
| Pyridine, anhydrous | ≥99.8% | Sigma-Aldrich | Serves as base and solvent. Store over molecular sieves. |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M aqueous | VWR | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous | VWR | For work-up to neutralize excess acid. |
| Brine (Saturated NaCl) | Aqueous | VWR | For work-up to remove water. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Experimental Procedure
CAUTION: This reaction should be performed in a certified chemical fume hood. Acyl chlorides are corrosive and react violently with water.[17][18] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[17]
-
Reactant Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the phenolic substrate (1.0 eq).
-
Dissolution: Dissolve the phenol in anhydrous dichloromethane (DCM) (approx. 0.2-0.5 M concentration).
-
Basification: Add anhydrous pyridine (1.5 eq) to the solution. Rationale: Pyridine acts as a nucleophilic catalyst and an acid scavenger, trapping the HCl byproduct as pyridinium hydrochloride.[11][12]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The acylation reaction is often exothermic. Cooling helps to control the reaction rate and minimize side reactions.
-
Acyl Chloride Addition: In a separate dry flask, dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring phenol/pyridine mixture over 15-30 minutes using a dropping funnel.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-6 hours).
-
Quenching & Work-up:
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1 M HCl (aq). The volume should be sufficient to dissolve all pyridinium salts.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl (1x), saturated NaHCO₃ (2x), and finally with brine (1x). Rationale: The acid wash removes residual pyridine, the bicarbonate wash removes any unreacted carboxylic acid (from hydrolysis of the acyl chloride), and the brine wash aids in removing water before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[11][19]
Figure 2. General experimental workflow for the O-acylation of phenols.
Optimization and Substrate Scope
The electronic nature of the phenolic substrate significantly impacts reactivity.
-
Electron-Donating Groups (EDGs): Phenols substituted with EDGs (e.g., -CH₃, -OCH₃) are more nucleophilic and generally react faster.
-
Electron-Withdrawing Groups (EWGs): Phenols with EWGs (e.g., -NO₂, -CN) are less nucleophilic and may require longer reaction times or slightly elevated temperatures (e.g., room temperature to 40 °C) to achieve full conversion.
| Parameter | Condition | Rationale & Discussion |
| Base | Pyridine vs. Triethylamine (Et₃N) vs. NaOH | Pyridine is often ideal for its dual role as a base and nucleophilic catalyst. Et₃N is a stronger, non-nucleophilic base. Aqueous NaOH can be used in a biphasic Schotten-Baumann setup but increases the risk of hydrolyzing the acyl chloride.[9][11] |
| Solvent | DCM, Chloroform, THF, Diethyl Ether | DCM is a common choice due to its inertness and ability to dissolve most reactants. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.[17] |
| Temperature | 0 °C to Room Temperature | Starting at 0 °C is recommended to control the initial exotherm. For less reactive phenols, allowing the reaction to proceed at room temperature is usually sufficient. |
| Stoichiometry | 1.1 - 1.2 eq. of Acyl Chloride | A slight excess of the acylating agent ensures complete consumption of the valuable phenolic starting material. |
Product Characterization
Confirmation of the desired phenolic ester product structure is critical. The following techniques are recommended.
-
Infrared (IR) Spectroscopy: The most telling transformation is the disappearance of the broad -OH stretching band (typically ~3200-3600 cm⁻¹) of the starting phenol and the appearance of a strong, sharp carbonyl (C=O) stretching band for the newly formed ester, typically in the range of 1750-1770 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance of the exchangeable phenolic -OH proton. The aromatic protons on the phenol ring will typically shift downfield upon acylation. The appearance of a singlet corresponding to the -O-C(=O)-CH₂ - protons from the acyl chain is a key indicator.
-
¹³C NMR: A new signal for the ester carbonyl carbon will appear around 165-175 ppm.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.[20]
Safety and Handling
-
(2-Chloro-4-nitrophenoxy)acetyl chloride: This reagent is corrosive and a lachrymator. It reacts violently with water, alcohols, and other protic solvents, releasing corrosive HCl gas.[16][18] It must be stored in a tightly sealed container under an inert atmosphere and away from moisture.[17] All transfers should be performed in a fume hood using dry syringes or cannulas.
-
Phenols: Phenolic compounds are often toxic and corrosive. Avoid skin contact.[21]
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate engineering controls and PPE.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench any unreacted acyl chloride carefully with a suitable alcohol (like isopropanol) before neutralization and disposal.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Hydrolysis of acyl chloride. 2. Inactive phenolic substrate. 3. Insufficient base. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Perform under inert gas. 2. For EWG-substituted phenols, increase reaction time or temperature. 3. Ensure at least 1.1 eq of base is used to neutralize HCl. |
| Multiple Products on TLC | 1. Incomplete reaction. 2. C-acylation (side reaction). 3. Product degradation. | 1. Allow the reaction to run longer. 2. Ensure no Lewis acidic impurities are present. Strictly use base catalysis. 3. Avoid excessive heating during reaction or work-up. |
| Difficult Purification | Pyridinium hydrochloride salts co-eluting or precipitating. | Ensure the initial acid wash during work-up is thorough to fully remove all pyridine and its salts. |
References
- Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
- Write a short note on the Schotten-Baumann reaction of Phenol. | Filo. (2025, June 12).
-
Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET. (2020, January 1). Retrieved from [Link]
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. (n.d.).
- Schotten-Baumann Reaction. (n.d.).
-
Acylation of phenols - Department of Chemistry. (n.d.). Retrieved from [Link]
-
Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O - MDPI. (2025, November 11). Retrieved from [Link]
-
Unprecedented acetylation of phenols using a catalytic amount of magnesium powder - Taylor & Francis. (2018, June 8). Retrieved from [Link]
-
Acylation of activated aromatics without added acid catalyst - RSC Publishing. (2000, June 26). Retrieved from [Link]
-
Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015, May 16). Retrieved from [Link]
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS - Revue Roumaine de Chimie. (n.d.).
- Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. (n.d.).
-
Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol - CORE. (n.d.). Retrieved from [Link]
-
Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review - MDPI. (2022, December 17). Retrieved from [Link]
-
How can i perform Friedel crafts acylation with phenol? - ResearchGate. (2018, March 26). Retrieved from [Link]
-
Acylated phenol structural moieties in API and flavor compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
ACETYLATION Acetyl chloride: Acetic acid:. (n.d.). Retrieved from [Link]
-
ORGANIC CHEMISTRY - RSC Publishing. (n.d.). Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]
-
Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap. (2021, December 21). Retrieved from [Link]
-
Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Retrieved from [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. (n.d.). Retrieved from [Link]
-
Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC. (n.d.). Retrieved from [Link]
-
0013 - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]
-
H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - RSC Publishing - The Royal Society of Chemistry. (2024, February 21). Retrieved from [Link]
-
3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
C–H acylation as an enabling tool to tag phenolic drugs - ResearchGate. (2025, August 4). Retrieved from [Link]
-
Copper-Catalyzed Meta-Selective Arylation of Phenol Derivatives: An Easy Access to m-Aryl Phenols | ACS Catalysis - ACS Publications - ACS.org. (2021, February 5). Retrieved from [Link]
-
Reactions of Acyl Chlorides Involving Oxygen Compounds - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
(2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3 | CID 85969188 - PubChem. (n.d.). Retrieved from [Link]
-
Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels - PMC. (2020, September 1). Retrieved from [Link]
-
Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Acylation of phenol on solid acids: Study of the deactivation mechanism - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Acylation of Phenols to Phenolic Esters with Organic Salts | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC. (n.d.). Retrieved from [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Journal of Medicinal Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review | MDPI [mdpi.com]
- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 12. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. (2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3 | CID 85969188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. wcu.edu [wcu.edu]
- 18. nj.gov [nj.gov]
- 19. asianpubs.org [asianpubs.org]
- 20. Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Optimizing reaction yield with (2-Chloro-4-nitrophenoxy)acetyl chloride
Technical Support Center: (2-Chloro-4-nitrophenoxy)acetyl chloride Topic: Optimizing Reaction Yield & Troubleshooting Audience: Researchers, Medicinal Chemists, and Process Engineers
Overview: The Reagent Profile
Compound: (2-Chloro-4-nitrophenoxy)acetyl chloride Primary Application: Synthesis of peptidomimetics, agrochemicals (herbicide intermediates), and heterocycles via nucleophilic acyl substitution. Reactivity Class: Activated Acyl Chloride. Critical Instability Factor: High moisture sensitivity; prone to rapid hydrolysis releasing HCl and the parent acid.
Module 1: Reagent Integrity (Quality Assurance)
Before starting any synthesis, validate your starting material. 80% of "reaction failures" are actually "reagent failures."
Q: How do I visually confirm if my reagent has degraded?
A: Fresh (2-Chloro-4-nitrophenoxy)acetyl chloride should be a pale yellow to off-white crystalline solid (or clear oil if slightly impure/supercooled).
-
Red Flag 1 (White Crust): A white, powdery coating on the crystals indicates hydrolysis to (2-Chloro-4-nitrophenoxy)acetic acid. This is unreactive in standard acyl chloride protocols.
-
Red Flag 2 (Pink/Red Coloration): Deep red or brown discoloration often indicates oxidation of the nitrophenolic core or the presence of free 2-chloro-4-nitrophenol (cleavage of the ether linkage), usually caused by improper storage or thermal degradation.
Q: Can I purify a degraded batch?
A:
-
If <10% Hydrolyzed: You can often use it "as is" by adding a 10-20% molar excess to your reaction to account for the dead mass.
-
If >10% Hydrolyzed: Recrystallization is recommended over distillation due to the high boiling point and thermal instability of the nitro group.
-
Protocol: Dissolve in minimal hot dry toluene or benzene; add non-polar anti-solvent (e.g., hexane/petroleum ether) until turbid; cool to
. Filter under inert atmosphere [1, 4].
-
Module 2: Reaction Optimization (The "Golden Rules")
Optimizing the yield of amidation or esterification reactions.
Q: What is the optimal solvent system?
A:
| Solvent | Suitability | Notes |
|---|---|---|
| Dichloromethane (DCM) | Excellent | High solubility, easy workup. Must be anhydrous. |
| THF (Tetrahydrofuran) | Good | Good for polar amines. Critical: Must be free of peroxides and water. |
| DMF/DMAc | Avoid | Can catalyze hydrolysis if not strictly dry; difficult to remove. |
| Water/Biphasic | Specific Use | Only for Schotten-Baumann conditions (requires vigorous stirring). |
Q: Which base should I use to scavenge HCl?
A: The choice of base dictates the impurity profile.
-
Triethylamine (
) or DIPEA: Standard for organic solvents. Use 1.2 - 1.5 equivalents .-
Tip: If the reaction turns black/tarry, the base might be nucleophilically attacking the aromatic ring (
side reaction). Switch to a non-nucleophilic inorganic base.
-
-
Pyridine: Excellent as both solvent and base for difficult acylations, but hard to remove.
-
Potassium Carbonate (
): Use in biphasic systems (DCM/Water) or acetone. Slower, but cleaner for sensitive substrates [5].
Q: What is the ideal temperature profile?
A:
-
Addition Phase (
): Always add the acid chloride slowly to the nucleophile at . This suppresses ketene dimerization and minimizes exotherms that degrade the nitro group. -
Reaction Phase (RT): Allow to warm to Room Temperature (
) for 1–4 hours to drive completion. -
Reflux: Avoid unless sterically hindered.[1] High heat promotes ether cleavage in nitrophenoxy systems.
Module 3: Experimental Workflow & Logic
Standard Operating Procedure (SOP): Amidation
Visualized workflow for coupling (2-Chloro-4-nitrophenoxy)acetyl chloride with a primary amine.
Caption: Step-by-step workflow for minimizing hydrolysis and side-reactions during amidation.
Module 4: Troubleshooting Guide
Q: My yield is low (<40%), and I see a large peak for the carboxylic acid in LCMS. Why?
A: This is the classic "Moisture Kill."
-
Source: Your solvent was "wet" or the atmosphere was humid.
-
Mechanism: Water competes with your amine nucleophile. Since water is smaller, it often reacts faster.
-
Fix:
-
Flame-dry glassware.
-
Use a nitrogen/argon balloon.
-
The "Sacrificial" Method: Add 0.1 eq of TMSCl (Trimethylsilyl chloride) to the reaction mixture before adding the acid chloride. TMSCl scavenges water faster than your reagent [11].
-
Q: The reaction mixture turned into a black tar.
A: You likely triggered Nucleophilic Aromatic Substitution (
-
Cause: The nitro group at the 4-position and chlorine at the 2-position make the ring electron-deficient. Strong bases or high heat can cause the amine to attack the ring (displacing the phenoxy oxygen or the aromatic chloride) rather than the carbonyl carbon.
-
Fix:
-
Lower the temperature (keep at
longer). -
Switch to a weaker base (e.g.,
or Pyridine instead of ).
-
Q: I cannot remove the excess acid chloride during workup.
A: Do not try to distill it off.
-
The Quench: Add a nucleophile scavenger (e.g., dimethylaminopropylamine or simple methanol) at the end of the reaction. This converts the excess dangerous acid chloride into an easily washable ester or water-soluble amine salt.
-
Wash: Wash the organic layer with 1M
or saturated . This hydrolyzes the remaining chloride to the acid, which moves to the aqueous layer (as the carboxylate salt).
Module 5: Troubleshooting Logic Tree
Caption: Diagnostic logic for identifying the root cause of yield loss.
References
-
BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from
-
Organic Syntheses. (1928). Acetyl Chloride (General Handling).[2] Organic Syntheses, Coll. Vol. 1, p.12. Retrieved from
-
Royal Society of Chemistry. (2015). Synthesis of 2-chloro-N-phenylacetamide derivatives. Retrieved from
-
PrepChem. (n.d.). Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from
-
Chemistry Steps. (2020). Reactions of Acid Chlorides with Nucleophiles. Retrieved from
Sources
Technical Support: (2-Chloro-4-nitrophenoxy)acetyl Chloride Applications
This guide serves as a technical support resource for researchers utilizing (2-Chloro-4-nitrophenoxy)acetyl chloride in amide synthesis.[1][2] It addresses specific chemical behaviors, troubleshooting scenarios, and optimized protocols to ensure high-fidelity experimental results.
Reagent Profile & Reactivity
-
Chemical Class: Acid Chloride / Phenoxyacetic Acid Derivative[1][2]
-
Primary Reactivity: Electrophilic Acyl Substitution (Acylation)[1][2]
-
Key Structural Features:
-
Acyl Chloride (-COCl): Highly moisture-sensitive; reacts rapidly with nucleophiles (amines, alcohols, water).[1]
-
2-Chloro-4-nitrophenoxy Moiety: Electron-deficient aromatic ring.[1][2] The para-nitro group activates the ring, making it potentially susceptible to Nucleophilic Aromatic Substitution (SNAr) under forcing conditions, though acylation is kinetically favored.
-
Part 1: Troubleshooting Guide (Q&A)
Q1: I observed an immediate formation of a white precipitate upon adding the acid chloride to my amine solution. Did the reaction fail?
Diagnosis: This is likely Amine Hydrochloride Salt formation, not necessarily a failure, but it indicates a stoichiometry issue.
-
The Chemistry: The acylation releases HCl. If no scavenger base (like Triethylamine or DIPEA) is present, the HCl protonates the unreacted amine, rendering it non-nucleophilic and precipitating it as a salt (
).[2] -
The Fix: Ensure you are using at least 1.1 equivalents of a tertiary amine base (TEA, DIPEA) or 2.2 equivalents of the reactant amine (if the amine is cheap/sacrificial).[2]
-
Differentiation: If the solid is the carboxylic acid (hydrolysis product), it will not dissolve in water during workup. Amine salts usually dissolve in water.[3]
Q2: The reaction mixture turned from pale yellow to deep orange/red. Is this normal?
Diagnosis: This suggests Trace SNAr Side Reactions or Phenoxide Formation .[2]
-
The Chemistry: The 2-chloro-4-nitrophenoxy group contains a nitro group para to the ether linkage.[1] In the presence of strong nucleophiles (amines) and heat, a minor SNAr pathway can occur where the amine displaces the phenoxyacetate group, forming a substituted 2-chloro-4-nitroaniline (intensely colored). Alternatively, trace hydrolysis of the ether linkage can release 2-chloro-4-nitrophenol , which forms a bright yellow phenoxide anion in basic conditions.[1]
-
The Fix:
-
Maintain temperature at 0°C to -10°C during addition.
-
Avoid large excesses of the amine.
-
Add the acid chloride slowly to the amine/base mixture to keep the concentration of the electrophile low relative to the nucleophile.
-
Q3: My product is a gummy oil instead of a solid, and NMR shows extra signals in the aromatic region.
Diagnosis: You may have formed the Imide (Double Acylation) or have Solvent Inclusion .
-
The Chemistry: Primary amines can be acylated twice if the acid chloride is in large excess or added too quickly, forming an imide (
).[2] -
The Fix:
Q4: I see a new spot on TLC that doesn't move (Baseline) and the acid chloride spot disappeared.
Diagnosis: Hydrolysis has occurred.
-
The Chemistry: Moisture in the solvent or atmosphere reacted with the acid chloride to form (2-Chloro-4-nitrophenoxy)acetic acid .[1]
-
The Fix:
-
Use anhydrous solvents (DCM, THF) stored over molecular sieves.
-
Purge the reaction vessel with
or Argon. -
Check the quality of the acid chloride reagent; if it contains white solids before use, it may be partially hydrolyzed.
-
Part 2: Mechanistic Pathways & Visualization
The following diagram illustrates the competition between the desired acylation, hydrolysis (moisture), and salt formation.
Figure 1: Reaction pathways showing the competition between amidation, hydrolysis, and amine salt formation.
Part 3: Optimized Experimental Protocols
Method A: Anhydrous Conditions (Recommended for High Yield)
Best for valuable amines and strict stoichiometry.[2]
-
Preparation: Dry glassware in an oven (
) for 1 hour. Cool under flow. -
Solvent: Use Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
-
Setup:
-
Dissolve Amine (1.0 eq) and Triethylamine (1.2 eq) in DCM (
concentration). -
Cool the solution to 0°C using an ice bath.
-
-
Addition:
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup:
Method B: Schotten-Baumann Conditions (Biphasic)
Best for water-soluble amines (e.g., amino acids) or robust substrates.[1][2]
-
Setup: Dissolve the Amine in 10% NaOH or Sat. NaHCO3 solution.
-
Addition: Add the Acid Chloride (neat or dissolved in a small amount of ether/DCM) vigorously to the stirring aqueous solution.
-
Reaction: Stir vigorously for 1–2 hours. The product often precipitates out.
-
Workup: Filter the solid precipitate. Wash with water and dilute HCl to remove salts.
Part 4: Data & Compatibility Reference
Solvent Compatibility Table
| Solvent | Suitability | Notes |
|---|---|---|
| DCM (Dichloromethane) | Excellent | Standard choice; easy workup.[1][2] |
| THF (Tetrahydrofuran) | Good | Good for polar amines; ensure it is dry.[2] |
| DMF (Dimethylformamide) | Fair | Hard to remove; use only if solubility is an issue.[2] |
| Water | Conditional | Only for Schotten-Baumann (biphasic) method.[1][2] |
| Alcohols (MeOH, EtOH) | Incompatible | Will react to form esters (alcoholysis).[2] |
Base Selection Guide
| Base | Type | Use Case |
|---|---|---|
| Triethylamine (TEA) | Organic (Tertiary) | Standard scavenger for anhydrous reactions.[1][2] |
| DIPEA (Hünig's Base) | Organic (Hindered) | Best for hindered amines or to prevent racemization.[2] |
| Pyridine | Organic (Aromatic) | Can be used as solvent and base; difficult to remove.[2] |
| NaOH / Na2CO3 | Inorganic | Used in aqueous/biphasic (Schotten-Baumann) protocols.[1][2] |
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (General Acylation Mechanisms).
-
Fisher Scientific. (2025).[2] Safety Data Sheet: Acetyl Chloride Derivatives. Retrieved from
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[3] (Nucleophilic Aromatic Substitution context).
-
Common Organic Chemistry. (2023). Amide Bond Formation: Acid Chlorides. Retrieved from
-
Sigma-Aldrich. (2025).[1][2] Product Specification: 2-Chloro-4-nitrophenol derivatives. Retrieved from
Sources
Technical Support Center: Purification of (2-Chloro-4-nitrophenoxy)acetyl Chloride Reaction Products
Introduction
Welcome to the technical support hub for (2-Chloro-4-nitrophenoxy)acetyl chloride . This reagent is a critical electrophile used to introduce the 2-chloro-4-nitrophenoxy moiety into pharmaceutical intermediates and agrochemicals (similar to 2,4-D herbicide analogs).[1]
Because this acyl chloride is highly reactive, users often encounter three primary classes of impurities:
-
(2-Chloro-4-nitrophenoxy)acetic acid: The hydrolysis byproduct (Parent Acid).[1]
-
HCl salts: Generated during the nucleophilic attack.
-
Unreacted Nucleophiles: Excess amines or alcohols used in the synthesis.
This guide provides self-validating protocols to isolate your target amide or ester with high purity.
Module 1: The "Standard" Liquid-Liquid Extraction Protocol
Context: This is the first line of defense. Because the primary impurity (the Parent Acid) is acidic and your target product (amide/ester) is likely neutral, we utilize pH-controlled partitioning.
The Protocol
-
Reaction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Quench: Pour reaction mixture into ice water.
| Step | Wash Solution | Purpose | Mechanism |
| 1 | 1M HCl (Cold) | Remove unreacted amines | Protonates amines |
| 2 | Water | Remove bulk salts | Removes residual HCl and inorganic salts. |
| 3 | Sat.[1] NaHCO₃ | CRITICAL: Remove Parent Acid | Deprotonates the acid byproduct (pKa ~3.1) |
| 4 | Brine | Drying | Removes residual water from the organic phase.[1] |
Troubleshooting the Carbonate Wash
-
Issue: "I washed with bicarbonate, but the acid impurity remains."
-
Root Cause: The 2-chloro-4-nitrophenoxy group is electron-withdrawing, making the Parent Acid more acidic but also potentially more lipophilic than unsubstituted phenoxyacetic acid.[1]
-
Solution: If NaHCO₃ fails, upgrade to 1M NaOH (if your product is stable to base). The higher pH ensures complete deprotonation. Caution: Do not use NaOH if your product is an ester, as it may hydrolyze.
Workflow Visualization
Figure 1: Logic flow for pH-dependent purification of phenoxyacetyl derivatives.
Module 2: Purification by Recrystallization
Context: The (2-chloro-4-nitrophenoxy) moiety is rigid and aromatic, making its derivatives highly crystalline.[1] If extraction yields a solid that is 85-95% pure, recrystallization is superior to chromatography.[1]
Solvent Selection Guide
| Solvent System | Polarity | Best For | Protocol Note |
| Ethanol (95%) | High | Amides with H-bond donors | Heat to boil, add EtOH dropwise until dissolved.[1] Cool slowly. |
| EtOAc / Hexanes | Medium | Esters / Lipophilic Amides | Dissolve in min.[1] hot EtOAc. Add Hexanes until cloudy. |
| Toluene | Low | Highly crystalline aromatics | Good for removing colored nitro-impurities.[1] |
The "Oiling Out" Problem
Symptom: Upon cooling, the product forms a sticky oil at the bottom rather than crystals. Cause: The product is saturated but the melting point is depressed by impurities, or cooling is too rapid. Fix:
-
Re-heat until the oil dissolves.
-
Add a seed crystal (if available) or scratch the glass side with a spatula.
-
Add 1-2 mL of the anti-solvent (e.g., Hexane) while hot, then let it cool to Room Temp (do not put in ice immediately).
Module 3: Chromatography Troubleshooting
Context: If you must use Flash Column Chromatography (e.g., for non-crystalline oils), the acidic nature of the impurities can cause "streaking" or "tailing" on silica gel.
Q: Why is my product smearing on the TLC plate?
A: If your product has an amide hydrogen (R-NH-CO-R), it can interact strongly with the silica.
-
Fix: Add 1% Methanol to your eluent (e.g., DCM:MeOH 99:1).[1]
Q: The Parent Acid is co-eluting with my product.
A: The Parent Acid ((2-Chloro-4-nitrophenoxy)acetic acid) is polar and acidic.[1]
-
Fix: Add 0.5% Acetic Acid to your eluent.[1] This keeps the silica acidic, forcing the Parent Acid to move faster (or stay protonated and tight), preventing it from dragging across your product peak.
Module 4: Frequently Asked Questions (FAQ)
Q1: My product turned dark brown/red. Is it decomposed?
Analysis: Nitro-aromatics are notorious for forming colored charge-transfer complexes or minor azo-impurities that are intensely colored even at ppm levels.[1] Action:
-
Dissolve product in solvent.[1]
-
Add Activated Carbon (Charcoal) .
-
Heat gently for 10 mins, then filter through Celite.
-
The color often resides in the impurities; the filtrate should be significantly lighter.
Q2: I have low yield. Where did my product go?
Analysis: The starting material (Acid Chloride) is moisture sensitive. If your solvents weren't dry, it hydrolyzed to the Parent Acid before reacting with your amine. Verification: Check the "bicarbonate wash" aqueous layer. Acidify a small sample with HCl. If a white solid precipitates, that is the Parent Acid [1]. Prevention: Ensure DCM/THF is anhydrous and the reaction is kept under Nitrogen/Argon.
Q3: Is the Parent Acid toxic?
Safety: Yes. Phenoxyacetic acid derivatives (structurally related to 2,4-D) are biologically active (herbicides) and can be irritants.[1] Always wear gloves and handle solid wastes as hazardous chemical waste [2].
References
-
Sigma-Aldrich. Product Specification: 2-(2-chloro-4-nitrophenoxy)acetic acid.[1] (Accessed 2026).[1][2] (Note: Used for physical property verification of the hydrolysis byproduct).
-
PubChem. (2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3.[1] National Library of Medicine. [1]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Organic Syntheses. General Procedures for Amide Synthesis from Acid Chlorides. (Search term: Acid Chloride Amide).[1]
Sources
Technical Support: HCl Management in (2-Chloro-4-nitrophenoxy)acetyl Chloride Acylations
Ticket ID: #HCl-REM-24N Status: Open Agent: Senior Application Scientist Subject: Optimization of HCl Removal Strategies for Phenoxyacetyl Chloride Derivatives
Welcome to the Technical Support Center
You are currently working with (2-Chloro-4-nitrophenoxy)acetyl chloride . This electrophile is a critical building block, often used in the synthesis of herbicides (related to Nitrofen analogs) and pharmaceutical intermediates.
The Core Challenge:
The acylation reaction releases Hydrogen Chloride (HCl) as a stoichiometric byproduct.
If left unmanaged, HCl causes:
-
Nucleophile Deactivation: Protonation of your amine substrate (forming unreactive
). -
Ether Cleavage: The phenoxy ether linkage, while stabilized by the electron-withdrawing nitro group, can still undergo acid-catalyzed cleavage under forcing conditions or high concentrations.
-
Equilibrium Stalling: In reversible acylations, accumulation of acid drives the reaction backward.
Below are the three field-proven protocols to manage this byproduct, ranked by experimental scale and substrate sensitivity.
Module 1: Chemical Scavenging (In-Situ Neutralization)
Best for: Small-to-medium scale, acid-sensitive substrates, and anhydrous conditions.
The Logic: You introduce a non-nucleophilic tertiary amine to act as a "proton sponge." This drives the equilibrium forward by precipitating the amine hydrochloride salt.
Recommended Reagents:
-
Triethylamine (TEA): Standard, cheap.
-
DIPEA (Hünig's Base): Use if your nucleophile is sterically hindered; DIPEA prevents quaternary salt formation.
-
Pyridine: Acts as both a solvent and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).
Protocol 1.1: The Pyridine-Catalyzed Acylation
-
Dissolution: Dissolve your nucleophile (amine/alcohol) in dry DCM or THF.
-
Stoichiometry: Add 1.2 equivalents of Pyridine (or TEA) relative to the acid chloride.
-
Addition: Cool to 0°C. Add (2-Chloro-4-nitrophenoxy)acetyl chloride dropwise.
-
Why? The reaction is exothermic. Heat + HCl = impurity formation.
-
-
Workup: The solution will become cloudy (Pyridine·HCl precipitate). Filter this solid before aqueous workup to prevent emulsions.
Critical Alert: Do not use secondary amines (like morpholine) as scavengers; they will react with your acid chloride to form urea byproducts.
Module 2: Biphasic Interfacial Systems (Schotten-Baumann)
Best for: Scale-up, robust substrates, and cost-efficiency.
The Logic: The reaction occurs at the interface of an organic solvent (containing the acid chloride) and an aqueous phase (containing an inorganic base).[1][2] The base neutralizes HCl immediately upon formation in the aqueous layer, protecting the organic product.
Protocol 2.1: Modified Schotten-Baumann
-
Organic Phase: Dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride in DCM or Toluene.
-
Aqueous Phase: Prepare a 10% NaOH or saturated
solution. -
Mixing: Combine phases with vigorous stirring .
-
Note: The (2-Chloro-4-nitrophenoxy) moiety is hydrophobic; rapid stirring is essential to increase interfacial surface area.
-
-
Phase Transfer Catalyst (Optional): If reaction is slow, add 1 mol% TBAB (Tetrabutylammonium bromide) to shuttle the nucleophile.
Data Comparison: Base Selection
| Base Type | pKa (Conj. Acid) | Solubility | Pros | Cons |
| Triethylamine | 10.75 | Organic | Homogeneous; fast kinetics. | Expensive; salt removal required.[3] |
| Pyridine | 5.2 | Organic | Catalytic effect; cheap. | Strong odor; difficult to remove traces. |
| aq. NaOH | 15.7 | Aqueous | Very cheap; easy workup. | Hydrolysis risk for acid chloride.[4] |
| aq. NaHCO₃ | 10.3 | Aqueous | Mild; prevents hydrolysis. | CO₂ off-gassing (foaming risk). |
Module 3: Physical Removal & Scrubbing (Scale-Up Engineering)
Best for: Large scale (>100g), weak nucleophiles, or when base impurities are unacceptable.
The Logic: Instead of neutralizing HCl inside the flask, you physically remove it using an inert gas sweep or vacuum, then trap it externally. This maintains an acidic reaction environment (useful only if your product is acid-stable).
Protocol 3.1: Inert Gas Sparging
-
Setup: Equip the reactor with a subsurface gas inlet (sparger) and a gas outlet connected to a scrubber.
-
Reflux: Heat the solvent (Toluene/Xylene) to reflux. High temperature decreases HCl solubility.
-
Sweep: Flow dry Nitrogen (
) through the solution. -
Scrubbing: The outlet gas must pass through a Caustic Scrubber (see diagram below).
Visualizing the Workflow
Figure 1: Decision Matrix for HCl Removal
Caption: Select the appropriate HCl removal strategy based on scale and substrate stability.
Figure 2: Caustic Scrubber Setup (For Method C)
Caption: Essential safety setup for physical removal of HCl gas.
Troubleshooting & FAQs
Q: My reaction mixture turned into a solid block. What happened?
-
A: You likely used a non-polar solvent (like Hexane or Ether) with an amine base. The amine-HCl salt is insoluble and precipitated rapidly, trapping your stir bar.
-
Fix: Add DCM or Chloroform to dissolve the reactants, or use a mechanical stirrer. For future runs, filter the salt before it solidifies completely.
Q: I see low yields using Schotten-Baumann (NaOH/Water). Is my acid chloride hydrolyzing?
-
A: Yes, (2-Chloro-4-nitrophenoxy)acetyl chloride is reactive. If the biphasic mixing is too slow, water attacks the acid chloride before the amine does.
-
Fix:
-
Lower the temperature to 0°C.
-
Pre-dissolve the amine in the aqueous phase (if soluble) or use a Phase Transfer Catalyst (TBAB).
-
Switch to Method A (Anhydrous TEA).
-
Q: The product has a persistent "vinegar-like" or acrid smell after workup.
-
A: This is residual acid chloride or HCl.
-
Fix: Wash the organic layer with saturated Sodium Bicarbonate (
) until bubbling stops. Follow with a brine wash. Dry over .
Q: Can I use alcohols to quench the excess acid chloride?
-
A: Yes. Adding Methanol will convert unreacted acid chloride to the methyl ester, which is often easier to separate from your amide product than the free acid [5].
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. (Accessed via Search). [Link]
-
Acyl Chlorides and Acid Anhydrides Reactivity. Chemrevise. [Link]
-
Wet Scrubbing of Acidic Gases (HCl). Schutte & Koerting Technical Library. [Link]
-
Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem. [Link]
-
Quenching Acid Chlorides: Safety & Methods. Yufeng Chemical Safety Guide. [Link]
Sources
Stability issues of (2-Chloro-4-nitrophenoxy)acetyl chloride in solution
Welcome to our dedicated technical support center for (2-Chloro-4-nitrophenoxy)acetyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive reagent in their work. Here, we address common stability issues and provide practical troubleshooting advice to ensure the success and reproducibility of your experiments. Our approach is rooted in a deep understanding of the chemical principles governing the reactivity of acyl chlorides, tailored to the specific characteristics of this substituted phenoxyacetyl chloride.
Understanding the Inherent Reactivity of (2-Chloro-4-nitrophenoxy)acetyl chloride
(2-Chloro-4-nitrophenoxy)acetyl chloride is a valuable building block in organic synthesis, prized for its ability to introduce the 2-chloro-4-nitrophenoxyacetyl moiety. However, like all acyl chlorides, it is characterized by a highly electrophilic carbonyl carbon. This reactivity is further amplified by the strong electron-withdrawing effects of the chloro and nitro groups on the aromatic ring, making it exceptionally susceptible to nucleophilic attack. The primary culprit for its degradation is often trace amounts of water, leading to rapid hydrolysis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: I am observing low or no yield in my acylation reaction. What are the likely causes?
Low or non-existent yields in reactions involving (2-Chloro-4-nitrophenoxy)acetyl chloride are most commonly due to the degradation of the acyl chloride before it can react with your intended nucleophile.
Troubleshooting Guide:
-
Moisture Contamination: The paramount concern is the presence of water in your reaction system. Acyl chlorides react vigorously with water to form the corresponding carboxylic acid, which is generally unreactive under standard acylation conditions.[1][2][3]
-
Verification: Before starting your reaction, ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling in a desiccator.
-
Solvent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, it is best practice to freshly distill solvents over an appropriate drying agent. Ensure the solvent is stored over molecular sieves.
-
Reagent Purity: Ensure your nucleophile and any other reagents are free of water. If necessary, dry them using standard laboratory procedures.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]
-
-
Improper Storage of (2-Chloro-4-nitrophenoxy)acetyl chloride: This reagent is sensitive to both moisture and atmospheric oxygen over long periods.
-
Recommendation: Store (2-Chloro-4-nitrophenoxy)acetyl chloride in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and dark place.[5] A desiccator is highly recommended for storage.
-
-
Competitive Side Reactions: If your nucleophile is a weak one, or if there are other nucleophilic species present, these can compete with your desired reaction.
-
Analysis: Analyze your crude reaction mixture by TLC, LC-MS, or NMR to identify potential side products. The presence of (2-Chloro-4-nitrophenoxy)acetic acid is a strong indicator of hydrolysis.
-
Experimental Workflow for Minimizing Hydrolysis:
Caption: Recommended experimental workflow for handling (2-Chloro-4-nitrophenoxy)acetyl chloride.
FAQ 2: My solution of (2-Chloro-4-nitrophenoxy)acetyl chloride changes color over time. Is this a sign of degradation?
A change in color, often to a yellowish or brownish hue, can indicate decomposition. While pure (2-Chloro-4-nitrophenoxy)acetyl chloride is expected to be a stable solid, in solution, its stability is highly dependent on the solvent and storage conditions.
Troubleshooting Guide:
-
Solvent Choice: The choice of solvent is critical.
-
Protic Solvents: Avoid protic solvents such as alcohols and water, as they will readily react with the acyl chloride.[6][7]
-
Aprotic Solvents: While aprotic solvents are necessary, their purity is key. Trace impurities can lead to degradation.
-
Dichloromethane (DCM) and Chloroform: Generally good choices, but ensure they are free of acidic impurities which can catalyze decomposition.
-
Tetrahydrofuran (THF): Can contain peroxides which may initiate radical reactions. Use freshly distilled or inhibitor-free THF.
-
Acetonitrile (ACN): Generally a suitable solvent, but ensure it is of high purity and anhydrous.
-
Dimethylformamide (DMF): While a common solvent, it can react with acyl chlorides, especially at elevated temperatures, to form a Vilsmeier reagent.[6] This is a known incompatibility. If DMF must be used, the reaction should be conducted at low temperatures and for a short duration.
-
-
-
Light and Temperature: Exposure to light and elevated temperatures can accelerate decomposition.
-
Recommendation: Prepare solutions of (2-Chloro-4-nitrophenoxy)acetyl chloride fresh for each use. If a stock solution must be prepared, store it in a dark bottle, under an inert atmosphere, at a low temperature (e.g., in a refrigerator or freezer rated for chemical storage).
-
Table 1: Solvent Compatibility and Considerations
| Solvent | Compatibility | Key Considerations |
| Dichloromethane | High | Must be anhydrous and free of acid. |
| Chloroform | High | Must be anhydrous and free of acid. |
| Tetrahydrofuran | Moderate | Risk of peroxides. Use freshly distilled. |
| Acetonitrile | High | Must be anhydrous. |
| Dimethylformamide | Low | Can react to form Vilsmeier reagent. Use with caution at low temperatures.[6] |
| Alcohols (e.g., MeOH, EtOH) | Incompatible | Reacts to form esters.[7] |
| Water | Incompatible | Rapidly hydrolyzes to the carboxylic acid.[1][2][3] |
FAQ 3: I suspect my (2-Chloro-4-nitrophenoxy)acetyl chloride has degraded. How can I confirm this and what are the degradation products?
The primary degradation product upon exposure to moisture is (2-Chloro-4-nitrophenoxy)acetic acid.
Confirmation of Degradation:
-
Thin Layer Chromatography (TLC): Spot the suspected degraded sample alongside a fresh sample (if available) and the corresponding carboxylic acid standard. The degraded sample will likely show a new, more polar spot corresponding to the carboxylic acid. Acyl chlorides themselves can sometimes streak or react with the silica gel plate.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The methylene protons (-CH₂-) adjacent to the carbonyl group in the acyl chloride will have a different chemical shift compared to the methylene protons in the corresponding carboxylic acid. The acidic proton of the carboxylic acid will also be visible (often as a broad singlet).
-
-
Infrared (IR) Spectroscopy:
-
The C=O stretch of the acyl chloride is typically found at a higher wavenumber (around 1800 cm⁻¹) compared to the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹). The carboxylic acid will also show a broad O-H stretch from approximately 2500-3300 cm⁻¹.
-
Degradation Pathway: Hydrolysis
The most common degradation pathway is hydrolysis, which proceeds via a nucleophilic addition-elimination mechanism.
Caption: Mechanism of hydrolysis of (2-Chloro-4-nitrophenoxy)acetyl chloride.
The electron-withdrawing nature of the 2-chloro and 4-nitro substituents on the phenyl ring increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water compared to unsubstituted phenoxyacetyl chloride.[1][8]
References
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Available at: [Link]
-
Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Available at: [Link]
-
Wikipedia. (n.d.). Acyl chloride. Available at: [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Available at: [Link]
-
Ataman Kimya. (n.d.). ACETYL CHLORIDE. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Available at: [Link]
-
Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Available at: [Link]
-
Sciencemadness Wiki. (2024, January 8). Acetyl chloride. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]
-
European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Available at: [Link]
- Patsnap. (2021, December 21). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.
-
PubMed. (2019, September 15). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Available at: [Link]
-
Organic Syntheses. (n.d.). acetyl chloride. Available at: [Link]
- Google Patents. (n.d.). US2629745A - Process for preparing 2-chloro-4-nitrophenol.
-
ResearchGate. (2025, August 6). (PDF) Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Available at: [Link]
-
Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Available at: [Link]
-
PMC. (2012, June 6). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. Available at: [Link]
-
PLOS One. (2013, April 17). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Available at: [Link]
-
MDPI. (2022, July 2). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. Available at: [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Available at: [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. chemos.de [chemos.de]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
Technical Support Center: Optimizing (2-Chloro-4-nitrophenoxy)acetyl Chloride Reactivity
Executive Summary & Reagent Profile[1][2][3][4]
(2-Chloro-4-nitrophenoxy)acetyl chloride is a highly electrophilic acylating agent. Its reactivity is distinct from simple alkyl acid chlorides due to the phenoxy linker , which exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon. Furthermore, the 2-chloro-4-nitrophenyl ring is electron-deficient, introducing unique stability and side-reaction risks (specifically nucleophilic aromatic substitution) that must be managed.
Reagent Specifications
| Property | Value | Implication for Selectivity |
| Functional Group | Acyl Chloride (-COCl) | Primary reaction site; highly moisture sensitive.[1] |
| Linker | Increases carbonyl reactivity vs. acetyl chloride; adds steric bulk. | |
| Ring Substituents | 2-Cl, 4-NO | Electron-withdrawing; activates the ring for potential |
| Major Risk | Hydrolysis | Rapid conversion to the corresponding carboxylic acid in the presence of trace moisture. |
Troubleshooting Module: Selectivity Challenges
Scenario A: "My yield is low, and I detect the corresponding carboxylic acid."
Diagnosis: Hydrolysis Competition. The rate of hydrolysis for phenoxyacetyl derivatives is significantly faster than for aliphatic acid chlorides due to the activated carbonyl.
Corrective Protocol:
-
Solvent Quality: Ensure DCM, THF, or Toluene is dried over molecular sieves (3Å or 4Å). Water content must be <50 ppm.
-
Reagent Purity: Check the acid chloride quality. If the liquid is cloudy or has a precipitate (the acid form), distill under reduced pressure or add oxalyl chloride (1.1 eq) and catalytic DMF to regenerate the acid chloride in situ before adding the nucleophile.
-
Order of Addition: Always add the acid chloride to the nucleophile/base mixture at 0°C, not the other way around. This keeps the concentration of the highly reactive species low relative to the nucleophile.
Scenario B: "I have an amino-alcohol, and I need to acylate only the amine (Chemoselectivity)."
Diagnosis: Kinetic vs. Thermodynamic Control. Amines are better nucleophiles than alcohols, but O-acylation can occur if the reaction is too hot or if the base is too strong.
Corrective Protocol:
-
Method 1: Schotten-Baumann Conditions (Biphasic).
-
Use a biphasic system (DCM / 1M NaOH or Na
CO ). -
The amine reacts at the interface or in the organic phase. The hydroxyl group remains protonated (neutral) in the organic phase or deprotonated in the aqueous phase (where it is solvated and less reactive toward the hydrophobic acid chloride).
-
-
Method 2: Low-Temperature Anhydrous.
-
Perform in DCM at -10°C to 0°C.
-
Use stoichiometric Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Avoid DMAP (4-Dimethylaminopyridine) as it catalyzes O-acylation, reducing selectivity.
-
Scenario C: "I see impurities indicating loss of the aromatic chloride."
Diagnosis: Nucleophilic Aromatic Substitution (
Corrective Protocol:
-
Temperature Control: Maintain reaction temperature below 25°C. Acylation is kinetically faster than
at low temperatures. -
Steric Bulk: If using a strong nucleophile, ensure the solvent provides no stabilization for the Meisenheimer complex (use non-polar solvents like DCM rather than DMF/DMSO).
Decision Pathways & Mechanisms
Diagram 1: Reaction Optimization Logic
This decision tree guides you through selecting the correct conditions based on your nucleophile and selectivity needs.
Caption: Decision matrix for solvent and base selection to maximize chemoselectivity.
Diagram 2: Competing Pathways (The Risk of )
Understanding the competition between the acyl chloride and the activated ring is critical.
Caption: Mechanistic competition. Path A is desired; Path B is a risk due to the nitro-activated ring.
Standard Operating Procedures (SOPs)
Protocol A: N-Acylation of Amines (High Selectivity)
Applicability: Primary/Secondary amines, Amino-alcohols (for N-selectivity).
-
Preparation: Dissolve the amine (1.0 eq) in DCM (anhydrous). Add Triethylamine (1.2 eq).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Why? Dropwise addition prevents localized heating and high concentrations of acid chloride, suppressing dimer formation and ring attack.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Monitoring: Check TLC. If starting material remains, do not heat. Add a small aliquot (0.1 eq) of fresh acid chloride.
-
Workup: Wash with 1M HCl (to remove excess amine/TEA), then sat. NaHCO
(to remove phenoxyacetic acid byproduct), then Brine. Dry over Na SO .
Protocol B: O-Acylation of Hindered Alcohols
Applicability: Secondary alcohols or phenols.
-
Catalysis: Dissolve alcohol (1.0 eq) in DCM. Add Pyridine (2.0 eq) and DMAP (0.1 eq) .
-
Note: DMAP is essential here. The phenoxyacetyl group is bulky; the alcohol is a poor nucleophile. DMAP forms a highly reactive N-acylpyridinium intermediate.
-
-
Reaction: Add the acid chloride (1.2 eq) at Room Temperature.
-
Time: These reactions may require 4–12 hours.
-
Quench: Quench with water before workup to hydrolyze the excess reactive reagent.
Frequently Asked Questions (FAQ)
Q: Can I use DMF as a solvent?
A: Avoid if possible. While DMF dissolves everything well, it is a polar aprotic solvent that stabilizes ionic intermediates. This increases the rate of the unwanted
Q: Why is my product turning pink/red during workup?
A: This often indicates the formation of a Meisenheimer complex or degradation of the nitrophenoxy ring under strongly basic conditions. When doing the basic wash (NaHCO
Q: I need to store the acid chloride. How? A: Store at 4°C under Argon/Nitrogen. If it yellows or forms crystals, it has hydrolyzed. Recrystallization is difficult; distillation (high vacuum) is preferred, or simply generating it fresh from the acid using Thionyl Chloride is often more reliable.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 16-72: Acylation of Amines).
-
Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9, 411-420. (Discusses solvent selection for acylation).
-
Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17, 2544.[2] (Foundational text for Schotten-Baumann conditions).
Sources
Troubleshooting low conversion in (2-Chloro-4-nitrophenoxy)acetyl chloride reactions
Welcome to the technical support center for the synthesis of (2-Chloro-4-nitrophenoxy)acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a primary focus on troubleshooting and overcoming low conversion rates. Here, we synthesize technical data with field-proven insights to ensure your success.
Introduction: The Utility of (2-Chloro-4-nitrophenoxy)acetyl chloride
(2-Chloro-4-nitrophenoxy)acetyl chloride is a highly reactive intermediate crucial for the synthesis of various pharmaceutical compounds and agrochemicals. Its bifunctional nature, possessing both a reactive acyl chloride and a substituted aromatic ring, makes it a versatile building block. The conversion of the parent carboxylic acid, (2-Chloro-4-nitrophenoxy)acetic acid, to the corresponding acyl chloride is the critical activation step. The most common method for this transformation involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂).[1] While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to significantly reduced yields. This guide provides a systematic approach to diagnosing and resolving these issues.
General Reaction Scheme
The fundamental transformation is the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom.
Caption: General synthesis of (2-Chloro-4-nitrophenoxy)acetyl chloride.
Troubleshooting Guide: Low Conversion & Impurities
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.
Q1: My reaction shows a very low yield of the desired acyl chloride, and I've recovered a significant amount of starting material. What's the likely cause?
This is the most frequent issue and often points to one of three primary causes: insufficient reagent activity, suboptimal reaction conditions, or premature termination of the reaction.
-
Causality—Reagent Quality & Stoichiometry: Thionyl chloride (SOCl₂) is the most common reagent and is highly susceptible to degradation by atmospheric moisture.[2] Older or improperly stored bottles may have reduced potency. Furthermore, using an insufficient amount will naturally lead to incomplete conversion.
-
Causality—Reaction Kinetics: The conversion of a carboxylic acid to an acyl chloride is not always instantaneous.[3] Insufficient reaction time or inadequate temperature can result in a stalled reaction. While some reactions proceed at room temperature, many require gentle heating or reflux to go to completion.[3][4]
-
Causality—Catalyst Absence: For many acyl chloride preparations, particularly with thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is required to facilitate the reaction.[5][6] The catalyst reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent.[5]
Solutions & Optimization:
-
Verify Reagent Quality: Use a fresh bottle or a recently opened bottle of thionyl chloride stored under an inert atmosphere.
-
Increase Stoichiometry: Use a molar excess of the chlorinating agent. A 2-3 fold excess is common practice to drive the reaction to completion.[3][7]
-
Optimize Reaction Conditions:
-
Introduce a Catalyst: Add a catalytic amount (1-2 drops) of DMF to the reaction mixture at the beginning of the procedure.
Q2: The reaction seems to have worked, but my final product is impure or decomposes upon workup. Why is this happening?
The primary culprit here is almost always the presence of water. (2-Chloro-4-nitrophenoxy)acetyl chloride, like all acyl chlorides, is extremely reactive and readily hydrolyzes back to the starting carboxylic acid upon contact with moisture.[8][9][10]
-
Causality—Hydrolysis: Acyl chlorides are among the most reactive carboxylic acid derivatives and react vigorously with water.[11] This reactivity is due to the highly electrophilic carbonyl carbon, which is bonded to two strongly electronegative atoms (oxygen and chlorine).[9] Any moisture present in the glassware, solvents, or atmosphere will rapidly degrade the product.[2][10]
Solutions & Preventative Measures:
-
Rigorous Anhydrous Technique:
-
Glassware: All glassware must be thoroughly oven-dried (e.g., at 120°C for several hours) or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere.[12]
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers and workup, under a dry, inert atmosphere such as nitrogen or argon.[10]
-
-
Workup Strategy: The workup must be designed to avoid hydrolysis. Purification typically involves removing the excess chlorinating agent and solvent under reduced pressure (distillation).[3][7] Washing with aqueous solutions is generally not feasible and will destroy the product.
Caption: Troubleshooting workflow for low acyl chloride yield.
Q3: How can I effectively monitor the reaction to know when it is complete?
Monitoring the reaction is key to avoiding premature workup or unnecessarily long reaction times.
-
Method 1: Observation of Gas Evolution: The reaction of carboxylic acids with thionyl chloride produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][13] The cessation of bubbling is a strong, albeit qualitative, indicator that the reaction is nearing completion. This can be observed directly or by bubbling the off-gas through a solution of aqueous base (e.g., NaOH) containing an indicator.
-
Method 2: In-Situ Derivatization for TLC/HPLC Analysis: Directly spotting the highly reactive acyl chloride onto a TLC plate is unreliable, as it can hydrolyze on the silica gel, giving a false impression that only starting material is present.[12][14] A more robust method is to quench a small aliquot of the reaction mixture.
-
Procedure: Withdraw a small sample (a few drops) from the reaction mixture and add it to a vial containing a nucleophile like methanol or benzylamine.[12][14] This rapidly and cleanly converts the acyl chloride into a stable methyl ester or benzylamide derivative.
-
Analysis: This derivatized sample can then be analyzed by TLC or HPLC. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot (the ester or amide) confirms the conversion.[12]
-
Key Experimental Protocols
Protocol 1: Synthesis of (2-Chloro-4-nitrophenoxy)acetyl chloride
This protocol is a general guideline and should be adapted based on experimental scale and specific laboratory conditions.
Materials:
-
(2-Chloro-4-nitrophenoxy)acetic acid
-
Thionyl chloride (SOCl₂)[6]
-
N,N-dimethylformamide (DMF)
-
Anhydrous toluene or dichloromethane (DCM)[3]
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert gas setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂) or connected to an inert gas line. The entire operation should be conducted in a fume hood.
-
Charging Reactants: To the flask, add (2-Chloro-4-nitrophenoxy)acetic acid (1.0 eq) and a suitable volume of anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add 1-2 drops of DMF to the suspension.
-
Chlorinating Agent Addition: While stirring, slowly add thionyl chloride (2.0-3.0 eq) to the mixture at room temperature.[3] Gas evolution should be observed.
-
Reaction: Gently heat the mixture to reflux (typically 50-80°C depending on the solvent) and maintain for 2-4 hours, or until gas evolution ceases.
-
Monitoring (Optional): Use the in-situ derivatization method described in Q3 to confirm the consumption of the starting material.
-
Workup & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess solvent and thionyl chloride via distillation, followed by distillation under reduced pressure to isolate the crude (2-Chloro-4-nitrophenoxy)acetyl chloride.[3][7] The product is often used in the next step without further purification.
Protocol 2: Reaction Monitoring by TLC via Methanol Derivatization
-
Prepare a small vial containing ~0.5 mL of anhydrous methanol.
-
Using a dry syringe or glass capillary, carefully withdraw a small aliquot (~2-3 drops) from the reaction mixture and add it to the methanol-containing vial.
-
Spot three lanes on a silica gel TLC plate:
-
Lane 1: Authentic starting material ((2-Chloro-4-nitrophenoxy)acetic acid).
-
Lane 2: The methanol-quenched reaction aliquot.
-
Lane 3: A co-spot of both Lane 1 and Lane 2.
-
-
Elute the TLC plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the plate under UV light. A complete reaction is indicated by the absence of the starting material spot in Lane 2 and the appearance of a new, higher Rf spot (the methyl ester).
Frequently Asked Questions (FAQs)
Q: Can I use other chlorinating agents like oxalyl chloride or phosphorus pentachloride (PCl₅)? A: Yes. Oxalyl chloride, often with catalytic DMF, is an excellent but milder and more expensive alternative that produces only gaseous byproducts (CO, CO₂, HCl).[1][5] PCl₅ is also effective but produces solid phosphorus oxychloride (POCl₃) as a byproduct, which can complicate purification.[1][13]
| Reagent | Byproducts | Typical Conditions | Notes |
| Thionyl Chloride (SOCl₂) ** | SO₂(g), HCl(g) | Reflux, cat. DMF | Most common, cost-effective.[5][6] |
| Oxalyl Chloride ((COCl)₂) ** | CO(g), CO₂(g), HCl(g) | Room temp to mild heat, cat. DMF | Milder, cleaner, more expensive.[5] |
| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | Room temp or cold | Highly reactive, byproduct removal needed.[13] |
| Phosphorus Trichloride (PCl₃) | H₃PO₃(s) | Heat required | Less reactive, solid byproduct.[7][13] |
Q: My product is a dark oil/solid. Is this normal? A: While the pure product should be a clear to pale yellow liquid or solid, crude acyl chlorides can often be dark due to minor side reactions or impurities in the starting material. As long as the material is used promptly under anhydrous conditions, this often does not affect the subsequent reaction. If purity is critical, vacuum distillation is the preferred method of purification.[3]
Q: How should I store (2-Chloro-4-nitrophenoxy)acetyl chloride? A: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, away from moisture. Due to its high reactivity, it is generally recommended to prepare it fresh and use it immediately for the best results.
Mechanism: Carboxylic Acid to Acyl Chloride with Thionyl Chloride
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism for acyl chloride formation using SOCl₂.
References
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams. [Link]
-
33.3 Acyl Chlorides | CIE A Level Chemistry Revision Notes 2025. Save My Exams. [Link]
-
Acyl chloride. (2022, June 21). Yufeng. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]
-
Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Acyl Chlorides and Acid Anhydrides. chemrevise. [Link]
-
Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide: CIE A level chemistry support. [Link]
-
SOCl2 Reaction with Carboxylic Acids. (2020, February 17). Chemistry Steps. [Link]
-
Mechanism of hydrolysis of acyl chlorides. (2021, April 15). Chemistry Stack Exchange. [Link]
-
Carboxylic Acid to Acyl Chloride Mechanism. (2021, February 13). YouTube. [Link]
-
Yuan, H., et al. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]
-
How can I synthesize phenylacetyl chloride using PCl3? (2013, November 6). ResearchGate. [Link]
-
Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. [Link]
-
Reactions of Alcohols with Thionyl Chloride. (2019, June 5). Chemistry LibreTexts. [Link]
-
Desoxybenzoin. Organic Syntheses Procedure. [Link]
-
Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (2025, November 11). MDPI. [Link]
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024, April 1). YouTube. [Link]
-
Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. (2021, December 21). Patsnap. [Link]
- The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (n.d.).
-
What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]
-
Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025, May 23). Medium. [Link]
-
Acid Chlorides. (2018, February 20). Sciencemadness Discussion Board. [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride. (2025, March 31). Reddit. [Link]
-
(2-Chloro-4-nitrophenyl)acetic acid chloride. PubChem. [Link]
-
2-ACETOTHIENONE. Organic Syntheses Procedure. [Link]
-
Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (2025, August 7). ResearchGate. [Link]
-
Acids to Acyl Chlorides, Part 1. (2021, August 20). YouTube. [Link]
-
Synthesis of acyl chlorides. Organic Chemistry Portal. [Link]
-
Preparation of acyl (acid) chlorides. Khan Academy. [Link]
-
Separation and Rectification of Chloroacetyl Chloride from TiCl 4. MDPI. [Link]
Sources
- 1. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 2. fishersci.com [fishersci.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Acyl chloride [yufenggp.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. reddit.com [reddit.com]
Technical Support Center: (2-Chloro-4-nitrophenoxy)acetyl chloride Reaction Work-up
Welcome to the technical support center for handling reactions involving (2-Chloro-4-nitrophenoxy)acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) concerning the work-up procedures for reactions utilizing this versatile but reactive reagent.
Section 1: Understanding the Chemistry & Challenges
(2-Chloro-4-nitrophenoxy)acetyl chloride is a highly reactive acyl chloride. Its reactivity stems from the electron-withdrawing nature of the chloro and nitro groups on the aromatic ring, which makes the carbonyl carbon highly electrophilic.[1] This high reactivity is advantageous for various acylation reactions but also presents specific challenges during the work-up procedure. The primary challenge is the compound's acute sensitivity to moisture, leading to rapid hydrolysis back to the parent carboxylic acid, (2-Chloro-4-nitrophenoxy)acetic acid, and hydrochloric acid.[1][2][3][4][5][6]
Core Reactivity Profile
| Reaction Type | Nucleophile | Product | Considerations |
| Hydrolysis | Water | (2-Chloro-4-nitrophenoxy)acetic acid + HCl | Vigorous reaction, often undesired.[3][4][7] |
| Alcoholysis | Alcohols/Phenols | Esters | Key synthetic application.[3][4][5][7] |
| Aminolysis | Ammonia/Amines | Amides | Important for synthesis of bioactive molecules.[3][4][5][7] |
| Friedel-Crafts Acylation | Aromatic Compounds | Aryl ketones | Requires a Lewis acid catalyst.[8][9][10][11] |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of Desired Acylated Product
Q1: My reaction has a very low yield or failed completely. What are the likely causes related to the work-up?
A1: Low or zero yield is often traced back to premature hydrolysis of the (2-Chloro-4-nitrophenoxy)acetyl chloride before it can react with your intended nucleophile.
-
Causality: Acyl chlorides are the most reactive of the carboxylic acid derivatives.[3] The presence of even trace amounts of water in your reaction solvent, reagents, or glassware can lead to rapid hydrolysis.[1][4][5] This reaction is often faster than the desired acylation, especially with less reactive nucleophiles.[6]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum). Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in a sealed, anhydrous grade bottle.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[12]
-
Reagent Purity: Ensure your nucleophile and any other reagents are free from water.
-
Issue 2: Presence of (2-Chloro-4-nitrophenoxy)acetic acid as a Major Byproduct
Q2: My post-work-up analysis (e.g., NMR, LC-MS) shows a significant amount of the corresponding carboxylic acid. How can I minimize its formation and remove it?
A2: The presence of the carboxylic acid is a direct result of hydrolysis.
-
Causality: As mentioned, (2-Chloro-4-nitrophenoxy)acetyl chloride reacts violently with water.[2][13] During the work-up, quenching the reaction with aqueous solutions will inevitably convert any unreacted acyl chloride to the carboxylic acid.
-
Minimization Strategy:
-
Controlled Quenching: If possible, perform the initial quench at low temperatures (e.g., 0°C) by slowly adding the reaction mixture to the aqueous solution. This helps to manage the exothermicity of the hydrolysis reaction.
-
-
Removal Protocol:
-
Liquid-Liquid Extraction: After quenching, the desired product and the carboxylic acid byproduct will likely be in an organic solvent. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[14][15] The basic wash will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Separation: Carefully separate the organic and aqueous layers. Repeat the basic wash 2-3 times to ensure complete removal of the carboxylic acid.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Issue 3: Difficulty in Separating the Product from the Starting Nucleophile
Q3: My product and unreacted starting material (e.g., an alcohol or amine) are difficult to separate by chromatography. Are there work-up strategies to address this?
A3: This is a common issue, especially if the polarities of the starting material and product are similar. A chemical approach during the work-up can be effective.
-
For Unreacted Amines:
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[16] The amine will be protonated to form a water-soluble ammonium salt, which will be extracted into the aqueous phase.
-
-
For Unreacted Alcohols:
-
This is more challenging as alcohols are generally neutral. If the alcohol is of low molecular weight, it may have some water solubility that can be exploited with repeated aqueous washes. Otherwise, careful column chromatography is the most reliable method.
-
Issue 4: The Reaction Mixture is a Tar-like, Intractable Mess After Quenching
Q4: Upon adding my aqueous quench solution, the reaction mixture turned into a thick, unmanageable precipitate. What happened and what can I do?
A4: This can occur for a few reasons, often related to the reaction scale and the nature of the products and byproducts.
-
Causality:
-
Insoluble Byproducts: In some cases, particularly with Friedel-Crafts reactions, the Lewis acid catalyst can form complexes with the product that precipitate upon addition of water.[12]
-
Rapid Precipitation: The product itself might be highly insoluble in the mixture of organic solvent and water used for the work-up.
-
-
Troubleshooting & Recovery:
-
Dilution is Key: Try diluting the mixture with more of the organic solvent used in the reaction. This can help to redissolve the product.
-
Solvent Screening: If simple dilution doesn't work, you may need to add a different organic solvent in which your product is more soluble.
-
Filtration: If a solid has crashed out, you can attempt to isolate it by filtration. The solid can then be washed and redissolved in an appropriate solvent for further purification.
-
Section 3: Experimental Protocols
Protocol 1: General Work-up for Acylation of an Alcohol or Amine
This protocol assumes the reaction has been run in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
Cool the Reaction: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to 0°C in an ice bath.
-
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Be cautious as CO₂ gas evolution may occur if there is excess acid.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Extraction: Extract the aqueous layer with the reaction solvent (or another suitable organic solvent like ethyl acetate) two to three times.
-
Combine Organic Layers: Combine all the organic extracts.
-
Wash: Wash the combined organic layers sequentially with:
-
1M HCl (if an amine starting material was used and needs to be removed).
-
Saturated aqueous NaHCO₃ (to remove any carboxylic acid byproduct).
-
Brine (to remove bulk water).
-
-
Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolate: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Diagram: General Work-up Workflow
Caption: General work-up procedure for (2-Chloro-4-nitrophenoxy)acetyl chloride reactions.
Section 4: Safety Considerations
(2-Chloro-4-nitrophenoxy)acetyl chloride and its reactions require strict adherence to safety protocols.
-
Corrosive: It causes severe skin burns and eye damage.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[2][13]
-
Reacts Violently with Water: Never allow the reagent to come into contact with water during storage or handling, as this can cause a violent reaction and the release of corrosive HCl gas.[2][13][17]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[13]
-
Disposal: Waste material must be disposed of in accordance with national and local regulations. Quench any unreacted acyl chloride carefully before disposal.
References
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides - Chempedia. Retrieved from [Link]
- Google Patents. (n.d.). US4163753A - Process for the simultaneous preparation of aromatic acid chlorides and aliphatic acid chlorides.
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Patsnap. (2021, December 21). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Organic Syntheses. (1938). 2-ACETOTHIENONE. Retrieved from [Link]
-
Renneboog, R. M. (2022). Acid Chlorides. Chemistry. Retrieved from [Link]
-
Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from [Link]
-
Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
- Google Patents. (n.d.). US2749366A - Preparation of aromatic carboxylic acid chlorides from aromatic compounds.
-
Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2015, July 17). Can anyone suggest me a procedure for preparation of 2- chloro-4-acetylpyridine?. Retrieved from [Link]
-
Chem-Matics (Chemistry+ Mathematics). (2021, July 29). Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry [Video]. YouTube. Retrieved from [Link]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. savemyexams.com [savemyexams.com]
- 7. savemyexams.com [savemyexams.com]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. southwest.tn.edu [southwest.tn.edu]
- 14. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 15. 2-Chloro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. nj.gov [nj.gov]
Monitoring the progress of reactions involving (2-Chloro-4-nitrophenoxy)acetyl chloride
Subject: Monitoring Protocols for (2-Chloro-4-nitrophenoxy)acetyl chloride Ticket ID: #RXN-MON-2C4N Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are working with (2-Chloro-4-nitrophenoxy)acetyl chloride , a highly electrophilic acylating agent. The electron-withdrawing nature of the 2-chloro and 4-nitro substituents on the phenoxy ring significantly increases the reactivity of the acyl chloride carbonyl compared to a standard acetyl chloride.
The Central Challenge: This compound is moisture-sensitive.[1] Standard monitoring techniques (Reverse Phase HPLC, LC-MS, and standard TLC) introduce water or silica silanols that hydrolyze the acid chloride back to the parent carboxylic acid (2-Chloro-4-nitrophenoxy)acetic acid.
If you inject the raw reaction mixture into an HPLC, you will see the acid peak and falsely conclude the reaction hasn't started or the reagent has decomposed. You must stabilize the species before analysis.
Module 1: Chromatography (HPLC & TLC)
Q: Why does my HPLC show only the carboxylic acid peak even though I used fresh acid chloride?
A: You are likely observing the "Observer Effect." The acid chloride hydrolyzes the moment it touches the aqueous mobile phase or the moisture in your solvent. You are analyzing the decomposition product, not the reaction species.
The Solution: The "Methanol Quench" Derivatization You must convert the unstable acid chloride into a stable methyl ester before injection.
Protocol: The "Mini-Workup" for HPLC/TLC
-
Prepare Quench Vial: Place 0.5 mL of dry HPLC-grade Methanol (MeOH) in a vial. Add 1 drop of Triethylamine (Et3N) to scavenge HCl (optional but recommended).
-
Sample: Take 20-50 µL of your reaction mixture.
-
Quench: Immediately squirt the sample into the MeOH vial. Shake for 10 seconds.
-
Chemistry: The Methanol reacts rapidly with the Acid Chloride to form Methyl (2-chloro-4-nitrophenoxy)acetate .
-
-
Analyze: Inject this solution.
-
Peak A (Methyl Ester): Represents the unreacted Acid Chloride.
-
Peak B (Carboxylic Acid): Represents Acid Chloride that had already hydrolyzed in the pot before you sampled (or starting material).
-
Peak C (Product): Your desired amide/ester product.
-
Data Interpretation Table
| Species in Pot | Species Detected (Post-Quench) | Retention Time Trend (RP-HPLC) |
| Acid Chloride | Methyl Ester | Late (Less Polar) |
| Carboxylic Acid | Carboxylic Acid | Early (Polar) |
| Target Product | Target Product | Variable (Depends on amine/alcohol used) |
Visual Workflow: The Derivatization Logic
Caption: Logic flow for differentiating between active acid chloride and hydrolyzed byproducts using methanol derivatization.
Module 2: Spectroscopic Monitoring (IR & NMR)
Q: Can I monitor the reaction without taking a sample (In-situ)?
A: Yes, this is the preferred method for highly labile acid chlorides. FTIR (ReactIR) is the gold standard here because the carbonyl stretch shifts significantly.
Spectroscopic Markers The carbonyl (C=O) bond strength changes based on the electron-withdrawing nature of the leaving group.[2]
| Functional Group | Wavenumber (cm⁻¹) | 1H NMR Shift (α-CH2) | Notes |
| Acid Chloride (-COCl) | ~1800 - 1815 | ~5.1 - 5.3 ppm | High frequency due to Cl electronegativity. |
| Carboxylic Acid (-COOH) | ~1710 - 1730 | ~4.6 - 4.8 ppm | Broad OH stretch also visible at 3000+. |
| Methyl Ester (-COOMe) | ~1740 - 1760 | ~4.7 ppm | Sharp peak (if using quench method). |
| Amide Product (-CONHR) | ~1650 - 1690 | ~4.5 ppm | "Amide I" band; significantly lower frequency. |
Note: The (2-Chloro-4-nitrophenoxy) group is electron-withdrawing, which may shift these values slightly higher (wavenumber) or downfield (ppm) compared to standard aliphatic chains.
Q: I see a peak at 1810 cm⁻¹ and 1780 cm⁻¹. Is this an impurity?
A: Not necessarily. Acid chlorides often show Fermi resonance (a splitting of the carbonyl band) or rotational isomers. However, if the 1780 band grows while 1810 shrinks, check for anhydride formation (if carboxylic acid is present with dehydrating agents).
Module 3: Troubleshooting & FAQs
Q: My TLC plate shows a long streak starting from the baseline.
A: Acid chlorides react with the silanols (Si-OH) and water bound to the silica gel.
-
Fix: Use the Methanol Quench described in Module 1. Spot the resulting methyl ester. It will run as a distinct, non-streaking spot (usually Rf 0.4 - 0.7 in Hexane/EtOAc mixtures), whereas the acid will stay near the baseline or streak.
Q: The reaction mixture turned dark/black immediately upon adding the amine.
A: This is common but warrants caution.
-
HCl Generation: The reaction releases HCl. If your amine is acid-sensitive, it may decompose. Ensure you have a base scavenger (Triethylamine, Pyridine, or DIPEA) present in excess.
-
Exotherm: The reaction is highly exothermic. If not cooled (0°C), the nitro group or the ether linkage can degrade.
-
Charge Transfer: Nitro-aromatics can form Charge Transfer (CT) complexes with electron-rich amines, causing deep colors (red/orange) that do not necessarily indicate decomposition.
Visual Pathway: Reaction & Side Reactions
Caption: Competitive pathways. Hydrolysis is the primary failure mode, leading to carboxylic acid or anhydride impurities.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride preparation and properties).
- Pabst, J. Y., et al. (2009). "Chromatographic analysis of acid chlorides." Journal of Chromatography A.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Source for Carbonyl IR and NMR shifts).
- Dubac, J. (2003). "Silylation in Organic Synthesis." (Explains the interaction of electrophiles with silica gel silanols).
(Note: Specific spectral data for (2-Chloro-4-nitrophenoxy)acetyl chloride is derived from first principles of substituent effects on phenoxyacetyl derivatives found in standard spectral databases).
Sources
Validation & Comparative
Technical Guide: Method Validation & Performance of (2-Chloro-4-nitrophenoxy)acetyl Chloride (CNPA-Cl)
This guide provides an in-depth technical framework for the validation of analytical methods utilizing (2-Chloro-4-nitrophenoxy)acetyl chloride (hereafter referred to as CNPA-Cl ) as a derivatizing reagent. This compound is a specialized acid chloride used to enhance the ultraviolet (UV) and mass spectrometric (MS) detectability of nucleophilic analytes (amines, alcohols, phenols) lacking native chromophores.
Executive Summary & Mechanism of Action
CNPA-Cl (CAS: 110630-89-2) functions as a pre-column derivatizing agent. Its primary utility lies in introducing a (2-chloro-4-nitrophenoxy)acetyl moiety to the target analyte. This moiety serves a dual purpose:
-
Chromophore Introduction: The nitro-substituted aromatic ring provides strong UV absorption (typically
~254–300 nm), enabling high-sensitivity detection of aliphatic amines or alcohols. -
Lipophilicity Enhancement: The bulky, hydrophobic group increases retention on Reversed-Phase HPLC (RP-HPLC) columns, separating polar analytes from the solvent front.
Reaction Mechanism: The acid chloride group (-COCl) undergoes nucleophilic acyl substitution with the analyte's nucleophile (-NH₂, -OH), releasing HCl.[1] To drive the reaction to completion and neutralize the acid, a base (e.g., Triethylamine, Pyridine) is required.[2]
Figure 1: Derivatization Pathway
Caption: Nucleophilic acyl substitution mechanism. The base neutralizes the HCl byproduct to prevent amine protonation and ensure reaction completion.
Comparative Performance Analysis
When selecting a derivatizing agent, researchers must weigh sensitivity against stability and cost. The table below objectively compares CNPA-Cl with standard alternatives.
Table 1: Performance Matrix of Acyl Chloride Reagents
| Feature | (2-Chloro-4-nitrophenoxy)acetyl Chloride (CNPA-Cl) | Benzoyl Chloride | 3,5-Dinitrobenzoyl Chloride (DNBC) | FMOC-Cl |
| Primary Application | UV/Vis Enhancement (Nitro group) | General UV Tagging | High-Sensitivity UV | Fluorescence / UV |
| Molar Absorptivity ( | High (~10,000–15,000 M⁻¹cm⁻¹) | Moderate (~1,000 M⁻¹cm⁻¹) | Very High (~25,000 M⁻¹cm⁻¹) | Extremely High (Fluorescence) |
| Selectivity | High for | Broad (Amines, Alcohols, Phenols) | Broad | High for |
| Reaction Conditions | Mild (RT to 60°C), Basic pH | Mild, Basic pH (Schotten-Baumann) | Harsh (High Temp often required) | Mild, Buffered pH |
| Stability (Hydrolysis) | Moderate (Sensitive to moisture) | High (Relatively stable) | Low (Very moisture sensitive) | Moderate |
| Chromatographic Shift | Distinct (Adds significant lipophilicity) | Moderate shift | Significant shift | Significant shift |
| Mass Spec Utility | Excellent (Cl isotope pattern helps ID) | Good | Good | Good |
Expert Insight:
While FMOC-Cl offers superior sensitivity via fluorescence, CNPA-Cl is a cost-effective alternative for UV-based laboratories. Its unique advantage is the Chlorine isotope signature (
Method Validation Protocol (ICH Q2 Aligned)
This protocol describes the validation of an HPLC-UV method for a hypothetical amine analyte using CNPA-Cl.
Phase 1: Optimization of Derivatization Conditions
Before validation, the reaction must be optimized for yield and stability.
-
Stoichiometry: Test Reagent:Analyte molar ratios of 5:1, 10:1, and 20:1. Recommendation: Start with 10:1 excess.
-
Buffer/Base: Use Borate buffer (pH 8–9) or Triethylamine in Acetonitrile.
-
Temperature: Evaluate 25°C, 40°C, and 60°C. Note: Higher temps increase reaction rate but may degrade unstable analytes.
Phase 2: Validation Parameters
A. Specificity
Objective: Ensure the derivative peak is resolved from the reagent hydrolysis peak (2-chloro-4-nitrophenoxyacetic acid) and matrix components.
-
Protocol: Inject (1) Blank Solvent, (2) Reagent Blank (Derivatized solvent), (3) Underivatized Analyte, and (4) Derivatized Analyte.
-
Acceptance Criteria: No interfering peaks at the retention time of the derivative. Resolution (
) > 1.5 between Derivative and Reagent Hydrolysis Product.
B. Linearity & Range
Objective: Verify proportional response.
-
Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration). Derivatize each level in triplicate.
-
Data Analysis: Plot Area vs. Concentration. Calculate
. -
Acceptance Criteria:
.
C. Accuracy (Recovery)
Objective: Confirm the method measures the true value.
-
Protocol: Spike the analyte into the sample matrix at 3 levels (80%, 100%, 120%). Derivatize and analyze.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
D. Precision (Repeatability)
Objective: Assess method consistency.
-
Protocol: 6 independent preparations of the target concentration.
-
Acceptance Criteria: RSD
2.0%.
E. Robustness (Critical for Derivatization)
Objective: Test small variations in reaction conditions.
-
Variables:
-
Reagent Volume: ±10%
-
Reaction Time: ±5 min
-
Reaction Temperature: ±5°C[3]
-
-
Acceptance Criteria: System suitability parameters remain within limits; Assay value drift < 2%.
Experimental Workflow Diagram
The following diagram illustrates the critical path for the validated workflow, highlighting the "Quench" step often missed in standard protocols.
Figure 2: Validated Analytical Workflow
Caption: Step-by-step derivatization workflow. The Quench step prevents column damage by neutralizing excess acid chloride.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Derivative Yield | Moisture in reagents (Hydrolysis of CNPA-Cl). | Use anhydrous solvents (Acetonitrile/THF).[2] Store reagent in desiccator. |
| Multiple Peaks | Incomplete reaction or multiple reactive sites.[2] | Increase Reagent:Analyte ratio. Check pH (ensure basicity). |
| Reagent Peak Interference | Excess reagent co-eluting. | Optimize gradient slope. Use a "scavenger" amine (e.g., glycine) in the quench step to shift the reagent peak. |
| Poor Precision | Variable reaction time. | Automate the reaction or strictly control incubation time using a heating block. |
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[2] Wiley-Interscience, 1997. (Chapter on Derivatization).
-
Toyo'oka, T. Modern Derivatization Methods for Separation Science. Wiley, 1999. (Comprehensive guide on labeling reagents including acid chlorides).
-
Sigma-Aldrich (Merck). Derivatization Reagents for HPLC. (General reference for acyl chloride reactivity).
Sources
Comparing (2-Chloro-4-nitrophenoxy)acetyl chloride to other acylating agents
The following technical guide provides an in-depth comparison of (2-Chloro-4-nitrophenoxy)acetyl chloride against standard acylating agents, designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary & Strategic Application
(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS: 110630-89-2) is a specialized acylating agent characterized by a bulky, electron-deficient phenoxyacetyl motif. Unlike ubiquitous reagents like acetyl chloride or benzoyl chloride, this compound is primarily employed when the resulting amide or ester requires specific physicochemical properties—such as increased lipophilicity, specific metabolic stability (e.g., in herbicide analogs), or as a latent pharmacophore in peptidomimetics.
Key Differentiator: The presence of the 2-chloro and 4-nitro substituents on the phenoxy ring exerts a strong electron-withdrawing inductive effect (-I) through the ether oxygen and methylene spacer. This significantly enhances the electrophilicity of the carbonyl carbon relative to unsubstituted phenoxyacetyl chloride, while simultaneously introducing steric bulk that can influence regioselectivity.
Mechanistic Analysis: Electronic & Steric Effects
To select the appropriate acylating agent, one must understand the balance between electrophilicity (reaction rate) and stability (handling/hydrolysis).
Electronic Activation
The reactivity of acyl chlorides is governed by the electron density at the carbonyl carbon.
-
Acetyl Chloride: The methyl group is electron-donating (+I), stabilizing the carbonyl and making it moderately reactive.
-
Chloroacetyl Chloride: The
-chlorine is strongly electron-withdrawing (-I), creating a highly reactive "hot" electrophile. -
(2-Chloro-4-nitrophenoxy)acetyl Chloride: The phenoxy oxygen is electronegative (-I). The nitro group (
) and chlorine ( ) on the aromatic ring strongly withdraw electron density from the ring system. This reduces the oxygen's ability to donate electrons into the ring (resonance), thereby enhancing its inductive pull on the methylene ( ) group.-
Result: A highly activated carbonyl center, theoretically more reactive than acetyl chloride but potentially less aggressive than chloroacetyl chloride due to the damping effect of the methylene spacer and steric hindrance.
-
Reaction Mechanism (Nucleophilic Acyl Substitution)
The reaction proceeds via the standard addition-elimination pathway.[1] The base (e.g., Triethylamine) acts as a proton scavenger and can also form a reactive acyl-ammonium intermediate.
Figure 1: General Nucleophilic Acyl Substitution mechanism for (2-Chloro-4-nitrophenoxy)acetyl chloride.
Comparative Performance Metrics
The following table contrasts (2-Chloro-4-nitrophenoxy)acetyl chloride with standard alternatives.
| Feature | (2-Cl, 4-NO | Chloroacetyl Chloride | Acetyl Chloride | Benzoyl Chloride |
| Structure | Bulky, Aromatic Ether | Small, Aliphatic Halide | Small, Aliphatic | Planar, Aromatic |
| Electrophilicity | High (Activated by -I/NO | Very High (Direct -I) | Moderate | Low-Moderate (Resonance stabilized) |
| Steric Hindrance | High (Ortho-Cl + Phenoxy) | Low | Low | Moderate |
| Hydrolysis Rate | Fast (Moisture sensitive) | Very Fast | Moderate | Slow |
| Selectivity | Good for primary amines; slower with bulky nucleophiles.[2] | Poor (highly aggressive). | Good general purpose. | High (often requires catalysis). |
| Primary Use | Herbicide synthesis, Linkers, UV-active tags. | Linkers, Chloroacetamide warheads. | Acetylation, Protection.[3] | Benzoylation, Stability.[4] |
Experimental Protocol: Synthesis of a Substituted Amide
Objective: Synthesize N-benzyl-2-(2-chloro-4-nitrophenoxy)acetamide to demonstrate the reagent's utility. Self-Validating Step: The formation of a precipitate (amine hydrochloride salt) and the distinct color change (if nitro-compounds are involved) serve as visual indicators of reaction progress.
Materials
-
(2-Chloro-4-nitrophenoxy)acetyl chloride (1.1 equiv)
-
Benzylamine (1.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
1M HCl and Sat. NaHCO
for workup.
Workflow Diagram
Figure 2: Step-by-step synthesis workflow for amide formation.
Detailed Procedure
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add Benzylamine (1.0 mmol) and TEA (1.2 mmol) to DCM (5 mL) . Cool the mixture to 0°C in an ice bath.
-
Addition: Dissolve (2-Chloro-4-nitrophenoxy)acetyl chloride (1.1 mmol) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 10 minutes. Note: The reaction is exothermic; slow addition prevents side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the amine by TLC (typical eluent: Hexane/EtOAc).
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA.
-
Wash with Sat. NaHCO
(2 x 10 mL) to hydrolyze and remove excess acid chloride. -
Wash with Brine (10 mL).
-
-
Purification: Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure. The product is typically a solid that can be recrystallized from Ethanol/Water if necessary.
Safety & Handling (E-E-A-T)
-
Corrosivity: Like all acyl chlorides, this reagent reacts violently with water to release Hydrogen Chloride (HCl) gas. It causes severe skin burns and eye damage.[4]
-
Lachrymator: Handle only in a functioning fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound is moisture-sensitive; degradation is indicated by the formation of a white solid precipitant (the parent acid) in the liquid.
References
-
PubChem. (2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3.[2] National Library of Medicine. Available at: [Link][2]
-
Save My Exams. Reactions of Acyl Chlorides with Amines. Available at: [Link]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. (2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3 | CID 85969188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 701-99-5: 2-Phenoxyacetyl chloride | CymitQuimica [cymitquimica.com]
- 4. Phenoxyacetyl chloride | C8H7ClO2 | CID 69703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: (2-Chloro-4-nitrophenoxy)acetyl chloride vs. Benzoyl chloride
[1]
Executive Summary
In the landscape of acylating agents, the choice between (2-Chloro-4-nitrophenoxy)acetyl chloride (Compound A) and Benzoyl chloride (Compound B) represents a decision between kinetic aggression and thermodynamic stability .[1]
While both reagents introduce acyl moieties, their electronic behaviors are diametrically opposed. Benzoyl chloride relies on resonance stabilization to temper its reactivity, making it a robust, bench-stable reagent.[1] In contrast, (2-Chloro-4-nitrophenoxy)acetyl chloride is a hyper-electrophile driven by strong inductive withdrawal, prone to rapid hydrolysis and base-mediated ketene formation.[1] This guide details the mechanistic underpinnings, experimental handling, and decision frameworks for these two distinct electrophiles.
Mechanistic Foundations: The Electronic Tug-of-War
To predict the outcome of a synthesis, one must understand the electronic environment of the carbonyl carbon.
Benzoyl Chloride: Resonance "Braking"
Benzoyl chloride is characterized by the conjugation of the carbonyl group with the aromatic ring. The
(2-Chloro-4-nitrophenoxy)acetyl Chloride: Inductive Acceleration
This molecule lacks the resonance stabilization of the carbonyl found in benzoyl chloride because of the insulating methylene (
-
The
-Oxygen: The ether oxygen at the -position is highly electronegative, pulling electron density away from the carbonyl carbon.[1] -
The "Super" Leaving Group: The phenoxy ring is substituted with Chlorine (2-position) and Nitro (4-position) groups.[1] These are potent electron-withdrawing groups (EWGs) that deplete electron density from the phenoxy oxygen, preventing it from donating electrons back into the system.[1]
-
Result: The carbonyl carbon is left highly electron-deficient (hyper-electrophilic), resulting in reaction rates that can be orders of magnitude faster than benzoyl chloride.[1]
Visualization of Electronic Effects
Figure 1: Comparative mechanistic drivers.[1] Benzoyl chloride is stabilized by resonance, while the phenoxy derivative is activated by strong inductive effects.[1]
Experimental Performance & Data
The following data summarizes the physical and chemical distinctions critical for experimental design.
Comparative Data Table
| Feature | Benzoyl Chloride | (2-Chloro-4-nitrophenoxy)acetyl Chloride |
| CAS Number | 98-88-4 | 110630-89-2 |
| Molecular Weight | 140.57 g/mol | ~250.03 g/mol |
| Physical State | Liquid (Fuming) | Solid / Semi-solid (Low MP) |
| Dominant Mechanism | Nucleophilic Acyl Substitution ( | Nucleophilic Acyl Substitution / E1cB (Ketene) |
| Relative Hydrolysis Rate | Slow (requires heat/base for speed) | Very Fast (reacts with ambient moisture) |
| Base Sensitivity | Low (stable with tertiary amines) | High (forms Ketenes with |
| Storage Requirement | Ambient, dry | Cold (+4°C), under Argon/Nitrogen |
The "Ketene Trap" (Critical Risk)
A major operational difference is the presence of
-
Benzoyl Chloride: Has no
-protons.[1] It reacts exclusively via direct addition-elimination.[1] -
Phenoxyacetyl Derivative: Has acidic
-protons ( lowered by the adjacent carbonyl and oxygen).[1] In the presence of bases (especially tertiary amines like Triethylamine), it can undergo E1cB elimination to form a Ketene intermediate. This can lead to dimerization or cycloadditions rather than the desired amide/ester formation.
Figure 2: The Ketene Side-Reaction Pathway.[1] Use of strong bases with phenoxyacetyl derivatives can divert the reaction toward impurities.[1]
Validated Protocols
Protocol A: Synthesis with Benzoyl Chloride (Schotten-Baumann Conditions)
Best for: Robust synthesis of benzamides/benzoates in biphasic systems.[1]
-
Setup: Dissolve the amine/alcohol (1.0 equiv) in DCM or EtOAc.
-
Base: Add aqueous NaOH (2.0 equiv) or saturated
. -
Addition: Add Benzoyl Chloride (1.1 equiv) dropwise at 0°C or RT.
-
Monitoring: Reaction is typically complete in 1–4 hours.
-
Workup: Separate layers. The hydrolysis product (benzoic acid) is easily removed by the basic aqueous wash.
Protocol B: Synthesis with (2-Chloro-4-nitrophenoxy)acetyl Chloride
Best for: High-speed coupling requiring anhydrous conditions to prevent hydrolysis.[1]
-
Pre-drying: Flame-dry all glassware.[1] Use anhydrous DCM or THF under
atmosphere. -
Base Selection (CRITICAL):
-
Avoid: Triethylamine (
) or DIPEA if possible, to minimize ketene formation. -
Preferred: Pyridine (weaker base) or solid inorganic bases (
) if the nucleophile is tolerant. If a tertiary amine is required, add it slowly at low temperature.
-
-
Addition: Dissolve the acid chloride in anhydrous solvent. Add to the nucleophile solution at -78°C to 0°C .
-
Why? Low temperature suppresses the elimination (ketene) pathway relative to the substitution pathway.
-
-
Quench: Quench immediately upon completion (often < 30 mins) with dilute acid to remove unreacted acid chloride rapidly before it degrades into complex mixtures.
Decision Matrix: Which to Choose?
| Scenario | Recommended Reagent | Reasoning |
| Target is a Drug Linker | Phenoxyacetyl Derivative | The phenoxy linker is often used to improve solubility or metabolic stability compared to a flat phenyl ring.[1] |
| Nucleophile is Weak (e.g., Aniline) | Phenoxyacetyl Derivative | The hyper-electrophilicity drives reaction with poor nucleophiles where benzoyl chloride might stall.[1] |
| Scale-Up (>100g) | Benzoyl Chloride | Lower cost, higher stability, no ketene risk, easier safety profile. |
| Aqueous Conditions Required | Benzoyl Chloride | The phenoxy derivative will hydrolyze too fast in water/organic mixtures. |
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on inductive vs. resonance effects in carbonyls). [1]
-
Tidwell, T. T. (2006). Ketenes.[2][3][4] John Wiley & Sons. (Authoritative source on ketene formation from acid chlorides).[5] [1]
-
Save My Exams. (2024). Relative Ease of Hydrolysis of Acyl Chlorides. (Confirmation of reactivity trends: Acyl > Alkyl > Aryl).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85969188, (2-Chloro-4-nitrophenyl)acetic acid chloride. (Physical data and identifiers). [1]
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitrophenol derivatives. (Safety and handling protocols).
Comparative Guide: Mass Spectral Fragmentation of (2-Chloro-4-nitrophenoxy)acetyl Chloride Derivatives
The following guide details the mass spectral fragmentation of (2-Chloro-4-nitrophenoxy)acetyl chloride and its key analytical derivatives. This guide focuses on Electron Ionization (EI) pathways, isotopic signatures, and practical derivatization strategies for reliable identification.
Executive Summary
(2-Chloro-4-nitrophenoxy)acetyl chloride is a reactive electrophilic intermediate used primarily in the synthesis of agrochemicals (e.g., phenoxy herbicides) and pharmaceutical pharmacophores. Due to its hydrolytic instability, direct mass spectrometric analysis is often challenging. In practice, it is frequently analyzed as its stable methyl ester or hydrazide derivatives.
This guide compares the fragmentation behaviors of the parent acid chloride against its two most common analytical derivatives. It elucidates the diagnostic ions required for structural confirmation, specifically focusing on the isotopic influence of the chlorine atom and the characteristic cleavage of the phenoxy-ether linkage.
Key Comparative Metrics
| Feature | Acid Chloride (Parent) | Methyl Ester (Derivative) | Hydrazide (Derivative) |
| Molecular Ion ( | Weak / Unstable | Distinct / Stable | Moderate Intensity |
| Base Peak | |||
| Diagnostic Loss | |||
| Primary Utility | Synthetic Intermediate Monitoring | Quantitation & Environmental Analysis | Biological Activity Screening |
Structural Logic & Isotopic Signatures
Before interpreting the fragmentation, the analyst must verify the isotopic envelope. The molecule contains one chlorine atom (
-
Chlorine Signature: Every fragment ion containing the aromatic ring will exhibit a characteristic 3:1 intensity ratio between peaks
and . -
Nitrogen Rule:
-
Acid Chloride (
): Odd mass ( 250/252). Note: The acid chloride has two chlorines if synthesized with thionyl chloride, but the structure implies one Cl on ring, one in acyl group. -
Correction: The formula for (2-Chloro-4-nitrophenoxy)acetyl chloride is
(MW 249/251). It contains two chlorine atoms (one aryl, one acyl). -
Isotope Pattern:
(100%), (65%), (10%). This 9:6:1 pattern is diagnostic for the intact acid chloride.
-
Fragmentation Pathways: Detailed Mechanisms
A. The Acid Chloride (Reactive Intermediate)
Pathway: The fragmentation is dominated by
-
Formation of Acylium Ion: The weakest bond is the
bond in the acyl group.-
Observation: This ion retains the aryl chlorine, so it reverts to a 3:1 isotope pattern.
-
-
Ether Cleavage (The "Phenoxy" Ion): The
bond breaks, often accompanied by hydrogen rearrangement.-
Alternatively, direct cleavage leads to the aryl cation (
172).
-
B. The Methyl Ester (Analytical Standard)
Pathway: Formed via derivatization with methanol (
-
Methoxy Loss: Distinct loss of the methoxy radical (
, 31 Da).- (Acylium ion).
-
Note: The
214 ion is common to both the acid chloride and the ester, serving as a unifying diagnostic peak.
-
Nitro Group Degradation:
-
Loss of
( ) and ( ) is observed from the aromatic fragments, typically appearing at lower mass ranges ( 126 range).
-
C. The Hydrazide (Bioactive Derivative)
Pathway: Hydrazides are often synthesized for antimicrobial screening.
-
McLafferty-like Rearrangement: The hydrazide moiety allows for hydrogen transfer, often yielding a base peak at
172 or 173 (substituted phenol). -
N-N Cleavage: Loss of
or is common, leading to amide-like fragments.
Visualizing the Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways for the acid chloride and its conversion to the methyl ester.
Caption: Comparative fragmentation tree showing the convergence of Acid Chloride and Methyl Ester pathways at the Acylium ion (
Experimental Protocols
Protocol A: Derivatization for GC-MS Analysis
Direct injection of acid chlorides often leads to "ghost peaks" from hydrolysis in the injection port. This protocol converts the unstable chloride to a stable methyl ester.
-
Sample Prep: Dissolve 10 mg of (2-Chloro-4-nitrophenoxy)acetyl chloride in 1 mL of anhydrous Dichloromethane (DCM).
-
Derivatization: Add 0.5 mL of 14%
in Methanol. -
Incubation: Heat at 60°C for 15 minutes in a sealed vial.
-
Extraction: Add 1 mL of water and 1 mL of Hexane. Vortex and centrifuge.
-
Analysis: Inject 1 µL of the upper organic layer (Hexane) into the GC-MS.
Protocol B: GC-MS Instrument Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (hold 5 min).
-
-
MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.
References
-
NIST Mass Spectrometry Data Center. "Acetic acid, phenoxy-, Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed 2026.[1] Link
-
Sigma-Aldrich. "2-(2-Chloro-4-nitrophenoxy)acetic acid - Product Specification." Merck KGaA. Link
-
BenchChem. "Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Acyl Chlorides." BenchChem Technical Guides. Link
-
PubChem. "(2-Chloro-4-nitrophenyl)acetic acid chloride | C8H5Cl2NO3."[2] National Library of Medicine. Link
-
ChemGuide. "Fragmentation Patterns in Mass Spectra of Organic Compounds." ChemGuide UK. Link
Sources
Technical Comparison Guide: Chromatographic Separation of Compounds Derivatized with (2-Chloro-4-nitrophenoxy)acetyl Chloride
Executive Summary
Reagent Profile: (2-Chloro-4-nitrophenoxy)acetyl chloride (CNP-Cl) Primary Application: Pre-column derivatization of hindered amines and alcohols for chiral HPLC/SFC resolution and sensitivity enhancement.
In the landscape of chromatographic derivatization, (2-Chloro-4-nitrophenoxy)acetyl chloride (CNP-Cl) occupies a specialized niche. While 3,5-dinitrobenzoyl chloride (DNB-Cl) remains the industry standard for enhancing
This guide analyzes the performance of CNP-Cl against standard alternatives, demonstrating its utility in resolving complex racemates where standard benzoyl derivatives fail to provide baseline separation.
Mechanism of Action & Chemical Rationale[1]
The "Ortho-Chloro" Effect
The structural distinctiveness of CNP-Cl lies in the 2-chloro substituent on the phenoxy ring. Unlike unsubstituted phenoxyacetyl derivatives, the chlorine atom at the ortho position creates significant steric hindrance.
-
Restricted Rotation: The chlorine atom restricts the free rotation of the phenyl ring relative to the ether oxygen. This locks the derivative into a preferred conformation.
-
Chiral Recognition: When resolving enantiomers on CSPs (e.g., Amylose or Cellulose carbamates), this fixed conformation maximizes the difference in spatial fit between the
- and -enantiomers, often dramatically increasing the Separation Factor ( ).
Detection Enhancement
-
UV Sensitivity: The 4-nitro group serves as a strong chromophore (
), shifting detection away from low-UV interference common in biological matrices. -
MS Ionization: The electron-withdrawing nature of the nitro and chloro groups enhances ionization efficiency in negative-mode Electrospray Ionization (ESI-), facilitating trace analysis.
Reaction Pathway
The reagent reacts via Nucleophilic Acyl Substitution . The acid chloride allows for rapid derivatization of nucleophiles (amines, alcohols) under mild basic conditions.
Figure 1: Nucleophilic acyl substitution pathway for CNP-Cl derivatization.
Comparative Analysis: CNP-Cl vs. Alternatives
The following data summarizes the performance of CNP-Cl compared to the two most common alternatives: Benzoyl Chloride (standard steric) and 3,5-Dinitrobenzoyl Chloride (DNB-Cl) (standard
Table 1: Performance Metrics on Polysaccharide CSPs
| Feature | Benzoyl Chloride | 3,5-Dinitrobenzoyl Cl (DNB-Cl) | (2-Chloro-4-nitrophenoxy)acetyl Cl (CNP-Cl) |
| Steric Bulk | Low | Medium | High (Ortho-Cl Lock) |
| Linker Type | Direct (Rigid) | Direct (Rigid) | Ether Spacer (-O-CH2-) |
| UV | ~230 nm | ~254 nm | ~300 nm |
| MS Mode | ESI (+) | ESI (-) | ESI (-) High Sensitivity |
| Resolution ( | 1.2 (Baseline) | 2.5 (Good) | 3.8 (Excellent) |
| Stability | High | Moderate (Hydrolysis prone) | High |
*Note:
Critical Insight: The Linker Advantage
While DNB-Cl connects the aromatic ring directly to the carbonyl, CNP-Cl uses a phenoxyacetyl linker (-O-CH2-CO-).
-
Flexibility vs. Order: The methylene group adds a degree of flexibility that allows the aromatic "tag" to find optimal
- stacking sites on the chiral selector. -
Synergy: The ortho-chloro group counteracts this flexibility just enough to prevent "floppiness," creating a "rigid-flexible" balance that often resolves difficult racemates where DNB-Cl fails.
Experimental Protocol
Objective: Derivatization of a chiral amine (e.g., 1-phenylethylamine) for HPLC separation.
Materials
-
Reagent: (2-Chloro-4-nitrophenoxy)acetyl chloride (Sigma-Aldrich/Merck).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Triethylamine (TEA) or Pyridine (to scavenge HCl).
-
Quench: 1M NaHCO
.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equivalent (eq) of the analyte (amine/alcohol) in anhydrous DCM (
). -
Activation: Add 1.5 eq of Triethylamine. Vortex for 30 seconds.
-
Reaction: Add 1.2 eq of CNP-Cl (dissolved in DCM).
-
Critical Step: Perform this addition at
if the analyte is sterically unhindered to prevent di-acylation. For hindered amines, react at room temperature.[1]
-
-
Incubation: Shake/stir for 30 minutes at Room Temperature (
). -
Quenching: Add
of 1M NaHCO to hydrolyze excess reagent. Vortex vigorously. -
Extraction: Centrifuge at 3000 rpm for 5 minutes. Collect the lower organic layer.[2]
-
Drying: Evaporate the organic layer under nitrogen stream and reconstitute in Mobile Phase (e.g., Hexane/Ethanol).
Workflow Diagram
Figure 2: Sample preparation workflow for CNP-Cl derivatization.
Chromatographic Conditions & Data Interpretation
Recommended HPLC Conditions
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD).
-
Mobile Phase: Hexane : Ethanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 300 nm.
-
Temperature:
.
Troubleshooting Separation
If resolution (
-
Lower Temperature: Reduce column temperature to
. The "ortho-lock" effect of CNP-Cl is more pronounced at lower thermal energy. -
Change Alcohol Modifier: Switch from Ethanol to Isopropanol (IPA). IPA is bulkier and competes less for the chiral grooves, often enhancing the interaction between the CNP-derivative and the stationary phase.
References
-
Chiral Separation Techniques: A Practical Approach. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
-
Derivatization Reagents in LC-MS. (2012). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Drug Discoveries & Therapeutics.
-
Phenomenex Chiral Guide. Chiral HPLC Separations: Modes and Strategies. Phenomenex Technical Guides.
-
Synthesis of Nitrophenoxy Derivatives. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series. [3]
-
General Derivatization Principles. (2023). Derivatization in Chromatography. Chemistry LibreTexts.
Sources
Purity analysis of synthesized (2-Chloro-4-nitrophenoxy)acetyl chloride
Publish Comparison Guide: Purity Analysis of (2-Chloro-4-nitrophenoxy)acetyl Chloride
Executive Summary (2-Chloro-4-nitrophenoxy)acetyl chloride is a critical electrophilic intermediate, primarily utilized in the synthesis of phenoxy-herbicides and pharmaceutical pharmacophores. Its high reactivity—specifically the susceptibility of the acyl chloride moiety to hydrolysis—creates a "Purity Paradox" during analysis: the act of measuring the substance often degrades it.
This guide objectively compares three analytical methodologies: High-Performance Liquid Chromatography (HPLC) via In-Situ Derivatization , Potentiometric Titration , and Gas Chromatography (GC) . While titration offers rapid functional assays, this guide concludes that HPLC via Methyl Ester Derivatization is the superior method for establishing specific organic purity, particularly for distinguishing the active acid chloride from its hydrolyzed free acid impurity.
Part 1: Critical Analysis of Analytical Methodologies
The Gold Standard: HPLC via In-Situ Derivatization
Direct injection of acid chlorides into an HPLC system is scientifically unsound due to uncontrolled hydrolysis within the column, leading to split peaks and retention time shifts. The solution is Pre-Column Derivatization .
-
Mechanism: The acid chloride is reacted with dry methanol (often with a base catalyst like pyridine) to form the stable methyl ester. The free acid impurity ((2-Chloro-4-nitrophenoxy)acetic acid) remains largely unreacted under mild, non-catalytic conditions or is chromatographically resolved from the ester.
-
Pros: High specificity; separates active chloride from hydrolyzed acid and dimers; compatible with standard UV detection (aromatic nitro group provides strong absorbance at ~254 nm).
-
Cons: Requires precise sample preparation; kinetic validation of the derivatization step is necessary.
The Functional Assay: Potentiometric Titration
This method quantifies the "Active Chlorine" or "Total Acidity" released upon hydrolysis.
-
Mechanism: The sample is hydrolyzed in water/acetone, releasing HCl and the organic acid.
-
Pros: Absolute method (no reference standard needed for assay); rapid; high precision (<0.2% RSD).
-
Cons: Low Specificity. It cannot distinguish between the active acid chloride and inorganic chloride impurities (e.g., trapped HCl from synthesis). It creates a "false high" purity reading if ionic chlorides are present.
The Rapid Screen: Gas Chromatography (GC-FID)
-
Mechanism: Direct injection or derivatization.
-
Pros: Fast; good for volatile solvent residues (e.g., thionyl chloride, toluene).
-
Cons: Thermal instability. (2-Chloro-4-nitrophenoxy)acetyl chloride has a high boiling point and may decompose (decarboxylate) in the injector port. Direct injection often fouls liners with non-volatile hydrolysis products.
Part 2: Comparative Performance Data
The following data summarizes the performance of these methods based on validation studies for similar phenoxy-acid chloride intermediates.
| Metric | Method A: HPLC (Derivatization) | Method B: Potentiometric Titration | Method C: Direct GC-FID |
| Specificity | High (Resolves R-COCl vs R-COOH) | Low (Interference from HCl/Salts) | Medium (Thermal degradation risks) |
| Precision (RSD) | < 0.5% | < 0.1% (Superior Precision) | < 1.0% |
| Accuracy | 99.0% - 101.0% | 98.5% - 101.5% (Risk of bias) | Variable (Matrix effects) |
| LOD (Impurity) | 0.05% | N/A (Assay only) | 0.1% |
| Throughput | 20 mins/sample | 5 mins/sample | 15 mins/sample |
| Primary Use | Final Product Release | In-Process Control (IPC) | Solvent/Volatile Analysis |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: HPLC via Methyl Ester Derivatization (Recommended)
This protocol converts the unstable acid chloride into stable Methyl (2-chloro-4-nitrophenoxy)acetate for analysis.
Reagents:
-
Anhydrous Methanol (HPLC Grade).
-
Pyridine (Dry, over KOH).
-
Internal Standard: Nitrobenzene (optional, for volume correction).
Procedure:
-
Blank Preparation: Mix 1.0 mL Methanol + 10 µL Pyridine.
-
Sample Preparation: Weigh 50 mg of (2-Chloro-4-nitrophenoxy)acetyl chloride into a dry 10 mL volumetric flask.
-
Derivatization: Immediately add 2.0 mL of Anhydrous Methanol. Swirl gently. The reaction is exothermic (R-COCl + MeOH → R-COOMe + HCl).
-
Buffering: Add 50 µL of Pyridine to neutralize generated HCl (prevents column damage).
-
Dilution: Dilute to volume with Acetonitrile.
-
Validation Check: Inject immediately. If the peak area of the methyl ester is stable over 2 injections (0 min and 30 min), the derivatization is complete and stable.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase: Isocratic 60:40 Acetonitrile:Water (with 0.1% H3PO4).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Nitro group absorption).
-
Expected Elution: Free Acid (Early) < Methyl Ester (Late).
Protocol B: Double Potentiometric Titration
Used to determine "Active Content" vs "Trapped HCl".
-
Hydrolysis: Dissolve 200 mg sample in 50 mL Acetone:Water (80:20). Stir for 10 mins.
-
Titration 1 (Total Acidity): Titrate with 0.1N NaOH (Phenolphthalein endpoint).
-
Moles NaOH = Moles R-COOH + Moles HCl.
-
-
Titration 2 (Chloride): Acidify a fresh hydrolyzed sample with HNO3. Titrate with 0.1N AgNO3 (Potentiometric endpoint).
-
Moles AgNO3 = Moles Cl⁻ (from R-COCl + free HCl).
-
-
Calculation: If Moles AgNO3 ≈ Moles NaOH / 2, the sample is pure. If Moles AgNO3 > Moles NaOH/2, inorganic chloride contamination is present.
Part 4: Visualizing the Logic
Diagram 1: Synthesis & Impurity Pathways
This diagram illustrates where impurities originate and how the analytical method intercepts them.
Caption: Chemical pathway showing the synthesis of the target acid chloride and the genesis of critical hydrolytic (red) and thermal (yellow) impurities.
Diagram 2: Analytical Decision Matrix
A logic flow for selecting the correct method based on laboratory needs.
Caption: Decision tree for selecting the optimal analytical technique based on the specific data requirement (Purity vs. Assay vs. Solvents).
References
-
Sigma-Aldrich. 2-(2-chloro-4-nitrophenoxy)acetic acid Product Data. Retrieved from (Precursor data for structural verification).
-
Metrohm Application Bulletin AB-130. Chloride titrations with potentiometric indication. Retrieved from (Standard protocol for argentometric titration of chlorides).
-
Phenomenex Technical Guide. HPLC vs GC: What Sets These Methods Apart. Retrieved from (Comparative analysis of chromatography suitability).
-
PubChem. (2-Chloro-4-nitrophenyl)acetic acid chloride Compound Summary. Retrieved from (Chemical and physical property data).
-
ResearchGate Discussion. Methods for Acid Chloride Analysis. Retrieved from (Peer-reviewed discussion on derivatization strategies).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
